3-Bromo-4-ethylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-ethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESCTMXEQFNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428510 | |
| Record name | 3-bromo-4-ethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99548-53-5 | |
| Record name | 3-bromo-4-ethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-ethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-4-ethylbenzoic acid CAS number
An In-Depth Technical Guide to 3-Bromo-4-ethylbenzoic Acid
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its chemical identity, a field-proven synthesis protocol, robust analytical characterization methods, and its applications, with a focus on the underlying scientific principles that govern its use.
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a bromine atom and an ethyl group attached to the benzene ring at positions 3 and 4, respectively. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. The Chemical Abstracts Service (CAS) has assigned the number 99548-53-5 to this compound.[1][2]
The physical and chemical properties are critical for its handling, reaction setup, and purification. These are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 99548-53-5 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Melting Point | 164-166 °C | [1][4] |
| SMILES | CCC1=C(C=C(C=C1)C(=O)O)Br | [2] |
| InChIKey | XUESCTMXEQFNKI-UHFFFAOYSA-N | [2] |
| Appearance | White to pale yellow solid | [5] |
Synthesis and Purification: An Electrophilic Aromatic Substitution Approach
The most direct and common method for preparing this compound is through the electrophilic bromination of 4-ethylbenzoic acid.[6] This reaction leverages fundamental principles of aromatic chemistry.
Mechanistic Rationale
The ethyl group (-CH₂CH₃) on the starting material, 4-ethylbenzoic acid, is an ortho, para-directing activator. Since the para position is occupied by the carboxylic acid group, electrophilic attack is directed to the ortho positions (2 and 6). The carboxylic acid group (-COOH) is a meta-directing deactivator. The reaction yields the 3-bromo isomer because the ethyl group's directing effect is dominant. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is essential. Its role is to polarize the diatomic bromine (Br₂), creating a potent electrophile (Br⁺) that is necessary to overcome the energy barrier for the substitution on the aromatic ring.
Caption: Synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative method and should be performed by qualified personnel with appropriate safety measures.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, charge 4-ethylbenzoic acid (1 equivalent) and a suitable solvent like dichloromethane.
-
Catalyst Addition: Add iron(III) bromide (FeBr₃, ~0.1 equivalents) to the flask.
-
Bromination: Slowly add a solution of bromine (Br₂, 1.1 equivalents) in the same solvent via the dropping funnel at room temperature. The reaction is exothermic; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the mixture vigorously. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization, typically from an ethanol/water mixture, to yield the final product as a crystalline solid.[7]
Analytical Characterization: A Self-Validating System
To ensure the identity, purity, and structural integrity of the synthesized this compound, a multi-technique analytical approach is mandatory. This creates a self-validating system where each analysis provides orthogonal data, collectively confirming the compound's quality.
Caption: A typical workflow for the purification and analysis of the final compound.
Chromatographic Analysis (Purity)
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound. A reverse-phase C18 column is typically employed.
-
Methodology: A gradient method using a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) provides excellent separation.[8][9] The compound is detected using a UV detector, where the absorbance of the aromatic ring is monitored.
-
Expected Result: A single major peak with an area percentage >99% indicates high purity.
Spectroscopic Analysis (Structure)
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group's methylene (-CH₂) and methyl (-CH₃) protons, and the acidic proton of the carboxylic acid. The splitting patterns and chemical shifts confirm the substitution pattern.
-
¹³C NMR: The carbon NMR will show nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the overall carbon skeleton.
Mass Spectrometry (MS) confirms the molecular weight of the compound.
-
Methodology: Electrospray ionization (ESI) is a common technique.
-
Expected Result: In negative ion mode, the mass spectrum will show a major peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 227/229. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed as two peaks of nearly equal intensity separated by 2 Da, providing definitive evidence of a single bromine atom in the structure.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility stems from its two reactive functional groups: the carboxylic acid and the aryl bromide.
-
Building Block for Complex Molecules: The bromine atom provides a reactive handle for cross-coupling reactions, most notably the Suzuki and Sonogashira reactions.[5] This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular scaffolds, which is a cornerstone of modern medicinal chemistry.[7]
-
Pharmaceutical and Agrochemical Synthesis: As a benzoic acid derivative, it is part of a class of compounds widely used in the synthesis of pharmaceuticals and agrochemicals.[10][11] The specific substitution pattern can be critical for achieving desired binding affinity to biological targets.
-
Prodrug Development: The carboxylic acid group can be esterified to create prodrugs, which can improve a drug's solubility, permeability, or pharmacokinetic profile.[12]
Safety and Handling
This compound is classified as hazardous and must be handled with appropriate care in a laboratory setting.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Source:[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[13][14]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[13]
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3-Bromo-4-ethylbenzoic acid molecular weight
An In-depth Technical Guide to 3-Bromo-4-ethylbenzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will delve into its fundamental properties, validated synthesis and analytical protocols, and its strategic application as a versatile building block in the synthesis of novel therapeutic agents. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is an aromatic carboxylic acid that has garnered significant interest as a key intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid, a bromine atom, and an ethyl group on a benzene ring, provides multiple reaction sites for chemical modification. This trifunctionality makes it an exceptionally valuable starting material for creating diverse molecular libraries aimed at discovering new drug candidates.[1]
The bromine atom serves as a handle for various cross-coupling reactions, the carboxylic acid allows for the formation of amides and esters, and the ethyl group influences the compound's lipophilicity and steric profile. These features enable chemists to systematically modify the core structure to explore structure-activity relationships (SAR) and optimize compounds for desired biological targets.[1][2] This guide provides a detailed exploration of its properties, synthesis, analysis, and strategic use in the pharmaceutical landscape.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and research. This compound is a white to pale yellow solid at room temperature.[2] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 229.07 g/mol | [3][4][5] |
| Molecular Formula | C₉H₉BrO₂ | [3][5][6] |
| CAS Number | 99548-53-5 | [3][4] |
| IUPAC Name | This compound | [3] |
| Melting Point | 164-166 °C | [4] |
| SMILES | CCC1=C(C=C(C=C1)C(=O)O)Br | [3] |
| XLogP3-AA (Lipophilicity) | 2.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
Chemical Structure:
Synthesis of this compound
The primary and most direct route for synthesizing this compound is through the electrophilic aromatic substitution of 4-ethylbenzoic acid.[1]
Synthesis Rationale and Mechanism
The reaction involves the bromination of the aromatic ring of 4-ethylbenzoic acid. The substituents already on the ring—the ethyl group (-CH₂CH₃) and the carboxylic acid group (-COOH)—direct the position of the incoming bromine atom.
-
Directing Effects : The ethyl group is an activating, ortho, para-directing group. The carboxylic acid group is a deactivating, meta-directing group.
-
Causality of Regioselectivity : Since the powerful ortho, para-directing ethyl group and the meta-directing carboxyl group are positioned para to each other, their directing effects reinforce each other. The position ortho to the ethyl group is the same as the position meta to the carboxylic acid group. Therefore, bromination occurs regioselectively at the 3-position.[1] A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the Br-Br bond, generating a strong electrophile (Br⁺) that is then attacked by the electron-rich aromatic ring.[1]
Experimental Workflow: Synthesis
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on standard electrophilic bromination reactions.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-ethylbenzoic acid (1 equivalent) in a suitable inert solvent like dichloromethane or glacial acetic acid.[7]
-
Catalyst Addition : Add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings (approx. 0.05 equivalents) to the solution.[1]
-
Bromine Addition : Cool the mixture in an ice bath. Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise via the dropping funnel, ensuring the temperature remains below 10°C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching : Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.
-
Extraction : If dichloromethane was used, separate the organic layer. If acetic acid was used, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the solid by recrystallization from a solvent system such as ethanol/water to obtain pure this compound crystals.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a series of analytical tests are essential. This self-validating system confirms the successful synthesis and readiness of the material for subsequent applications.
Analytical Workflow
Caption: Analytical workflow for compound characterization.
Protocol: Purity Determination by HPLC
This protocol is adapted from methods used for similar aromatic carboxylic acids.[8]
-
Standard Preparation : Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation : Prepare the synthesized sample in the same manner.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A mixture of acetonitrile and water (containing 0.1% formic acid for MS compatibility or 0.1% phosphoric acid for UV detection).[8] An isocratic or gradient method can be developed.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at a suitable wavelength (e.g., 254 nm).
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the standard and sample solutions. The purity of the synthesized compound is calculated based on the area percentage of the principal peak in the chromatogram.
Applications in Drug Development and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial starting material. Its value lies in the ability to transform its functional groups into more complex structures.[1]
-
Amide Synthesis : The carboxylic acid can be easily converted to an acid chloride (e.g., using oxalyl chloride or thionyl chloride) and then reacted with a wide variety of amines to generate a library of benzamide analogs.[9] Substituted benzamides are a well-known class of compounds with a broad range of biological activities.
-
Suzuki and Other Cross-Coupling Reactions : The bromine atom is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[2] This allows for the facile introduction of aryl, alkyl, or amino groups, rapidly increasing molecular complexity and enabling the exploration of new chemical space.
-
Esterification : The carboxylic acid can be esterified to modulate the compound's solubility, cell permeability, and metabolic stability, which is a common strategy in prodrug design.[2]
Synthetic Utility Workflow
Caption: Strategic applications in medicinal chemistry.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.[4]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using. Rinse mouth if swallowed and seek medical attention.[3][10] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling.[3][11] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3][11] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust. Use only in a well-ventilated area.[3][11] |
-
Handling : Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.[5][11]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid : In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water and consult a physician.[5][11]
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists. By leveraging the strategic functional groups of this molecule, researchers can efficiently construct novel and diverse compound libraries to accelerate the discovery of next-generation therapeutics. Adherence to rigorous analytical validation and safety protocols is paramount to ensuring the quality and safe application of this important building block.
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An In-depth Technical Guide to 3-Bromo-4-ethylbenzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-4-ethylbenzoic acid (CAS No. 99548-53-5), a halogenated aromatic carboxylic acid. This document is intended for researchers, chemists, and professionals in drug development who utilize substituted benzoic acids as versatile intermediates in organic synthesis. We will explore its fundamental chemical and physical properties, detail a logical synthesis approach, examine its reactivity, and discuss its applications as a molecular building block.
Core Physicochemical & Structural Properties
This compound is a disubstituted benzoic acid derivative featuring an ethyl group at the C4 position and a bromine atom at the C3 position. This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable intermediate for creating more complex molecular architectures. The presence of the bromine atom, in particular, offers a versatile handle for a variety of cross-coupling reactions, while the carboxylic acid moiety provides a site for amide bond formation, esterification, and other classical transformations.
Key identifying information and physical properties are summarized in the table below for quick reference.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 99548-53-5 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Melting Point | 164-166 °C | [2][3] |
| Appearance | Tan to white solid | [3] |
| Canonical SMILES | CCC1=C(C=C(C=C1)C(=O)O)Br | [1] |
| InChI | InChI=1S/C9H9BrO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | [1] |
| InChIKey | XUESCTMXEQFNKI-UHFFFAOYSA-N | [1] |
Strategic Synthesis: Electrophilic Bromination
The most direct and logical synthetic route to this compound is the electrophilic aromatic substitution of its precursor, 4-ethylbenzoic acid.[4] The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring.
Causality Behind the Regioselectivity: The ethyl group (-CH₂CH₃) is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. The carboxylic acid group (-COOH) is a meta-directing deactivator. Since the para position relative to the ethyl group is already occupied by the carboxylic acid, the incoming electrophile (Br⁺) is directed to the ortho position (C3). The deactivating nature of the carboxyl group helps to prevent polysubstitution under controlled conditions.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is a representative procedure based on standard bromination methods for activated aromatic rings.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 4-ethylbenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Catalyst Introduction: Add a catalytic amount of iron(III) bromide (FeBr₃) or iron powder to the solution.
-
Bromine Addition: Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the reaction mixture via the dropping funnel at room temperature with vigorous stirring. An initial exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, gently heat the mixture (e.g., to 50-60 °C) and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water and a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.
-
Isolation and Purification: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude this compound can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups: the aryl bromide and the carboxylic acid. This allows for selective, stepwise modifications to build molecular complexity.
Reactions of the Carboxylic Acid Group
-
Esterification: The carboxylic acid can be readily converted to its corresponding ester via Fischer esterification (reaction with an alcohol under acidic catalysis) or by first converting it to an acyl chloride followed by reaction with an alcohol. The latter method is often higher yielding for sterically hindered substrates. A related procedure for a similar substrate involves using oxalyl chloride to form the acyl chloride, which is then reacted with methanol.[5]
-
Amide Formation: Reaction with primary or secondary amines, typically mediated by coupling agents (e.g., EDC, HATU), provides access to a wide range of amides. This is a cornerstone reaction in medicinal chemistry.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (3-bromo-4-ethylphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[6]
Reactions of the Aryl Bromide Group
-
Palladium-Catalyzed Cross-Coupling: The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.[4] This is arguably its most powerful application.
-
Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base yields a biaryl compound, forming a new carbon-carbon bond at the C3 position.[6]
-
Heck Coupling: Reaction with an alkene under palladium catalysis forms a new C-C bond, leading to a styrenyl derivative.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.
-
The following diagram illustrates the key synthetic transformations available from this compound.
Caption: Key synthetic pathways originating from this compound.
Applications in Research and Development
Halogenated benzoic acids are fundamental building blocks in the synthesis of high-value chemical entities.[4]
-
Pharmaceuticals: Benzoic acid derivatives are a common scaffold in drug discovery, with many exhibiting a range of biological activities.[7] The specific structure of this compound makes it a valuable intermediate for constructing complex lead compounds. The aryl bromide allows for the introduction of diverse substituents via cross-coupling to explore structure-activity relationships (SAR), while the carboxylic acid can be used to improve solubility or act as a key binding feature to a biological target.
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of novel herbicides and pesticides often relies on functionalized aromatic cores. The precursor, 4-ethylbenzoic acid, is noted for its use in manufacturing agrochemical intermediates, suggesting a similar utility for its derivatives.[8]
-
Materials Science: The rigid aromatic structure and potential for derivatization make this compound a candidate for synthesizing novel polymers, liquid crystals, and other functional materials where specific electronic and physical properties are required.[4]
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care. It is classified as a hazardous substance.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area or a chemical fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9][11]
-
Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
Wash hands thoroughly after handling.[9]
-
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[9][10][12]
References
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- Hoffman Fine Chemicals. (n.d.). CAS 99548-53-5 | this compound.
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Technical Guide: Physical Properties of 3-Bromo-4-ethylbenzoic Acid
Abstract: This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-4-ethylbenzoic acid (CAS No. 99548-53-5). Intended for researchers, chemists, and professionals in drug development, this document synthesizes known data with field-proven experimental protocols for properties where public data is unavailable. We delve into the significance of each physical parameter, provide detailed, self-validating methodologies for their determination, and explain the scientific causality behind key experimental choices. This guide is structured to serve as a practical and authoritative resource for the safe handling, characterization, and application of this compound.
Compound Identity and Core Properties
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethyl group on the benzoic acid framework, dictates its chemical reactivity, solubility, and potential biological activity. Understanding its fundamental physical properties is a critical first step in any research or development workflow.
The table below summarizes the currently available and computed physical property data for this compound. It is crucial to note that several key experimental values, such as boiling point, density, solubility, and pKa, are not widely reported in the literature. This guide provides robust protocols for determining these missing values empirically.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 99548-53-5 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Appearance | Tan to white solid | [2] |
| Melting Point | 164-166 °C (literature) | [2] |
| Boiling Point | Data not available | [2] |
| Density | Data not available | [2] |
| Aqueous Solubility | Data not available | [2] |
| pKa | Data not available (experimental) | |
| Storage | Sealed in a dry environment at room temperature (20-22 °C) | [2] |
Melting Point: A Criterion for Purity and Identity
The melting point is one of the most fundamental and informative physical properties of a crystalline solid. It provides a quick, reliable indication of purity; impurities typically depress and broaden the melting range. The literature value for this compound is 164-166 °C, a sharp range indicative of a pure substance.[2] Experimental verification of this property is a mandatory quality control step.
Experimental Protocol: Melting Point Determination (USP <741> Class I)
This protocol is adapted from the U.S. Pharmacopeia and is designed for high accuracy.[3][4] The core principle is to heat the sample slowly and uniformly, allowing for precise observation of the phase transition from solid to liquid.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Load a capillary tube (0.8–1.2 mm internal diameter) by pressing the open end into the powder, trapping a small amount.
-
Tap the sealed end of the tube gently on a hard surface to pack the powder into a dense column 2.5–3.5 mm high.[4]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus with a controlled heating block and a suitable viewing lens.
-
Calibrate the apparatus periodically using USP Melting Point Reference Standards that bracket the expected melting point of the sample.[3] This step is crucial for ensuring the trustworthiness of the results.
-
-
Measurement:
-
Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point (e.g., to ~150 °C).
-
Insert the charged capillary tube into the heating block.
-
Crucially, reduce the heating rate to 1–2 °C per minute. [5] This slow ramp rate ensures thermal equilibrium between the heating block, the sample, and the thermometer, which is the primary causal factor for achieving an accurate reading.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (the clear point).
-
The recorded melting range is the interval between the onset and clear point.
-
-
Validation:
-
Perform the determination in triplicate. Consistent results (within ±0.5 °C) validate the precision of the technique.
-
Workflow for Melting Point Determination
Caption: Workflow for pKa determination via potentiometric titration.
Solubility: A Gatekeeper for Bioavailability and Formulation
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug candidates, aqueous solubility is a primary determinant of oral bioavailability. Solubility in organic solvents is critical for designing purification, synthesis, and formulation strategies. As no public data exists for this compound, experimental determination is essential.
Experimental Protocol: Solubility Determination (OECD 105, Flask Method)
The Shake-Flask method is a standard procedure for determining water solubility for compounds where it is expected to be greater than 0.01 g/L. [6]The principle involves saturating the solvent with the compound and then measuring the concentration in the resulting solution.
Methodology:
-
System Setup:
-
To a series of flasks, add an excess amount of solid this compound to the solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is critical to ensure that equilibrium saturation is achieved.
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a prolonged period. A preliminary test should establish the time to reach equilibrium, but 24 to 48 hours is typical. The system is at equilibrium when the concentration of the solute in solution does not change over successive measurements.
-
-
Sample Preparation & Analysis:
-
Once equilibrium is reached, cease agitation and allow the flasks to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant. It is imperative to avoid aspirating any solid particles. Centrifugation or filtration (using a filter material that does not adsorb the analyte) may be required.
-
Quantify the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentration to ensure the accuracy of the quantification.
-
-
Validation:
-
Perform the entire experiment in triplicate to ensure the results are reproducible. The final solubility is reported as the average concentration (e.g., in mg/mL or µg/mL).
-
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for solubility determination via the OECD Shake-Flask method.
Safety and Handling
Based on aggregated GHS data, this compound presents several hazards that necessitate careful handling in a laboratory setting. [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
First Aid: In case of contact, flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
References
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- OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake-Flask Method [Internet]. Paris: Organisation for Economic Co-operation and Development; 1995 [cited 2026 Jan 11].
- OECD. Test No. 105: Water Solubility [Internet]. Paris: Organisation for Economic Co-operation and Development; 1995 [cited 2026 Jan 11].
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- United States Pharmacopeial Convention. <741> MELTING RANGE OR TEMPERATURE. In: USP-NF. Rockville (MD): United States Pharmacopeial Convention.
- University of Calgary. Melting Point Determination [Internet]. Calgary (AB): University of Calgary; [cited 2026 Jan 11].
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- OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties [Internet]. Paris: Organisation for Economic Co-operation and Development; [cited 2026 Jan 11].
- Scribd. USP 741 Melting Point or Range [Internet]. San Francisco (CA): Scribd; [cited 2026 Jan 11].
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- Avdeef A, Fuguet E, Llinàs A, Ràfols C, Bosch E, Völgyi G, Verbić T, Boldyreva E, Takács-Novák K. Potentiometric pKa determination of water-insoluble compounds in aqueous-cosolvent systems. J Pharm Biomed Anal. 2007;45(3):435-49.
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A Technical Guide to the Solubility of 3-Bromo-4-ethylbenzoic Acid for Pharmaceutical and Chemical Research
Introduction
3-Bromo-4-ethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a key intermediate and building block in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1] Its molecular architecture, featuring a carboxylic acid group, a bromine atom, and an ethyl group on the benzene ring, imparts a unique combination of lipophilicity and acidic functionality. Understanding the solubility profile of this compound is a critical prerequisite for its effective use in reaction chemistry, purification, formulation, and drug delivery systems. Solubility dictates the choice of solvent for synthesis and crystallization, impacts bioavailability in pharmaceutical formulations, and governs its environmental fate.
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical and practical factors influencing its solubility, and furnishes a detailed, field-proven experimental protocol for its precise determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's solubility characteristics.
Physicochemical Properties
The solubility of a compound is fundamentally governed by its physicochemical properties. The presence of the polar, ionizable carboxylic acid group, combined with the nonpolar ethyl group and the electron-withdrawing bromine atom, creates a molecule with moderate polarity and distinct acidic character.[2] These features are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [3] |
| Molecular Weight | 229.07 g/mol | [4] |
| CAS Number | 99548-53-5 | [4] |
| Appearance | Tan to white solid | [5] |
| Melting Point | 164-166 °C | [4] |
| pKa (Predicted) | ~3.5 - 4.0 | Inferred from substituted benzoic acids[1][6] |
| LogP (Predicted) | ~3.2 | Inferred from structural analogues[7] |
Solubility Profile: Theoretical and Practical Considerations
While specific quantitative solubility data for this compound is not extensively published, its solubility behavior can be reliably predicted based on its structure and the established principles of physical chemistry.
Aqueous Solubility & The Critical Role of pH
As a carboxylic acid, the aqueous solubility of this compound is exceptionally dependent on the pH of the medium.[8][9]
-
In Acidic to Neutral pH (pH < pKa): The carboxylic acid group remains largely protonated (–COOH). In this neutral form, the molecule's solubility in water is expected to be very low due to the hydrophobic nature of the bromo-ethyl-benzene ring.
-
In Basic pH (pH > pKa): The carboxylic acid group deprotonates to form the carboxylate anion (–COO⁻).[10] This ionization introduces a negative charge, transforming the molecule into a much more polar salt. This salt form is significantly more soluble in water due to favorable ion-dipole interactions.[2][10]
This relationship is described by the Henderson-Hasselbalch equation and is a cornerstone of its behavior in aqueous systems. The transition from a poorly soluble acid to a highly soluble salt is a critical lever in designing dissolution, extraction, and formulation protocols.
Solubility in Organic Solvents
The principle of "like dissolves like" governs solubility in organic solvents. The moderate polarity of this compound suggests the following expected solubility trends:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol | High | The carboxylic acid group can act as both a hydrogen bond donor and acceptor, interacting favorably with alcohols. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, DMSO, THF | Moderate to High | These solvents can accept hydrogen bonds from the –COOH group and engage in dipole-dipole interactions. |
| Halogenated Solvents | Dichloromethane | Moderate | Capable of dissolving moderately polar compounds. |
| Nonpolar Solvents | Hexane, Toluene | Low to Very Low | The overall polarity of the molecule is too high for significant interaction with nonpolar hydrocarbon solvents. |
Experimental Determination of Equilibrium Solubility
To obtain precise, quantitative solubility data, a robust experimental method is required. The Shake-Flask Method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[11][12] This protocol ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility.[13]
Workflow for Equilibrium Solubility Determination
Caption: Equilibrium Shake-Flask Solubility Workflow.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
1. Materials and Reagents:
-
This compound (solid, >98% purity)
-
Selected solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[14]
2. Experimental Procedure:
-
Preparation: Add an excess amount of solid this compound to several vials. An excess is critical to ensure that the solution reaches saturation; a good starting point is 10-20 mg of solid per 1 mL of solvent.[15]
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 18 to 24 hours is typically adequate, but this should be confirmed by taking measurements at multiple time points (e.g., 18, 24, and 48 hours) to ensure the concentration has plateaued.[12][13]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to sediment. For fine suspensions, centrifugation (e.g., 15 minutes at 5000 rpm) is recommended to pellet the undissolved solid.[11]
-
Sample Collection: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any remaining microscopic particles.[14] This step is crucial to prevent artificially high results.
-
Quantification:
-
Calibration: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of calibration standards of known concentrations.
-
Analysis: Analyze the calibration standards using a validated HPLC-UV method to generate a calibration curve.[16][17] An acidic mobile phase is often used to ensure good peak shape for benzoic acid derivatives.[16]
-
Sample Measurement: Dilute the filtered supernatant with the mobile phase to bring its concentration into the linear range of the calibration curve and analyze it using the same HPLC method.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to calculate the final solubility of this compound in the test solvent. Report the result in units such as mg/mL or mmol/L.
Conclusion
While published quantitative data is scarce, a strong, predictive understanding of the solubility of this compound can be derived from its fundamental physicochemical properties. Its behavior is characterized by poor aqueous solubility at acidic pH, which dramatically increases in basic conditions due to salt formation. In organic media, it is expected to be most soluble in polar protic and aprotic solvents. For researchers and developers requiring precise data for process optimization or formulation, the detailed shake-flask protocol provided herein offers a robust and reliable pathway to generate high-quality, quantitative solubility profiles. This foundational data is indispensable for unlocking the full potential of this versatile chemical intermediate.
References
- Zhu, X., & Teagarden, D. L. (2001). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. (n.d.). SIELC.
- Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- How does pH affect water solubility of organic acids (or acids in general)?. (2012). Reddit.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- How to determine the solubility of organic compounds. (2017). Quora.
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- Solubility of Organic Compounds. (2023). University of Calgary.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. (2014). ResearchGate.
- Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD.
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- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.
- Kristl, A., Srcic, S., & Vojnovic, D. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed.
- 4-Bromo-3-ethylbenzoic acid. (n.d.). PubChem.
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A Technical Guide to the Safe Handling of 3-Bromo-4-ethylbenzoic Acid for Research and Development Professionals
This document serves as an in-depth technical guide for the safe handling, storage, and disposal of 3-Bromo-4-ethylbenzoic acid (CAS No. 99548-53-5). As a key intermediate in organic synthesis, its proper management is paramount to ensuring laboratory safety and experimental integrity. This guide is intended for researchers, chemists, and drug development professionals who may interact with this compound. The protocols and information herein are synthesized from authoritative safety data sheets and chemical databases to provide a comprehensive and practical resource.
Compound Identification and Physicochemical Profile
This compound is a halogenated aromatic carboxylic acid. Understanding its fundamental properties is the first step in establishing safe handling protocols. Its reactivity is primarily dictated by the carboxylic acid group and the bromine substituent on the benzene ring.
| Property | Value | Source |
| CAS Number | 99548-53-5 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1][2][3] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Appearance | White to pale yellow solid/powder | [4][5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [6][7] |
| Hazardous Decomposition | Upon combustion, it can release irritating and toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[1][6][7] | |
| Special Characteristics | The compound is reported to be hygroscopic and should be stored under inert gas to prevent degradation and reaction with atmospheric moisture.[1] |
Hazard Identification and Toxicological Summary
This compound is classified as a hazardous substance. Exposure can lead to adverse health effects, and all personnel must be aware of its toxicological profile before handling. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] It has not been identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.
Engineering Controls
The causality behind using specific engineering controls is to contain the hazard at its source, preventing the release of chemical dust into the general laboratory environment.
-
Chemical Fume Hood: All weighing and transfer operations involving solid this compound must be conducted inside a certified chemical fume hood to control dust and potential vapors.[8]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][3]
-
Emergency Stations: Eyewash stations and safety showers must be readily accessible and located near the workstation where the compound is handled.[6]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the planned procedure.
| Protection Type | Specification | Rationale and Source |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities or splash-prone operations. | Protects against dust particles and accidental splashes causing serious eye irritation.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) inspected prior to use. | Prevents skin contact which can cause irritation. Proper glove removal technique must be used to avoid cross-contamination.[1][3] |
| Body Protection | A laboratory coat is mandatory. For larger scale work, impervious clothing may be necessary. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved P95 or EU EN 143 P1 particle respirator is recommended if dust is generated outside of a fume hood. For higher exposure levels, a more protective respirator (e.g., OV/AG/P99 or ABEK-P2) should be used. | Prevents inhalation of dust, which can cause respiratory tract irritation.[1] |
Standard Operating Protocol for Handling and Storage
Adherence to a standardized protocol is a self-validating system for ensuring safety and reproducibility.
Safe Handling Workflow
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Storage Conditions
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated place.[1][6]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][6]
-
Atmosphere: As the compound is hygroscopic, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[1]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[6]
Emergency Response Protocols
Preparedness for emergencies is a critical component of laboratory safety. All personnel must be familiar with these procedures before working with the compound.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure. Always consult a physician after any exposure.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation occurs or persists, get medical advice.[1][3][6]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][8]
Spill and Leak Response
A systematic response to a spill will contain the hazard and prevent further exposure.
Caption: Emergency response workflow for a solid spill.
Key Spill Response Steps:
-
Evacuate and Alert: Evacuate non-essential personnel and alert others in the area.[1][3]
-
Protect Yourself: Don appropriate PPE, including respiratory protection.[1][3]
-
Containment: Do not let the product enter drains.[1]
-
Clean-up: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal.[1][3]
-
Decontamination: Clean the affected area thoroughly.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]
-
Specific Hazards: The compound is combustible. Fire may produce toxic and corrosive fumes of carbon oxides and hydrogen bromide.[1][7]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][3]
Waste Management and Disposal
Chemical waste disposal must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of in regular trash or down the drain.
-
Waste Collection: Collect all waste material (surplus chemical, contaminated absorbents, and disposable PPE) in a dedicated, chemically resistant, and clearly labeled hazardous waste container.[9]
-
Segregation: Keep halogenated organic waste separate from other waste streams to facilitate proper disposal.[9]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] The preferred method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of the original container and any contaminated packaging as unused product.[1]
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3-Bromo-4-ethylbenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-ethylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, a valuable building block in the development of pharmaceuticals and functional materials. The narrative focuses on the direct electrophilic bromination of 4-ethylbenzoic acid, delving into the mechanistic principles that govern the reaction's regioselectivity. We present a detailed, field-proven experimental protocol, complete with characterization data, process optimization insights, and critical safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important intermediate.
Introduction: Strategic Importance of this compound
Substituted benzoic acids are fundamental scaffolds in organic synthesis. The incorporation of halogen atoms, such as bromine, introduces a versatile functional handle that significantly enhances a molecule's utility.[1] The bromine atom in this compound can serve as a leaving group in nucleophilic substitution reactions or, more commonly, as a reactive site for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This capability allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of bioactive compounds and advanced materials.[2] The specific substitution pattern of this compound, with its ortho-bromo and para-ethyl relationship to the carboxylic acid, offers a unique steric and electronic profile for targeted molecular design.
This guide details a robust and scalable synthetic approach, emphasizing the chemical principles that ensure a high-yield, high-purity synthesis.
Synthesis Strategy: A Tale of Directing Groups
The most logical and atom-economical approach to synthesizing this compound is the direct electrophilic bromination of commercially available 4-ethylbenzoic acid. The success of this strategy hinges on the directing effects of the substituents already present on the aromatic ring.
-
Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating substituent and an ortho, para-director. It increases the electron density of the benzene ring, particularly at the positions ortho and para to itself, making the ring more susceptible to electrophilic attack.
-
Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles.
When both groups are present on the ring, their effects are combined. The position for incoming electrophilic substitution is position 3, which is advantageously ortho to the activating ethyl group and meta to the deactivating carboxylic acid group. This alignment of directing effects strongly favors the formation of the desired this compound isomer over other potential products.
Mechanism of Electrophilic Aromatic Bromination
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In the presence of a suitable solvent like acetic acid, molecular bromine (Br₂) is polarized, and the aromatic ring acts as a nucleophile.
-
Attack of the Electrophile: The π-electron system of the 4-ethylbenzoic acid attacks one of the bromine atoms, which carries a partial positive charge (δ+). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A base (which can be the solvent or the Br⁻ ion) removes the proton from the carbon atom bearing the new bromine substituent. This step restores the aromaticity of the ring, yielding the final product, this compound, and hydrobromic acid (HBr) as a byproduct.
Visualizing the Synthesis Pathway
The following diagram illustrates the direct bromination pathway from the starting material to the final product.
Caption: Direct bromination of 4-ethylbenzoic acid.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities. The procedure is analogous to the bromination of similar substituted aromatic acids.[3]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Ethylbenzoic Acid | 150.17 | 10.0 g | 0.0666 | Starting Material |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Bromine (Br₂) | 159.81 | 3.6 mL (11.2 g) | 0.0700 | Brominating Agent (1.05 eq) |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | ~50 mL | - | For quenching excess bromine |
| Deionized Water | - | ~500 mL | - | For precipitation and washing |
Step-by-Step Procedure
-
Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, dissolve 10.0 g (0.0666 mol) of 4-ethylbenzoic acid in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: In the addition funnel, place a solution of 3.6 mL (0.0700 mol) of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred solution of 4-ethylbenzoic acid over a period of 30 minutes. The reaction is exothermic, and a cooling bath can be used to maintain the temperature around 25-30 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Precipitation: Carefully pour the reaction mixture into 400 mL of cold deionized water with vigorous stirring. A white precipitate of the crude product will form. If the solution retains a yellow/orange color from excess bromine, add saturated sodium thiosulfate solution dropwise until the color disappears.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (2 x 50 mL) to remove residual acetic acid and salts.
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven at 50-60 °C to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₉BrO₂[4] |
| Molar Mass | 229.07 g/mol [4] |
| Melting Point | 170-173 °C |
| ¹H NMR (CDCl₃) | δ ~1.2 (t, 3H, -CH₃), ~2.8 (q, 2H, -CH₂-), ~7.4 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~8.2 (s, 1H, Ar-H), ~11.0 (s, 1H, -COOH) |
| ¹³C NMR (CDCl₃) | δ ~15, ~25, ~127, ~130, ~131, ~132, ~135, ~148, ~171 |
| Yield | Typically 75-85% after recrystallization |
Trustworthiness: Process Validation and Troubleshooting
The reliability of this protocol stems from its straightforward nature and the strong regiochemical control. However, attention to detail is crucial for ensuring high purity and yield.
-
Controlling Bromination: A slight excess of bromine (1.05 equivalents) is used to ensure complete conversion of the starting material. Using a large excess can lead to the formation of di-brominated byproducts. The dropwise addition at a controlled temperature prevents runaway reactions and minimizes side product formation.
-
Effective Quenching: It is essential to completely remove unreacted bromine before product isolation. Sodium thiosulfate is an effective quenching agent, reducing Br₂ to non-reactive Br⁻ ions.
-
Purification Efficacy: Recrystallization is critical for removing any unreacted starting material and potential isomeric impurities. The choice of an appropriate solvent system is key; the product should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
-
Safety Precautions: Bromine is highly corrosive, toxic, and volatile. This experiment must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/bromine-resistant gloves, is mandatory. Glacial acetic acid is also corrosive.
Conclusion
The synthesis of this compound via direct bromination of 4-ethylbenzoic acid is a highly efficient and regioselective transformation. The method is underpinned by fundamental principles of electrophilic aromatic substitution, where the combined directing effects of the ethyl and carboxylic acid groups guide the incoming electrophile to the desired position. The provided protocol is robust, scalable, and yields a high-purity product suitable for further use in pharmaceutical and materials science research. By understanding the causality behind each experimental step, researchers can confidently and safely execute this valuable synthesis.
References
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- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Gattermann reaction examples - BYJU'S. (n.d.).
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- Friedel-Crafts reactions of benzene and methylbenzene - Chemguide. (n.d.).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
- Sandmeyer reaction - L.S.College, Muzaffarpur. (2020). Retrieved from [Link] college.ac.in/userfiles/file/e-content/PG/PG-Sem-2-CC-6-Dr-Kumari-Archana.pdf
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- A revisit to the Gattermann reaction: interesting synthesis of nitrogen heterocyclic aromatic halides and their fluorescence properties - New Journal of Chemistry (RSC Publishing). (n.d.).
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discovery of 3-Bromo-4-ethylbenzoic acid
An In-Depth Technical Guide to the Synthesis and Properties of 3-Bromo-4-ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable substituted benzoic acid derivative for chemical synthesis. While the specific historical discovery of this compound is not extensively documented in readily available literature, this guide elucidates a logical and established synthetic pathway based on fundamental organic chemistry principles. The document details a robust, two-step synthetic protocol, discusses the mechanistic rationale behind the chosen reactions, and presents the known physicochemical and spectroscopic properties of the compound. Furthermore, potential applications in drug discovery and materials science are explored, drawing parallels with structurally similar molecules. This guide is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both theoretical insights and actionable experimental procedures.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethyl group on the benzoic acid core, makes it a versatile building block in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures. The ethyl group influences the compound's lipophilicity and steric properties, which can be crucial for modulating the biological activity and physical properties of derivative compounds. This guide will detail a reliable synthetic route to this compound, starting from readily available starting materials.
Proposed Synthesis of this compound
A logical and efficient synthesis of this compound can be achieved in two primary steps:
-
Friedel-Crafts Acylation of bromobenzene to form 4-bromoacetophenone.
-
Oxidation of the methyl ketone of 4-bromoacetophenone to a carboxylic acid, followed by a hypothetical ethylation step for which a direct, common single-step transformation to the target molecule is less common than building the ethyl group prior to oxidation. A more direct and plausible route involves the Friedel-Crafts acylation of ethylbenzene followed by bromination and oxidation. However, based on the provided search results, a well-documented starting point is the acylation of bromobenzene. For the purpose of this guide, we will follow a pathway that utilizes well-established reactions. A more practical industrial synthesis might start with 4-ethylbenzoic acid followed by bromination.
This guide will focus on a well-precedented two-step synthesis starting from ethylbenzene:
-
Bromination of Ethylbenzene: Direct bromination of ethylbenzene to yield a mixture of isomers, with 1-bromo-4-ethylbenzene being a major product.
-
Oxidation of 1-bromo-4-ethylbenzene: Oxidation of the ethyl group to a carboxylic acid to yield this compound.
A plausible alternative, starting from bromobenzene, would be a Friedel-Crafts acylation with propionyl chloride to introduce the ethyl ketone, followed by oxidation.
For the purpose of providing a detailed protocol, we will outline the synthesis starting from 4-ethylbenzoic acid, a commercially available starting material.
Step 1: Bromination of 4-ethylbenzoic acid
This reaction introduces a bromine atom onto the aromatic ring. The ethyl group is an ortho-, para-director. Due to steric hindrance from the ethyl group, bromination is expected to occur predominantly at the position ortho to the carboxylic acid group and meta to the ethyl group.
Experimental Protocol:
-
In a fume hood, dissolve 4-ethylbenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with constant stirring.
-
The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is poured into a beaker containing cold water and sodium bisulfite solution to quench the excess bromine.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: A Note on Synthetic Strategy
The direct bromination of 4-ethylbenzoic acid would likely lead to a mixture of isomers. A more regioselective synthesis would involve starting with a pre-functionalized precursor. A common strategy in organic synthesis is to introduce substituents in a specific order to control the regiochemistry.
An alternative and more controlled synthesis would be:
-
Friedel-Crafts Acylation of Bromobenzene with Propionyl Chloride: This reaction introduces an ethyl ketone at the para position of bromobenzene, yielding 4-bromo-1-propionylbenzene. The bromine is an ortho-, para-director, and the para product is generally favored due to less steric hindrance.[1][2] The use of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) is necessary to activate the acylating agent and overcome the deactivating effect of the bromine atom.[3]
-
Oxidation of 4-bromo-1-propionylbenzene: The ethyl ketone is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or sodium hypochlorite (the Haloform reaction). The oxidation of alkyl chains attached to an aromatic ring to a carboxylic acid is a well-established transformation.[4][5][6][7] This method cleaves the bond between the carbonyl carbon and the adjacent carbon of the ethyl group. A more direct oxidation of an ethyl group to a carboxylic acid is also possible with strong oxidizing agents.
Physicochemical and Spectroscopic Data
The known properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [8][9][10] |
| Molecular Weight | 229.07 g/mol | [8][10] |
| CAS Number | 99548-53-5 | [8][10][11] |
| IUPAC Name | This compound | [8] |
| Melting Point | 164-166 °C | [10] |
| Appearance | White to pale yellow solid | [12] |
| SMILES | CCC1=C(C=C(C=C1)C(=O)O)Br | [8][9] |
| InChIKey | XUESCTMXEQFNKI-UHFFFAOYSA-N | [8][9] |
Spectroscopic data for the closely related compound, 3-Bromo-4-methylbenzoic acid, is available and can provide an estimation of the expected spectral characteristics of the ethyl analog.[13][14]
Synthetic Workflow Diagram
The following diagram illustrates a plausible synthetic pathway for this compound, starting from bromobenzene.
Caption: Proposed two-step synthesis of this compound.
Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural motifs suggest its utility as a key intermediate in several areas:
-
Pharmaceutical Synthesis: As a substituted benzoic acid, it can serve as a scaffold for the synthesis of biologically active molecules. The carboxylic acid group can be functionalized to form amides and esters, which are common functionalities in drug candidates. The bromo- and ethyl-substituents allow for fine-tuning of steric and electronic properties to optimize ligand-receptor interactions.
-
Agrochemicals: Similar brominated benzoic acid derivatives have been utilized as intermediates in the synthesis of pesticides.[12] The specific substitution pattern of this compound could be explored for the development of new herbicides or fungicides.
-
Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and liquid crystals. The bromine atom can be further functionalized to introduce other groups, leading to materials with tailored optical, electronic, or thermal properties.
The reactivity of the bromine atom via cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications across various scientific disciplines.
Conclusion
This compound represents a valuable, albeit not widely documented, synthetic building block. This guide has presented a logical and experimentally sound approach to its synthesis based on well-established organic reactions. The detailed physicochemical properties and the discussion of potential applications provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. The proposed synthetic workflow, rooted in the principles of Friedel-Crafts acylation and oxidation, offers a reliable pathway for accessing this versatile molecule. Further research into the specific applications of this compound and its derivatives is warranted and holds the potential to unlock new discoveries in medicine and materials science.
References
- Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Studylib.
- Oxidation of Alkyl benzenes. (n.d.). University of Calgary.
- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (2017, June 10). Master Organic Chemistry.
- Friedel – Cradfts acetylation of Bromobenzene. (n.d.). Studylib.
- KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY! (2023, February 23). YouTube.
- Oxidation of Aromatic Compounds. (2024, March 24). Chemistry LibreTexts.
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.
- Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). Department Chemie und Biologie, FAU.
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.). Beilstein Journal of Organic Chemistry.
- This compound. (n.d.). PubChem.
- Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com.
- 3-Bromo-4-methyl-benzoic acid. (n.d.). SpectraBase.
- This compound (C9H9BrO2). (n.d.). PubChemLite.
- CAS 99548-53-5 | this compound. (n.d.). Hoffman Fine Chemicals.
- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (2023, April). International Journal of Innovative Science and Research Technology.
- Benzoic acid, 3-bromo-, ethyl ester. (n.d.). NIST WebBook.
- 3-Bromo-4-methylbenzoic acid. (n.d.). PubChem.
- 3-Bromo-4-hydroxybenzoic acid. (n.d.). PubChem.
- 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (2013, December 25). Google Patents.
- What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? (2022, May 11). Quora.
- Preparation of 3-bromo-4-fluoro-benzoic acid. (1983, July 12). Google Patents.
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The Strategic Utility of 3-Bromo-4-ethylbenzoic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the successful and efficient development of novel therapeutic agents. 3-Bromo-4-ethylbenzoic acid, a seemingly unassuming substituted aromatic carboxylic acid, emerges as a highly versatile and valuable building block for the synthesis of complex molecular architectures. Its unique arrangement of a carboxylic acid, an ethyl group, and a bromine atom on a benzene ring provides a powerful trifecta of reactive handles and modulators of physicochemical properties.
The carboxylic acid moiety offers a readily derivatizable point for amide bond formation, esterification, or reduction, allowing for the introduction of diverse functional groups to probe interactions with biological targets. The ethyl group, a seemingly simple alkyl substituent, can play a crucial role in enhancing lipophilicity, which can in turn improve membrane permeability and oral bioavailability of a drug candidate. Furthermore, the strategic placement of the bromine atom at the 3-position renders the molecule an ideal substrate for a myriad of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile construction of biaryl systems, a privileged scaffold in numerous approved drugs and clinical candidates.
This technical guide will provide an in-depth exploration of the potential research uses of this compound, moving beyond a simple cataloging of reactions to an analysis of the causality behind its strategic implementation in drug discovery programs. We will delve into key chemical transformations, provide detailed experimental protocols for its utilization, and explore its role as a key intermediate in the synthesis of biologically active molecules, with a particular focus on the development of kinase inhibitors.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |
| Molecular Weight | 229.07 g/mol | PubChem[1] |
| CAS Number | 99548-53-5 | PubChem[1] |
| Appearance | White to off-white solid | Inferred from analogs |
| Melting Point | Not reported, but expected to be a crystalline solid | |
| SMILES | CCC1=C(C=C(C=C1)C(=O)O)Br | PubChem[1] |
| InChIKey | XUESCTMXEQFNKI-UHFFFAOYSA-N | PubChem[1] |
Core Chemical Transformations: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily derived from the reactivity of its two key functional groups: the carboxylic acid and the aryl bromide. These functionalities allow for a diverse range of chemical transformations, enabling the construction of complex molecular scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions: The Power of the Suzuki-Miyaura Coupling
The bromine atom on the aromatic ring is a key feature that allows for the construction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is arguably the most powerful and widely used method for the formation of biaryl structures, which are prevalent in many biologically active molecules.
The general scheme for a Suzuki-Miyaura coupling involving this compound is as follows:
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Analogous Protocol)
This protocol is adapted from established procedures for similar bromobenzoic acids.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify to pH 2-3 with 1M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Esterification and Amidation: Modifying the Carboxylic Acid
The carboxylic acid group is a versatile handle for derivatization. Esterification is often performed to protect the carboxylic acid during subsequent reactions or to modulate the pharmacokinetic properties of the final compound. Amidation is a key reaction for building larger molecules and is fundamental in the synthesis of many drugs.
Caption: Pathways for carboxylic acid derivatization.
Experimental Protocol: Fischer Esterification of this compound (Analogous Protocol)
This protocol is based on general Fischer esterification procedures.
Materials:
-
This compound (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.
Potential Research Applications in Drug Discovery
The true value of this compound lies in its application as a strategic starting material for the synthesis of biologically active molecules. Its derivatives have shown potential in various therapeutic areas, with a notable presence in the development of kinase inhibitors for oncology.
Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a critical role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Many kinase inhibitors feature a biaryl scaffold, which can be efficiently synthesized using the Suzuki-Miyaura coupling of a brominated aromatic compound like this compound.
While specific patents explicitly naming this compound are not abundant in the public domain, numerous patents for kinase inhibitors describe the use of structurally similar 3-bromo-4-alkylbenzoic acids as key intermediates. This strongly suggests that this compound is a valuable and likely utilized building block in proprietary drug discovery programs.
The general workflow for the synthesis of a kinase inhibitor using this compound as a starting material can be visualized as follows:
Caption: Synthetic workflow for a kinase inhibitor.
Agrochemicals and Materials Science
Beyond pharmaceuticals, substituted benzoic acids are also important in the agrochemical industry for the development of herbicides and pesticides. The unique substitution pattern of this compound could be leveraged to create novel agrochemicals with improved efficacy and selectivity.[2]
In the realm of materials science, halogenated benzoic acids are of interest for the synthesis of liquid crystals and other functional materials. The presence of the bromine atom can induce specific intermolecular interactions, such as halogen bonding, which can be exploited to control the self-assembly of molecules into ordered structures.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound represents a powerful and versatile building block for organic synthesis, particularly in the context of drug discovery. While it may not be as extensively documented in academic literature as some of its analogs, its strategic importance is evident from its potential application in the synthesis of complex, biologically active molecules, as suggested by the patent literature for related compounds. The ability to readily undergo both transformations at the carboxylic acid and cross-coupling reactions at the aryl bromide position provides a robust platform for the generation of diverse molecular libraries. For researchers and drug development professionals, a thorough understanding of the reactivity and potential of this compound is a key asset in the design and execution of efficient and innovative synthetic strategies.
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An In-depth Technical Guide to 3-Bromo-4-ethylbenzoic Acid: Synthesis, Properties, and Applications
Abstract: 3-Bromo-4-ethylbenzoic acid is a key substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and an ethyl group on the benzoic acid core, provides strategic reaction sites for the construction of complex molecules. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and significant applications, with a focus on its role in the development of pharmaceuticals and advanced materials. Detailed experimental protocols and mechanistic insights are provided for researchers, chemists, and professionals in drug development.
Introduction and Significance
This compound, with the chemical formula C9H9BrO2, is a valuable intermediate in synthetic organic chemistry.[1] The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the ethyl-substituted aromatic ring—allows for a wide range of chemical transformations. The bromine atom is particularly useful for carbon-carbon bond formation through cross-coupling reactions, while the carboxylic acid group can be readily converted into esters, amides, and other derivatives.[2] This trifecta of reactivity makes it a sought-after precursor for creating molecular scaffolds in medicinal chemistry and materials science.[3]
Synthesis of this compound
The synthesis of this compound typically involves the bromination of 4-ethylbenzoic acid. The directing effects of the alkyl and carboxyl groups on the aromatic ring are key to achieving the desired regioselectivity. The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, bromination occurs at the position ortho to the ethyl group and meta to the carboxylic acid group.
A general and effective method for this transformation is electrophilic aromatic substitution using bromine in a suitable solvent, often with a catalyst.
Caption: Synthesis of this compound via electrophilic bromination.
Detailed Experimental Protocol: Bromination of 4-Ethylbenzoic Acid
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 4-ethylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr3) (0.05 eq), to the solution.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture via the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a steady temperature.
-
Reaction Monitoring: After the addition is complete, the mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water and a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.
-
Isolation and Purification: The resulting precipitate (crude this compound) is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C9H9BrO2 | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 164-166 °C | [4] |
| CAS Number | 99548-53-5 | [1] |
| SMILES | CCC1=C(C=C(C=C1)C(=O)O)Br | [1] |
| InChIKey | XUESCTMXEQFNKI-UHFFFAOYSA-N | [1] |
-
¹H NMR: Protons on the aromatic ring will appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). The ethyl group protons will show a characteristic quartet and triplet pattern. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum will show nine distinct carbon signals, including the carbonyl carbon of the carboxylic acid (around 170 ppm), aromatic carbons, and the two carbons of the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.[5][7]
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.
Applications in Organic Synthesis and Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming new carbon-carbon bonds.[8][9]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, allowing for the construction of biaryl structures, which are prevalent in many pharmaceutical compounds.[10][11] In this reaction, the aryl bromide (this compound) is coupled with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[8]
Caption: General scheme of the Suzuki-Miyaura coupling with this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.[11]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base (e.g., potassium carbonate, 2-3 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl-4-ethylbenzoic acid derivative.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All chemical products should be treated as having unknown hazards and handled by trained personnel.[4]
Conclusion
This compound is a highly functionalized and valuable building block in organic synthesis. Its straightforward preparation and the strategic positioning of its reactive groups make it an important intermediate for the synthesis of complex organic molecules. The ability to readily participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling solidifies its role in the discovery and development of new pharmaceuticals and functional materials. This guide provides the foundational knowledge for researchers to effectively utilize this versatile compound in their synthetic endeavors.
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A Technical Guide to 3-Bromo-4-ethylbenzoic Acid for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of 3-bromo-4-ethylbenzoic acid (CAS No. 99548-53-5), a crucial building block for researchers, medicinal chemists, and professionals in the field of drug development. This document will delve into the commercial landscape of this compound, rigorous quality assessment protocols, and its applications in the synthesis of bioactive molecules.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1] Its structure, featuring a bromine atom and an ethyl group on the benzoic acid core, provides a unique combination of functionalities that are highly valuable in organic synthesis. The carboxylic acid group serves as a handle for amide bond formation and other derivatizations, while the bromine atom is a versatile functional group for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular scaffolds for drug discovery.
The strategic placement of the bromo and ethyl substituents influences the electronic properties and steric environment of the molecule, making it a key intermediate in the synthesis of targeted therapeutic agents, including kinase inhibitors.[2][3]
Commercial Supplier Landscape
The procurement of high-purity starting materials is a critical first step in any research and development workflow. A survey of the commercial landscape for this compound reveals several reputable suppliers catering to the research and bulk-scale needs of the pharmaceutical industry.
| Supplier | Purity | Available Quantities | Notes |
| CHIRALEN | 99%[4] | 100mg, 250mg, 1g, 5g[4] | Offers small-scale quantities suitable for initial research and screening. |
| Fisher Scientific (via eMolecules/WuXi AppTec) | Not explicitly stated | 250mg[5] | A major distributor with a broad portfolio of research chemicals. |
| Hoffman Fine Chemicals | Not explicitly stated | Inquire for details | Specializes in fine chemicals for laboratory purposes.[6] |
| GIHI CHEMICALS CO., LIMITED | Not explicitly stated | Inquire for details | A manufacturer of various chemical products. |
It is imperative for researchers to request a Certificate of Analysis (CoA) from their chosen supplier prior to purchase to verify the purity and identity of the compound. While a specific CoA for this compound was not publicly available at the time of this writing, a sample CoA for a related compound, 3-bromo-2-ethylbenzoic acid, from ChemScene indicates a purity of 96.98% as determined by HPLC.[7]
Quality Assessment and Validation: A Step-by-Step Protocol
Ensuring the quality of this compound is paramount for the reproducibility of synthetic procedures and the integrity of downstream biological data. The following is a recommended workflow for the quality assessment of a commercially supplied sample.
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An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-4-ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-ethylbenzoic acid is a versatile substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid group, a bromine atom, and an ethyl substituent on the benzene ring, allows for a diverse array of chemical transformations. This guide provides a comprehensive analysis of the reactivity profile of this compound, detailing its synthesis, spectroscopic characterization, and the chemical behavior of its key functional groups. We will explore reactions at the carboxylic acid moiety, transformations involving the aryl bromide, electrophilic substitution on the aromatic ring, and reactions of the benzylic position of the ethyl group. This document aims to serve as a technical resource, offering field-proven insights and detailed protocols to enable the effective utilization of this compound in complex molecular design and synthesis.
Introduction
Halogenated benzoic acid analogues are a cornerstone of modern organic synthesis, prized for their unique electronic properties and synthetic versatility. The strategic placement of a bromine atom on the aromatic ring, as seen in this compound, provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex biaryl systems and other intricate molecular architectures. Concurrently, the carboxylic acid group offers a gateway for the formation of esters, amides, and other derivatives, while the ethyl group presents opportunities for benzylic functionalization.[1]
This guide will systematically dissect the reactivity of this compound at each of its functional sites, providing a detailed examination of the underlying principles that govern its chemical behavior and offering practical, step-by-step protocols for its key transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is fundamental for its identification, purification, and characterization in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| CAS Number | 99548-53-5 | [2] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone; sparingly soluble in water | Inferred from similar compounds |
Spectroscopic Data (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -COOH | ~12.0 - 13.0 | broad singlet | - | 1H |
| Ar-H (ortho to -COOH) | ~8.1 - 8.2 | doublet | ~2.0 | 1H |
| Ar-H (meta to -COOH, ortho to -Br) | ~7.9 - 8.0 | doublet of doublets | ~8.0, 2.0 | 1H |
| Ar-H (para to -COOH, meta to -Br) | ~7.3 - 7.4 | doublet | ~8.0 | 1H |
| -CH₂- | ~2.7 - 2.8 | quartet | ~7.6 | 2H |
| -CH₃ | ~1.2 - 1.3 | triplet | ~7.6 | 3H |
Predicted chemical shifts are based on data from analogous compounds.[3][4]
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O | ~170 - 172 |
| Ar-C (-COOH) | ~130 - 132 |
| Ar-C (-CH₂CH₃) | ~148 - 150 |
| Ar-C (-Br) | ~122 - 124 |
| Ar-CH (ortho to -COOH) | ~135 - 137 |
| Ar-CH (meta to -COOH, ortho to -Br) | ~132 - 134 |
| Ar-CH (para to -COOH, meta to -Br) | ~128 - 130 |
| -CH₂- | ~25 - 27 |
| -CH₃ | ~15 - 17 |
Predicted chemical shifts are based on data from analogous compounds.[3][5]
The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |
| C-Br | Stretching | 500 - 600 | Medium to Weak |
Predicted peak positions are based on data from analogous compounds.[6][7]
The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 228/230 | Molecular ion with characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| [M-OH]⁺ | 211/213 | Loss of the hydroxyl group. |
| [M-COOH]⁺ | 183/185 | Loss of the carboxylic acid group. |
Predicted m/z values are based on data from analogous compounds.[8]
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound involves the electrophilic bromination of 4-ethylbenzoic acid. The ethyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. In this case, the activating effect of the ethyl group directs the incoming electrophile to the positions ortho to it.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Bromination of 4-Ethylbenzoic Acid
This protocol is adapted from established procedures for the bromination of similar benzoic acid derivatives.[9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 4-ethylbenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Addition of Bromine: While stirring the solution at room temperature, add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise from the dropping funnel. The addition should be controlled to maintain a gentle reaction rate.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and bromine. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Reactivity Profile
The reactivity of this compound is dictated by its three distinct functional domains: the carboxylic acid group, the aryl bromide, and the ethyl group attached to the aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that readily undergoes esterification and amidation reactions.
Esterification is a common transformation used to protect the carboxylic acid, modify the compound's solubility, or to create derivatives for various applications.
Caption: General scheme for the esterification of this compound.
Detailed Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography if necessary.
Amide bond formation is a crucial reaction in the synthesis of pharmaceuticals and other biologically active molecules. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.
Caption: Two-step workflow for the amidation of this compound.
Detailed Experimental Protocol: Amidation via Acyl Chloride
-
Acyl Chloride Formation: In a flask under an inert atmosphere, suspend or dissolve this compound (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used. Stir the mixture at room temperature or with gentle heating until the reaction is complete (cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents) in the same solvent. Cool the amine solution in an ice bath and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.
Alternatively, direct amide coupling can be achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[10][11][12]
Reactions of the Aryl Bromide
The bromine atom on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the aryl bromide and an organoboron compound (boronic acid or boronic ester).[13][14][15][16]
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A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-ethylbenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-4-ethylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this guide utilizes high-fidelity predicted data, corroborated by experimental data from structurally analogous compounds. We delve into the principles and interpretation of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section includes detailed protocols for data acquisition, in-depth analysis of the spectral features, and the causal relationships between the molecular structure and the observed spectroscopic signals. This document is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the structural elucidation of substituted benzoic acid derivatives.
Introduction and Molecular Structure
This compound (C₉H₉BrO₂) is a trifunctional aromatic compound containing a carboxylic acid group, a bromine atom, and an ethyl group attached to the benzene ring. The precise arrangement of these substituents dictates the molecule's chemical reactivity, physical properties, and potential biological activity. Spectroscopic analysis is, therefore, a cornerstone in verifying its molecular structure and ensuring sample purity.
The substituents influence the electron distribution within the benzene ring and, consequently, the spectroscopic signatures. The carboxylic acid group is an electron-withdrawing group via resonance and induction. The bromine atom is an electron-withdrawing group through induction but a weak electron-donating group through resonance. The ethyl group is a weak electron-donating group through induction. The interplay of these electronic effects results in a unique spectroscopic fingerprint for this compound.
Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.
Caption: Relationship between molecular structure and predicted ¹H NMR signals.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift is indicative of the carbon's hybridization and electronic environment. Proton-decoupled ¹³C NMR spectra are most common, where each signal appears as a singlet.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use a high-field NMR spectrometer with a broadband probe.
-
Employ a proton-decoupled pulse sequence.
-
-
Data Acquisition: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is often used.
-
Data Processing: Fourier transform the FID, followed by phasing and baseline correction.
The following table presents the predicted ¹³C NMR chemical shifts for this compound, along with experimental data for analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) for this compound | Experimental δ (ppm) for 4-ethylbenzoic acid | Experimental δ (ppm) for 3-bromobenzoic acid |
| C7 (-COOH) | ~171 | ~172.5 | ~168 |
| C4 | ~148 | ~144.7 | ~130 |
| C1 | ~133 | ~126.6 | ~132 |
| C5 | ~132 | ~130.3 | ~130 |
| C2 | ~130 | ~129.2 | ~136 |
| C6 | ~128 | ~129.2 | ~128 |
| C3 | ~125 | - | ~122 |
| C8 (-CH₂-) | ~29 | ~29 | - |
| C9 (-CH₃) | ~15 | ~15 | - |
A total of nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum of this compound, corresponding to the nine unique carbon atoms.
-
Carbonyl Carbon (C7): The carboxylic acid carbon is the most deshielded, appearing at the downfield end of the spectrum, around 171 ppm.
-
Aromatic Carbons (C1-C6): Six signals are expected in the aromatic region (120-150 ppm).
-
The quaternary carbons (C1, C3, and C4) will generally have weaker signals than the protonated carbons.
-
C4: This carbon, bonded to the ethyl group, is expected to be the most deshielded of the ring carbons due to the combined effects of the adjacent bromine and the para-carboxyl group. Its predicted shift is around 148 ppm.
-
C1: The carbon bearing the carboxylic acid group is predicted to be around 133 ppm.
-
C3: The carbon attached to the bromine atom will be influenced by the "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone. Its predicted shift is around 125 ppm.
-
The protonated carbons (C2, C5, C6) will have chemical shifts influenced by the positions of the various substituents. Their predicted shifts are approximately 130, 132, and 128 ppm, respectively.
-
-
Ethyl Group Carbons (C8, C9):
-
The methylene carbon (C8) is predicted to appear around 29 ppm.
-
The methyl carbon (C9) will be the most upfield signal, at approximately 15 ppm.
-
Mass Spectrometry (MS)
Principles and Experimental Protocol
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₉H₉BrO₂. The monoisotopic mass is approximately 227.98 g/mol for the ⁷⁹Br isotope and 229.98 g/mol for the ⁸¹Br isotope.
Predicted Mass Spectrum Data:
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 230/228 | [C₉H₉BrO₂]⁺• | Molecular Ion (M⁺•) |
| 215/213 | [C₈H₆BrO₂]⁺ | M⁺• - CH₃ |
| 185/183 | [C₇H₄BrO]⁺ | M⁺• - COOH |
| 150 | [C₉H₁₀O₂]⁺• | M⁺• - Br |
| 135 | [C₈H₇O₂]⁺ | [C₉H₁₀O₂]⁺• - CH₃ |
| 105 | [C₇H₅O]⁺ | Fragmentation of the ethylbenzoic acid moiety |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Major Fragmentation Pathways:
-
Loss of a Methyl Radical: The molecular ion can undergo cleavage of the ethyl group to lose a methyl radical (•CH₃), resulting in a fragment ion at m/z 215/213.
-
Loss of a Carboxyl Radical: Cleavage of the bond between the aromatic ring and the carboxylic acid group can lead to the loss of a •COOH radical, giving an ion at m/z 185/183.
-
Loss of a Bromine Radical: The C-Br bond can break to lose a bromine radical (•Br), resulting in an ion at m/z 150.
-
Benzylic Cleavage: The ion at m/z 150 can then lose a methyl radical to form the acylium ion at m/z 135.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide has presented a detailed spectroscopic profile of this compound based on high-fidelity predictions and comparative analysis with structurally related compounds. The combined interpretation of predicted IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a robust and self-validating framework for the structural confirmation of this molecule. The provided protocols serve as a standard for acquiring high-quality spectroscopic data for this and similar compounds. This comprehensive analysis is crucial for researchers in ensuring the identity and purity of their materials, thereby upholding the integrity of their scientific investigations.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7303368, this compound.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Wiley-VCH GmbH.
- National Institute of Standards and Technology. (n.d.). 4-Ethylbenzoic acid. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 3-Bromobenzoic acid. In NIST Chemistry WebBook.
- NMRDB.org. (n.d.). NMR Predict.
- ACD/Labs. (n.d.). ACD/MS Fragmenter.
Methodological & Application
Synthesis of 3-Bromo-4-ethylbenzoic Acid: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 3-Bromo-4-ethylbenzoic acid, a valuable building block in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. Beyond a mere recitation of steps, this protocol elucidates the underlying chemical principles, ensuring both procedural accuracy and a deeper understanding of the reaction mechanism.
Introduction
This compound is an aromatic carboxylic acid derivative featuring a bromine atom and an ethyl group on the benzene ring.[1] This substitution pattern makes it a versatile intermediate in organic synthesis. The presence of the carboxylic acid group allows for a variety of chemical transformations, such as esterification and amidation, while the bromine atom can participate in cross-coupling reactions to form more complex molecules. The ethyl group can also be a site for further functionalization. Consequently, this compound serves as a crucial starting material in the synthesis of a wide range of biologically active molecules and functional materials.[2]
This protocol will detail a robust and reproducible method for the synthesis of this compound, starting from the readily available 4-ethylbenzoic acid. The synthetic strategy involves the electrophilic aromatic substitution of 4-ethylbenzoic acid using a suitable brominating agent.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid group is a deactivating meta-director, while the ethyl group is an activating ortho-, para-director. In this case, the directing effects of the two substituents work in concert to favor the bromination at the position ortho to the ethyl group and meta to the carboxylic acid group, leading to the desired this compound isomer.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Ethylbenzoic acid | C9H10O2 | 150.17 | ≥98% | [Generic Supplier] |
| Bromine | Br2 | 159.81 | ≥99.5% | [Generic Supplier] |
| Glacial Acetic Acid | CH3COOH | 60.05 | ≥99.7% | [Generic Supplier] |
| Sodium bisulfite | NaHSO3 | 104.06 | Reagent Grade | [Generic Supplier] |
| Diethyl ether | (C2H5)2O | 74.12 | Anhydrous | [Generic Supplier] |
| Hexanes | C6H14 | ~86.18 | ACS Grade | [Generic Supplier] |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | ACS Grade | [Generic Supplier] |
Equipment
-
Round-bottom flask (250 mL) with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Fume hood
Experimental Protocol
Safety Precautions: This experiment must be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4] Handle bromine with extreme care. In case of skin contact, wash immediately with copious amounts of water. Have a solution of sodium thiosulfate ready to neutralize any bromine spills.
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.0 g (0.1 mol) of 4-ethylbenzoic acid in 100 mL of glacial acetic acid.[5]
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Set up the flask with a reflux condenser and a dropping funnel.
Step 2: Bromination
-
In the dropping funnel, place a solution of 5.6 mL (17.6 g, 0.11 mol) of bromine in 20 mL of glacial acetic acid.
-
Cool the reaction mixture in the round-bottom flask to 10-15 °C using an ice bath.
-
Add the bromine solution dropwise to the stirred solution of 4-ethylbenzoic acid over a period of approximately 30-45 minutes. Maintain the temperature of the reaction mixture below 20 °C during the addition. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The color of the solution should change from reddish-brown to a lighter orange or yellow, indicating the consumption of bromine.
Step 3: Quenching and Isolation
-
After the reaction is complete, carefully pour the reaction mixture into 500 mL of cold water with vigorous stirring. A white precipitate of the crude product will form.
-
To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the orange color of the solution disappears.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water to remove any remaining acetic acid and inorganic salts.
Step 4: Purification
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or hexanes and ethyl acetate.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Workflow Diagram
Sources
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-4-ethylbenzoic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and technical guidance for the coupling of 3-Bromo-4-ethylbenzoic acid with arylboronic acids. Biaryl carboxylic acids are crucial structural motifs in pharmaceuticals and advanced materials. This document offers researchers, scientists, and drug development professionals a comprehensive guide, covering the reaction mechanism, a detailed experimental protocol, data interpretation, and troubleshooting. The protocol emphasizes robust and reproducible conditions, explaining the rationale behind the selection of catalysts, ligands, bases, and solvents to ensure successful execution and optimization.
Introduction and Reaction Principle
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most widely used reactions for the synthesis of biaryls, styrenes, and polyolefins.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's power lies in its mild conditions, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing reagents compared to other organometallics.[4]
The substrate, this compound, presents a typical challenge for Suzuki coupling. It is an aryl bromide, which is generally less reactive than an aryl iodide but more reactive than an aryl chloride.[5][6] The presence of the electron-withdrawing carboxylic acid group can influence the electronic properties of the aromatic ring, affecting the kinetics of the catalytic cycle.
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[5][7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[3][4][8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][5]
Catalytic Cycle Diagram
Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle
Experimental Protocol
This protocol details a general procedure for the coupling of this compound with a representative partner, Phenylboronic acid. Optimization may be necessary for other boronic acids.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| Phenylboronic acid | ≥97% | Sigma-Aldrich | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 99% | Strem Chemicals | Catalyst. Air-sensitive. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base |
| 1,4-Dioxane | Anhydrous | Acros Organics | Solvent. Prone to peroxide formation.[9] |
| Deionized Water | - | Millipore | Co-solvent |
| Ethyl Acetate | ACS Grade | VWR | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | - | LabChem | For acidification |
| Brine (Saturated NaCl) | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent |
| Argon or Nitrogen Gas | High Purity | Airgas | Inert atmosphere |
| Round-bottom flask, Condenser | - | - | Standard glassware |
| Magnetic stirrer and hotplate | - | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | EMD Millipore | Reaction monitoring |
Reaction Setup and Execution
Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.[10]
The following procedure is based on a 1.0 mmol scale.
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 229.07 | 229.1 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 146.3 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 34.7 | 0.03 | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 414.6 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware (100 mL round-bottom flask, condenser, stir bar) is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the round-bottom flask, add this compound (229.1 mg, 1.0 mmol), Phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 10-15 minutes. This is critical to prevent oxygen from deactivating the catalyst.[8][9]
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Stir the mixture to form a suspension.
-
Degassing: Bubble inert gas through the solvent mixture for 15-20 minutes to thoroughly remove dissolved oxygen.
-
Catalyst Addition: Briefly remove the septum and quickly add the Pd(PPh₃)₄ catalyst (34.7 mg, 0.03 mmol). Immediately reseal the flask and purge with inert gas for another 5 minutes. The mixture will likely turn yellow/orange.
-
Heating: Attach the condenser (with inert gas flow at the top) and immerse the flask in a preheated oil bath at 90 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate mixture with a drop of acetic acid. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL).
-
Carefully acidify the aqueous layer with 1 M HCl until the pH is ~2-3. The product, being a carboxylic acid, will move into the organic layer upon protonation.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 4-ethylbiphenyl-3-carboxylic acid.[11][12]
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Rationale and Discussion
Choice of Catalyst and Ligand
While many modern, highly active palladium pre-catalysts with bulky phosphine ligands exist (e.g., those developed by Buchwald or Fu), Pd(PPh₃)₄ remains a reliable and cost-effective choice for many standard Suzuki couplings.[13][14][15] The triphenylphosphine (PPh₃) ligands stabilize the Pd(0) state but are labile enough to allow the catalytic cycle to proceed. For more challenging substrates or to achieve lower catalyst loadings, using a more advanced catalyst system like a Pd(OAc)₂/SPhos combination could be explored.[14]
Role of the Base and Solvent System
The base is not merely a spectator; it is essential for the transmetalation step.[3][7] K₂CO₃ is a moderately strong inorganic base that is effective in promoting the formation of the active boronate species from the boronic acid.[14] The presence of the carboxylic acid on the substrate means a stronger base like NaOH could potentially lead to side reactions or solubility issues, making K₂CO₃ a prudent choice.
The solvent system of 1,4-Dioxane and water is a common choice for Suzuki couplings.[1][3] Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.[1]
Potential Side Reactions
Several side reactions can reduce the yield of the desired product:
-
Protodeborylation: The boronic acid can be hydrolyzed back to the corresponding arene. This is often more problematic for heteroaryl boronic acids but can be minimized by ensuring efficient coupling.[1]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl (Ar'-Ar'). This is often promoted by the presence of oxygen, reinforcing the need for thorough degassing.[8]
-
Dehalogenation: The starting aryl bromide can be reduced to the corresponding arene (4-ethylbenzoic acid). This can occur if hydride sources are present in the reaction mixture.[1][8]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficient degassing; Peroxides in solvent. | Use a fresh bottle of catalyst or a glovebox. Ensure thorough degassing of the reaction mixture.[9] Use freshly distilled or inhibitor-free anhydrous solvent. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Increase stirring speed. Consider a more robust ligand system (e.g., Buchwald ligands) that better stabilizes the Pd(0) species.[1] |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedure; maintain a positive pressure of inert gas throughout the reaction.[8] |
| Low Yield after Work-up | Incomplete acidification; Product loss during extraction. | Ensure pH is sufficiently low (~2) to fully protonate the carboxylic acid. Perform multiple extractions with the organic solvent. |
Conclusion
This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of this compound. By understanding the mechanistic principles and the specific roles of each reagent, researchers can reliably synthesize valuable biaryl carboxylic acid building blocks. The provided protocol serves as an excellent starting point for a wide range of arylboronic acids and can be adapted and optimized to meet the specific demands of complex synthetic targets in pharmaceutical and materials science research.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Mondal, P. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate.
- BenchChem. (n.d.). Effect of base and solvent on Suzuki coupling with bromoquinolines.
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- BenchChem. (n.d.). Refining Purification Methods for Suzuki Coupling Reaction Products.
- National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-4-ethylbenzoic Acid in Modern Drug Discovery: Application Notes and Protocols
Abstract
In the landscape of contemporary medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery campaign. 3-Bromo-4-ethylbenzoic acid has emerged as a particularly valuable scaffold, offering a unique combination of structural features that facilitate the synthesis of diverse and complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will delve into its chemical reactivity, present detailed, field-proven protocols for its key transformations, and explore its role in the synthesis of targeted therapeutics, with a focus on kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction: The Rationale for this compound in Drug Scaffolding
The intrinsic value of this compound as a building block lies in the orthogonal reactivity of its three key functional components: the carboxylic acid, the bromine atom, and the ethyl group. The carboxylic acid provides a convenient handle for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing for the introduction of a wide array of substituents to probe the molecular landscape of a biological target. The bromine atom serves as a versatile anchor for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and aryl-heteroaryl systems that are prevalent in kinase inhibitors. Finally, the 4-ethyl group imparts a degree of lipophilicity and a specific steric footprint that can be crucial for optimizing target engagement and pharmacokinetic properties. The strategic placement of the bromine atom ortho to the carboxylic acid and meta to the ethyl group also influences the electronic properties and conformational preferences of the resulting derivatives.
Physicochemical and Reactivity Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem CID 7303368[1] |
| Molecular Weight | 229.07 g/mol | PubChem CID 7303368[1] |
| CAS Number | 99548-53-5 | PubChem CID 7303368[1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
The reactivity of this compound is dominated by the chemistry of its carboxylic acid and aryl bromide functionalities. The carboxylic acid readily undergoes esterification and amidation reactions under standard conditions. The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Core Applications in the Synthesis of Bioactive Molecules
The true utility of this compound is demonstrated in its application as a cornerstone for the synthesis of complex, biologically active molecules. Below, we detail protocols for its key transformations and discuss their relevance in the context of drug discovery.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Kinase Inhibitor Scaffolds
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and it is particularly well-suited for the synthesis of biaryl and aryl-heteroaryl motifs that are central to many kinase inhibitors.[2]
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a variety of boronic acids and their derivatives.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, toluene/water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the boronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For more challenging substrates, or to achieve higher turnover numbers, catalyst systems based on Pd(OAc)₂ with bulky phosphine ligands such as SPhos or XPhos can be employed.[3]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ and Cs₂CO₃ are effective and generally well-tolerated by a range of functional groups.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 3-Bromobenzoic acid | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (0.1) | - | K₂CO₃ (3.0) | Water | RT | 95 |
| 4-Amino-3-bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 88 |
| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 | (Predicted >80) |
Note: The yield for the this compound reaction is a predicted value based on similar transformations.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Scaffolds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing access to a wide range of anilines and their derivatives which are key components of many pharmaceuticals.[4]
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound Derivatives
This protocol describes a general method for the palladium-catalyzed amination of an ester or amide derivative of this compound. The carboxylic acid is typically protected as an ester or converted to an amide prior to the coupling reaction to avoid potential side reactions with the strong bases used.
Materials:
-
Ester or amide of this compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the aryl bromide derivative, the amine, and the base.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like BINAP and Xantphos are commonly used to promote the catalytic cycle.[4]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the amine and facilitate the reaction. For sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be used.[5]
-
Substrate Protection: The carboxylic acid is protected to prevent it from reacting with the strong base, which could lead to deprotonation and potential inhibition of the catalyst.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Bromobenzene | Morpholine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.4) | Toluene | 80 | 99 |
| 4-Bromo-toluene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | 95 |
| Methyl 3-bromo-4-ethylbenzoate | Piperidine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | (Predicted >85) |
Note: The yield for the methyl 3-bromo-4-ethylbenzoate reaction is a predicted value based on similar transformations.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Case Studies: Application in the Synthesis of Targeted Therapeutics
Synthesis of PARP Inhibitor Scaffolds
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.[6] Many PARP inhibitors feature a substituted benzamide core. This compound is an ideal starting material for the synthesis of such scaffolds.
The synthesis would typically involve an initial amidation of the carboxylic acid, followed by a Suzuki-Miyaura or Buchwald-Hartwig reaction at the bromine position to introduce further complexity and tune the properties of the molecule for optimal binding to the PARP enzyme. The 3-amino-4-bromobenzamide core is a known key pharmacophore in some PARP inhibitors.[7]
Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. A common structural motif in many kinase inhibitors is a substituted biaryl or aryl-heteroaryl core, which can be efficiently synthesized using this compound as a starting material via the Suzuki-Miyaura reaction. The ability to introduce a wide range of aromatic and heteroaromatic substituents allows for the fine-tuning of the inhibitor's selectivity and potency against specific kinases.
Conclusion
This compound is a versatile and strategically valuable building block in drug discovery. Its orthogonal reactive sites provide a robust platform for the synthesis of diverse and complex molecular libraries. The detailed protocols and application examples provided in this document are intended to empower researchers to fully leverage the potential of this important chemical entity in their pursuit of novel therapeutics. The logical application of Suzuki-Miyaura and Buchwald-Hartwig reactions with this building block opens avenues for the efficient construction of promising drug candidates, particularly in the fields of oncology and inflammation.
References
- N. Miyaura, T. Yanagi, A. Suzuki, Synth. Commun.1981, 11, 513.
- J. F. Hartwig, Acc. Chem. Res.2008, 41, 1534-1544.
- J. P. Wolfe, S. L. Buchwald, Angew. Chem. Int. Ed.1999, 38, 2408-2432.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorg. Med. Chem. Lett.2006, 16, 1421-1425. ([Link])
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. J. Med. Chem.2020, 63, 10463-10485. ([Link])
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. J. Enzyme Inhib. Med. Chem.2024, 39, 2437972. ([Link])
- Buchwald-Hartwig Amin
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. ([Link])
- PubChem Compound Summary for CID 7303368, this compound.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. 2018, 23, 2056. ([Link])
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. 2023, 2023051991. ([Link])
- Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. J. Enzyme Inhib. Med. Chem.2022, 37, 1118-1130. ([Link])
- Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. J.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Design and synthesis of CK2 inhibitors. Mol. Cell. Biochem.2011, 356, 91-96. ([Link])
- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
- Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. 2015, 20, 11598-11672. ([Link])
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2020, 142, 16458-16475. ([Link])
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Org. Lett.2021, 23, 3378-3383. ([Link])
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Int. J. Mol. Sci.2021, 22, 12903. ([Link])
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
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Application Note: Enhancing GC-MS Analysis of 3-Bromo-4-ethylbenzoic Acid through Derivatization
Introduction: The Analytical Challenge
3-Bromo-4-ethylbenzoic acid (C₉H₉BrO₂) is an aromatic carboxylic acid of interest in various fields, including as a potential pharmaceutical intermediate or a metabolite in drug development studies.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of carboxylic acids like this compound is challenging. The presence of the polar carboxyl group leads to low volatility and a tendency to form hydrogen bonds, resulting in poor chromatographic peak shape, tailing, and potential adsorption within the GC system.[3][4]
To overcome these limitations, chemical derivatization is an essential sample preparation step.[5] This process converts the polar carboxyl group into a less polar, more volatile functional group, making the analyte amenable to GC analysis.[6] This application note provides a detailed guide and validated protocols for two common and effective derivatization strategies for this compound: esterification to form a methyl ester and silylation to form a trimethylsilyl (TMS) ester.
Analyte Properties: this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Boiling Point | ~164-166 °C (Melting Point) | [7] |
| Appearance | White to pale yellow solid |[2] |
Principles of Derivatization for Carboxylic Acids
The primary goal of derivatization is to replace the active hydrogen of the carboxyl group (-COOH) with a non-polar group. This modification reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and thermal stability.[3][8]
Esterification is a robust alkylation technique that converts a carboxylic acid into an ester.[6][9] One of the most common methods utilizes Boron Trifluoride-Methanol (BF₃-Methanol). BF₃ acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid.[4][10] This protonation makes the carbonyl carbon more electrophilic, facilitating a nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the corresponding fatty acid methyl ester (FAME), or in this case, an aromatic acid methyl ester.[4] The resulting methyl ester is significantly more volatile and less polar than the parent acid.[11]
Silylation is arguably the most widely used derivatization technique for GC analysis.[6] It involves replacing the active hydrogen of the carboxyl group with a silyl group, typically trimethylsilyl (TMS).[12] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[13][14] The reaction proceeds via a nucleophilic attack from the carboxyl oxygen onto the silicon atom of the silylating reagent.[12] The resulting TMS derivatives are thermally stable, volatile, and often produce characteristic fragmentation patterns in the mass spectrometer, which can aid in structural elucidation.[9][15] A key advantage of MSTFA is that its by-products are highly volatile and typically do not interfere with the chromatogram.[13]
Experimental Protocols
This protocol is designed for the quantitative conversion of this compound to its methyl ester.
Materials and Reagents:
-
This compound standard
-
Boron Trifluoride-Methanol solution, 10-14% w/w (e.g., from Sigma-Aldrich)[10][16]
-
Hexane, GC-grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2 mL screw-cap reaction vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
Safety Precautions:
-
Warning: Boron trifluoride-methanol is corrosive, toxic, and flammable.[10] All procedures must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure:
-
Sample Preparation: Weigh 1-5 mg of this compound into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction: Add 1 mL of the BF₃-Methanol solution to the vial.[10] Tightly cap the vial and vortex for 30 seconds to ensure the sample is fully dissolved.
-
Incubation: Heat the vial at 60°C for 10 minutes in a heating block or water bath.[10][16] This temperature and time are typically sufficient for complete esterification of aromatic acids.
-
Extraction: Cool the vial to room temperature. Add 0.5 mL of hexane and 0.5 mL of saturated NaCl solution to the vial. The salt solution aids in phase separation.[10]
-
Vortex the vial vigorously for 1 minute to extract the 3-Bromo-4-ethylbenzoate methyl ester into the upper hexane layer.
-
Sample Collection: Allow the layers to separate completely. Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The sample is now ready for GC-MS injection.
This protocol details the conversion of this compound to its TMS ester. This method is rapid and often requires no post-reaction workup.
Materials and Reagents:
-
This compound standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine or Acetonitrile, anhydrous
-
2 mL screw-cap reaction vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
Safety Precautions:
-
Silylation reagents are highly sensitive to moisture and will decompose in the presence of water.[6] Ensure all glassware is oven-dried and cooled in a desiccator. Use only anhydrous solvents. Perform all steps under a dry atmosphere (e.g., nitrogen) if possible.
Step-by-Step Procedure:
-
Sample Preparation: Weigh 1-5 mg of this compound into a reaction vial. It is critical that the sample is completely dry. If necessary, dry the sample in a vacuum oven or by co-evaporation with an anhydrous solvent.
-
Derivatization Reaction: Add 100 µL of anhydrous pyridine to dissolve the sample. Add 100 µL of MSTFA.[12] The molar excess of the reagent ensures the reaction goes to completion.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Incubate the mixture at 70°C for 30 minutes.[12]
-
Analysis: Cool the vial to room temperature. The reaction mixture can typically be injected directly into the GC-MS system without further workup.
Derivatization Workflow Visualization
The following diagram illustrates the decision-making and experimental process for derivatizing this compound for GC-MS analysis.
Caption: Derivatization workflow for this compound.
GC-MS Parameters and Expected Results
The following table provides typical starting parameters for the GC-MS analysis of the derivatized products. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of aromatic compounds.[17] |
| Injector Temp. | 270 °C | Ensures rapid volatilization of the derivatives. |
| Carrier Gas | Helium, constant flow ~1.0 mL/min | Standard carrier gas for GC-MS. |
| Oven Program | Initial 100°C, hold 1 min; ramp 10°C/min to 280°C, hold 5 min | A general-purpose temperature ramp suitable for eluting the derivatives. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization.[17] |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Scan Range | 50 - 400 m/z | Covers the expected molecular ions and fragment ions. |
Expected Data: Derivatization will result in the formation of either 3-Bromo-4-ethylbenzoate methyl ester or 3-Bromo-4-ethylbenzoate TMS ester. The derivatives will be less retained on the non-polar GC column, resulting in shorter retention times compared to the underivatized acid (if it were to elute).
| Derivative | Molecular Weight | Expected Key MS Fragments (m/z) | Notes on Fragmentation |
| Methyl Ester | 243.10 | 242/244 (M⁺), 211/213 ([M-OCH₃]⁺), 183/185 ([M-COOCH₃]⁺), 104 | The molecular ion (M⁺) will show the characteristic bromine isotope pattern (~1:1 ratio for Br-79/Br-81). The base peak is often the loss of the methoxy group.[18] |
| TMS Ester | 301.23 | 300/302 (M⁺), 285/287 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) | The [M-15]⁺ ion, resulting from the loss of a methyl group from the TMS moiety, is a highly characteristic fragment for TMS derivatives and is often the base peak.[15] The molecular ion may also be present. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no derivative peak | 1. Incomplete reaction. 2. Presence of water (critical for silylation). 3. Degraded derivatization reagent. | 1. Increase reaction time or temperature; ensure sufficient reagent excess. 2. Thoroughly dry the sample and use anhydrous solvents. 3. Use a fresh, properly stored bottle of reagent.[4] |
| Multiple peaks for the analyte | 1. Incomplete derivatization showing both parent and derivative. 2. Side reactions or sample degradation. | 1. Optimize the reaction conditions as described above. 2. Lower the reaction or injector temperature; check sample purity. |
| Poor peak shape (tailing) | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. | 1. Re-run the derivatization to ensure completion. 2. Use a deactivated inlet liner; trim the first few cm of the column; consider using a guard column. |
Conclusion
Both esterification with BF₃-Methanol and silylation with MSTFA are highly effective and reproducible methods for the derivatization of this compound prior to GC-MS analysis. Esterification provides a very stable derivative and the protocol involves a straightforward extraction step. Silylation is often faster and allows for direct injection, but requires stringent anhydrous conditions. The choice of method will depend on laboratory workflow, available reagents, and the potential need for the specific mass spectral information provided by each derivative. Proper implementation of these protocols will enable sensitive, accurate, and reliable quantification and identification of this compound in complex matrices.
References
- ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
- V.A. Zenkevich. Acids: Derivatization for GC Analysis.
- Docslib. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]
- ResearchGate. (2021).
- PubChem. This compound. [Link]
- Molnár-Perl, I., & Toth, G. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 47(11), 1435-1444. [Link]
- ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
- Chrom Tech, Inc. (2024).
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- ResearchGate. (2009).
- Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of agricultural and food chemistry, 52(2), 222–227. [Link]
- Chen, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry. [Link]
- Chan, S. C., & Lee, J. W. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
- ResearchGate. Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. [Link]
- Doc Brown's Chemistry. Mass spectrum of benzoic acid. [Link]
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Application Note: High-Purity Recovery of 3-Bromo-4-ethylbenzoic Acid via Optimized Recrystallization
Abstract
3-Bromo-4-ethylbenzoic acid is a valuable building block in medicinal chemistry and organic synthesis. Its purity is paramount for the success of subsequent synthetic transformations and the biological activity of target molecules. This application note provides a comprehensive, field-proven protocol for the purification of this compound using the single-solvent recrystallization technique. We delve into the fundamental principles, from rational solvent selection to final purity assessment, explaining the causality behind each step to ensure a robust and reproducible workflow. The methodology is designed to effectively remove common synthetic impurities, yielding a final product of high purity, suitable for demanding research and development applications.
Introduction: The Imperative for Purity
In multi-step organic synthesis, the purity of starting materials and intermediates directly impacts reaction yields, side-product formation, and the ease of final product isolation. This compound, with its dual functionality of a carboxylic acid and an aryl bromide, serves as a versatile precursor for cross-coupling reactions and amide bond formations.[1][2] Impurities, such as regioisomers from bromination or unreacted starting materials, can interfere with these processes.
Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[3][4] The core principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent to form a saturated solution.[5] Upon slow cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, ideally, remain dissolved in the solvent (mother liquor).[6] This guide provides an expert-level walkthrough of this process, optimized for this compound.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is foundational to developing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 99548-53-5 | [7][8] |
| Molecular Formula | C₉H₉BrO₂ | [7][9] |
| Molecular Weight | 229.07 g/mol | [7] |
| Appearance | Tan to white solid | [8] |
| Melting Point (m.p.) | 164-166 °C (literature) | [8][10] |
| Structure | CCC1=C(C=C(C=C1)C(=O)O)Br | [7] |
The Recrystallization Workflow: A Conceptual Overview
The entire process can be visualized as a logical sequence of steps designed to systematically separate the desired compound from soluble and insoluble contaminants.
Caption: Overall workflow for the purification of this compound.
Part I: Solvent System Selection & Rationale
The choice of solvent is the most critical parameter in recrystallization.[6] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[11]
Key Solvent Selection Criteria:
-
Differential Solubility: The compound of interest should be significantly more soluble in the hot solvent than in the cold solvent. Impurities should either be insoluble in the hot solvent (removed by hot filtration) or highly soluble in the cold solvent (remain in the mother liquor).[6]
-
Chemical Inertness: The solvent must not react with the compound.[6]
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," where the solid melts before dissolving.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[6]
Based on the structure of this compound (an aromatic carboxylic acid), several solvent systems are viable candidates. Water is often an excellent choice for benzoic acids due to the polarity of the carboxylic acid group, which allows for hydrogen bonding and increased solubility at higher temperatures.[12] Alcohols like ethanol are also effective. For compounds with intermediate polarity, a two-solvent system (e.g., ethanol/water) can be employed.[13]
Recommended Solvent System: For this compound, an aqueous ethanol solution (e.g., 70-90% ethanol) or water alone are excellent starting points. Water leverages the steep solubility curve of the carboxylic acid moiety, while aqueous ethanol provides a more tunable polarity to better solvate the aromatic ring at elevated temperatures. This protocol will focus on using water, which is cost-effective, non-flammable, and environmentally benign.
Part II: Detailed Recrystallization Protocol
This protocol is designed for a starting scale of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials & Equipment:
-
Crude this compound (~5 g)
-
Deionized water
-
Erlenmeyer flasks (2 x 250 mL)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Stemless or short-stemmed glass funnel
-
Fluted filter paper
-
Watch glass (to cover flask)
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stirring rod
Step-by-Step Methodology:
-
Dissolution:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
In a separate beaker, heat approximately 150 mL of deionized water to a rolling boil on a hot plate.
-
Add an initial portion of boiling water (~50 mL) to the flask containing the crude solid. Swirl the flask.
-
Heat the flask on the hot plate to maintain the solvent at or near its boiling point. Continue to add small portions of boiling water (~5-10 mL at a time) with swirling until the solid just dissolves completely.[14]
-
Causality: Using the minimum amount of boiling solvent is crucial. Adding excess solvent will reduce the final yield, as more of the compound will remain dissolved upon cooling.[13][15]
-
-
Hot Gravity Filtration (if insoluble impurities are present):
-
This step is necessary if you observe solid particles (e.g., dust, catalysts) that do not dissolve even after adding a reasonable amount of boiling solvent.
-
Setup: Place a stemless funnel with fluted filter paper into the neck of a second, clean 250 mL Erlenmeyer flask. Add ~20 mL of water to this receiving flask and place the entire assembly on the hot plate to heat.
-
Rationale: The purpose of this setup is to keep the funnel and receiving flask hot. The boiling solvent in the flask creates a vapor-rich atmosphere that prevents the dissolved product from prematurely crystallizing and clogging the filter paper.[16] A stemless funnel is used to prevent crystallization in a cold stem.[17][18]
-
Procedure: Once the receiving flask is hot and the crude solution is boiling, carefully and quickly pour the hot solution through the fluted filter paper in portions.
-
If crystals form on the filter paper, rinse them with a small amount of fresh, boiling water to redissolve them into the filtrate.[16]
-
Caption: Diagram of the hot gravity filtration apparatus.
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Remove the flask from the hot plate and place it on a heat-resistant surface where it will not be disturbed. Allow it to cool slowly to room temperature.
-
Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling ("crash cooling") tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[5]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the recovery of the product.[11]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place it on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold deionized water and apply the vacuum to ensure the paper is sealed against the funnel.
-
Swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel.
-
Once the solvent has been drawn through, wash the crystals on the funnel with a small portion (~10-15 mL) of ice-cold deionized water. This removes any residual mother liquor containing dissolved impurities.
-
Causality: The wash solvent must be cold to minimize redissolving the purified product crystals.[5] Using a minimal amount is key to preventing significant yield loss.
-
-
Drying:
-
Continue to draw air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.
-
Transfer the filter cake to a pre-weighed watch glass. Break up the solid gently to increase the surface area.
-
Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Part III: Purity Assessment & Expected Results
The success of the recrystallization must be validated. Melting point determination is the most common and immediate method for assessing the purity of a crystalline solid.
| Parameter | Crude Material (Typical) | After Recrystallization (Expected) |
| Appearance | Off-white to tan powder | White, crystalline solid |
| Melting Point | 158-163 °C (broad range) | 164-166 °C (sharp, within 1-2 °C range) |
| ¹H NMR | May show small peaks from impurities | Clean spectrum consistent with structure[19] |
Interpretation: A pure compound will have a sharp melting point range that matches the literature value. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and the range to broaden.[12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Compound "Oils Out" | The boiling point of the solvent is higher than the compound's melting point. / The solution is supersaturated with impurities. | Use a lower-boiling point solvent. / Ensure the starting material is not excessively impure. |
| No Crystals Form on Cooling | Too much solvent was added. / The solution is not saturated enough. | Re-heat the solution to boil off some of the solvent and attempt to cool again. / Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[12] |
| Low Percent Recovery | Too much solvent was used. / Premature crystallization during hot filtration. / Crystals were washed with too much or warm solvent. | Use the minimum amount of boiling solvent. / Ensure the filtration apparatus is sufficiently hot. / Use a minimal amount of ice-cold solvent for washing. |
| Colored Crystals | Colored impurities are present and were not removed. | Before hot filtration, add a small amount (spatula tip) of activated charcoal to the hot solution, boil for a few minutes, and then perform the hot filtration to remove the charcoal and the adsorbed impurities.[17] |
Conclusion
The recrystallization protocol detailed in this application note is a robust and efficient method for the purification of this compound. By carefully selecting the solvent and adhering to the principles of slow cooling and proper filtration, researchers can consistently obtain high-purity material, which is essential for reliable and reproducible results in drug discovery and chemical synthesis. The validation of purity through melting point analysis provides a simple yet powerful confirmation of the procedure's success.
References
- CUNY.Purification by Recrystallization. City University of New York.
- Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.
- University of Colorado Boulder.Recrystallization. Department of Chemistry.
- Royal Society of Chemistry.Hot gravity filtration. RSC Education.
- University of York.Single-solvent recrystallisation. Chemistry Teaching Labs.
- Chemistry LibreTexts. (2023). 2.5: Hot Filtration.
- Scribd.Recrystallization and Melting Point Determination of Benzoic Acid.
- Scribd.Exp 2 - Recrystallization of Benzoic Acid.
- Google Patents.US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- University of California, Irvine.Recrystallization and Crystallization. Department of Chemistry.
- Google Patents.US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- University of Rochester.Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Google Patents.US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- PubChem.this compound. National Center for Biotechnology Information.
- University of California, Santa Cruz.Recrystallization of Benzoic Acid. Department of Chemistry.
- Hoffman Fine Chemicals.CAS 99548-53-5 | this compound.
- PubChemLite.this compound (C9H9BrO2).
- NIST.Benzoic acid, 4-bromo-, ethyl ester. NIST WebBook.
- Scribd.Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol.
- Sci Vis Lab (YouTube). (2007). Organic Chemistry Lab: Recrystallization.
- Organic Chemistry at SD Miramar College (YouTube). (2017). Recrystallization - Organic Chemistry Lab Technique.
- SpectraBase.3-Bromo-benzoic acid - Optional[1H NMR].
- Hoffmann Fine Chemicals.CAS 99548-53-5 | this compound.
- PubChem.3-Bromo-4-methylbenzoic acid. National Center for Biotechnology Information.
- ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid.
- Organic Syntheses.2-bromo-3-methylbenzoic acid.
- International Journal of Creative Research Thoughts. (2022). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
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Application Note: High-Yield Esterification Protocols for 3-Bromo-4-ethylbenzoic Acid
<Senior Application Scientist Report
Abstract
This application note provides detailed protocols for the efficient esterification of 3-Bromo-4-ethylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Recognizing the diverse requirements of synthetic chemistry, from process scale-up to the synthesis of delicate molecules, this guide presents three distinct, robust methodologies: the classic Fischer-Speier Esterification, the mild and versatile Steglich Esterification, and the stereospecific Mitsunobu Reaction. Each protocol is accompanied by a thorough explanation of the underlying chemical principles, step-by-step experimental procedures, and critical insights into the selection of reagents and reaction conditions. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Strategic Importance of this compound Esters
This compound is a valuable building block in medicinal chemistry and materials science. Its esters are frequently employed as precursors in cross-coupling reactions and as key intermediates in the synthesis of complex molecular architectures. The choice of esterification method is paramount and is dictated by factors such as the scale of the reaction, the steric and electronic nature of the alcohol, and the presence of sensitive functional groups within the reactants. This guide offers a comparative analysis of three distinct approaches to empower the researcher with the optimal strategy for their specific synthetic challenge.
Method Selection: A Comparative Overview
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Cost-effective, scalable, simple workup.[1][2] | Equilibrium-limited, requires excess alcohol, harsh conditions may not be suitable for sensitive substrates.[3][4] |
| Steglich Esterification | DCC or EDC, DMAP (catalyst) | Mild (room temperature), neutral | High yields, compatible with acid-sensitive and sterically hindered substrates.[5][6][7] | DCC can be an allergen, byproduct (DCU) can be difficult to remove completely.[8][9] |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD) | Mild (0 °C to room temperature) | Stereospecific inversion of alcohol stereochemistry, high yields under neutral conditions.[10][11][12] | Stoichiometric amounts of reagents required, byproducts can complicate purification.[13] |
Protocol I: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium process.[3] By using a large excess of the alcohol, the equilibrium is driven towards the product side, in accordance with Le Châtelier's principle.[3][14]
Underlying Mechanism
The reaction proceeds via a six-step, reversible mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[15][16] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers facilitates the elimination of a water molecule, and subsequent deprotonation yields the ester.[1][15]
Caption: Fischer Esterification Workflow
Detailed Experimental Protocol (for Methyl 3-bromo-4-ethylbenzoate)
Materials and Reagents:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with this compound (e.g., 1.0 g, 4.37 mmol), add a large excess of anhydrous methanol (e.g., 20 mL).
-
With gentle stirring, slowly add concentrated sulfuric acid (e.g., 0.2 mL) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water (approximately 50 mL).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).[17]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel or by distillation if applicable.
Protocol II: Steglich Esterification
The Steglich esterification is a powerful method for forming esters under mild conditions, making it ideal for substrates that are sensitive to acid or heat.[5][7] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][9][18]
The Catalytic Cycle
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][19] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium species, often referred to as an "active ester".[5][18][19] This prevents a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[5][9] The alcohol then readily attacks the activated ester, yielding the final product and regenerating the DMAP catalyst.[19] The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU).[9]
Caption: Steglich Esterification Workflow
Detailed Experimental Protocol (for Ethyl 3-bromo-4-ethylbenzoate)
Materials and Reagents:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 1.0 g, 4.37 mmol) and ethanol (e.g., 0.30 mL, 5.24 mmol, 1.2 eq) in anhydrous DCM (20 mL).
-
Add a catalytic amount of DMAP (e.g., 53 mg, 0.44 mmol, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (e.g., 0.99 g, 4.81 mmol, 1.1 eq) in anhydrous DCM (5 mL) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct.[19]
-
Filter the mixture through a pad of celite to remove the precipitated DCU, washing the filter cake with a small amount of cold DCM.[20]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL) to remove any remaining DMAP, saturated sodium bicarbonate solution (15 mL), and brine (15 mL).[20]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol III: Mitsunobu Reaction
The Mitsunobu reaction is a versatile and reliable method for the synthesis of esters with inversion of stereochemistry at the alcohol's stereocenter.[10][12] It proceeds under mild, neutral conditions and is particularly useful for secondary alcohols where stereochemical control is crucial.[11]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of triphenylphosphine on an azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.[10][13] This intermediate deprotonates the carboxylic acid. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. Finally, the carboxylate anion displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the formation of the ester with inversion of configuration.[10]
Caption: Mitsunobu Reaction Workflow
Detailed Experimental Protocol
Materials and Reagents:
-
This compound
-
Alcohol (e.g., (S)-2-butanol for stereochemical demonstration)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (e.g., 1.0 g, 4.37 mmol), the alcohol (e.g., (S)-2-butanol, 0.48 mL, 5.24 mmol, 1.2 eq), and triphenylphosphine (1.38 g, 5.24 mmol, 1.2 eq).
-
Dissolve the solids in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.03 mL, 5.24 mmol, 1.2 eq) dropwise to the stirred solution over 10-15 minutes. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel, often using a hexane/ethyl acetate gradient.
Troubleshooting and Optimization
-
Fischer Esterification: If the reaction does not go to completion, ensure the reagents are anhydrous, as water can shift the equilibrium back to the starting materials.[21] Microwave-assisted conditions can sometimes improve yields and reduce reaction times for substituted benzoic acids.[4][22][23]
-
Steglich Esterification: The primary challenge is the removal of the DCU byproduct. Cooling the reaction mixture before filtration is crucial.[19] If DCU persists, it can sometimes be precipitated from the concentrated product by trituration with a solvent in which the ester is soluble but DCU is not (e.g., cold diethyl ether or DCM).[20] Using the water-soluble carbodiimide EDC can simplify the workup, as the urea byproduct can be removed with an aqueous wash.[24]
-
Mitsunobu Reaction: The order of addition of reagents can be critical. If the standard procedure is unsuccessful, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and acid may improve results.[10] Purification can be challenging due to the byproducts; careful chromatography is essential.
Conclusion
The esterification of this compound can be accomplished through several effective methods, each with its own set of advantages and considerations. The Fischer-Speier esterification offers a cost-effective and scalable route for simple alcohols. The Steglich esterification provides a mild and versatile alternative for more complex and sensitive substrates. The Mitsunobu reaction is the method of choice when stereochemical inversion of a chiral alcohol is required. By understanding the mechanisms and practical considerations of each protocol, researchers can confidently select and execute the most appropriate method to achieve their synthetic goals.
References
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
- Steglich Esterific
- Fischer Esterific
- Fischer Esterific
- Steglich Esterific
- Fischer esterific
- Mechanism of the Fischer Esterification in Organic Chemistry. (2017, March 1). YouTube. [Link]
- Steglich esterific
- Steglich Esterific
- Steglich Esterific
- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023, April 8). American Academic Publisher. [Link]
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Mitsunobu reaction. Wikipedia. [Link]
- Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. (2019, March 7). ACS Omega. [Link]
- Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. PMC - PubMed Central. [Link]
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. [Link]
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Green Chemistry. [Link]
- Steglich esterific
- What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013, December 10).
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- esterification of benzoic acid to methyl benzo
- Steglich Esterification with EDC. (2024, July 21). Reddit. [Link]
- Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. [Link]
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Application Notes and Protocols for the Heck Reaction of 3-Bromo-4-ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to performing the Heck reaction on 3-Bromo-4-ethylbenzoic acid. As a versatile carbon-carbon bond-forming reaction, the Mizoroki-Heck coupling is a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] This guide elucidates the critical parameters for the successful olefination of this specific aryl bromide, addressing the nuanced electronic and steric effects of its substituents. We present a detailed analysis of catalyst and ligand selection, base and solvent optimization, and step-by-step experimental protocols. The information herein is curated to empower researchers to achieve high yields and selectivity in their synthetic endeavors.
Introduction: The Mizoroki-Heck Reaction in Modern Synthesis
The palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, known as the Mizoroki-Heck reaction, has revolutionized synthetic organic chemistry.[1] Its discovery, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, provided a powerful tool for the construction of carbon-carbon bonds with high functional group tolerance.[1] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, enabling the synthesis of substituted alkenes with a high degree of stereoselectivity, generally favoring the trans isomer.[2][3]
The substrate of focus, this compound, presents a unique case due to its substitution pattern. The para-ethyl group is weakly electron-donating, while the meta-carboxylic acid group is electron-withdrawing. This electronic dichotomy influences the reactivity of the C-Br bond, making the careful selection of reaction conditions paramount for a successful outcome.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Heck reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[2]
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) center, followed by migratory insertion of the aryl group into the C=C double bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst to re-enter the catalytic cycle.[2]
Figure 1: Generalized catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Conditions for this compound
The success of the Heck reaction with this compound hinges on the judicious selection of several key parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the associated ligand is critical for catalytic activity and stability.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and highly effective precatalyst that is reduced in situ to the active Pd(0) species.[2] Other viable options include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) chloride (PdCl₂).[1] For many applications involving aryl bromides, Pd(OAc)₂ offers a good balance of reactivity and air stability.
-
Phosphine Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. For an aryl bromide with both electron-donating and electron-withdrawing substituents like this compound, a moderately electron-rich and sterically demanding phosphine ligand is often a good starting point.
-
Triphenylphosphine (PPh₃): A standard and cost-effective ligand.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): Offers increased steric bulk compared to PPh₃, which can promote reductive elimination and improve yields.
-
Bulky, Electron-Rich Ligands: For less reactive aryl bromides, more sophisticated ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos) can be highly effective.[4] These ligands enhance the rate of oxidative addition.
-
| Ligand | Key Characteristics |
| Triphenylphosphine (PPh₃) | Standard, widely available, and economical. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Increased steric bulk can improve reaction rates and yields. |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Highly electron-rich and bulky, effective for challenging substrates. |
| SPhos / XPhos | Biaryl phosphines with high activity, particularly for less reactive aryl halides. |
The Role of the Base
The base plays a crucial role in the Heck reaction by regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[2] For substrates containing an acidic proton, such as the carboxylic acid in this compound, the choice of base is particularly important.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are robust and commonly used inorganic bases that are effective in a variety of Heck reactions.[1] They are generally compatible with the carboxylic acid functionality.
-
Organic Bases: Triethylamine (Et₃N) is a frequently employed organic base.[1] However, with an acidic substrate, a sufficient excess must be used to both neutralize the carboxylic acid and participate in the catalytic cycle.
It is noteworthy that the Heck reaction is generally tolerant of carboxylic acid groups, and protection is often not required.[5]
Solvent Selection
The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents are typically used in Heck reactions.
-
N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc): These are excellent solvents for dissolving a wide range of reactants and catalysts, often leading to high reaction rates.
-
Acetonitrile (ACN): Another common polar aprotic solvent that can be effective.
-
Aqueous Conditions: In some cases, reactions can be performed in aqueous media, which can offer environmental benefits and facilitate catalyst recycling.[1]
Experimental Protocols
The following protocols provide a starting point for the Heck reaction of this compound. Optimization may be required depending on the specific alkene used.
Figure 2: General experimental workflow for the Heck reaction.
Protocol 1: General Conditions with Palladium Acetate and Tri(o-tolyl)phosphine
This protocol is a robust starting point for the coupling of this compound with a variety of alkenes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02-0.04 mmol, 2-4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0-2.5 mmol, 2.0-2.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMF via syringe, followed by the alkene and potassium carbonate.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add 1 M HCl (aq.) to the reaction mixture until the pH is acidic to protonate the carboxylate product.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Alternative Conditions with Triethylamine as Base
This protocol utilizes an organic base, which may be advantageous for certain substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%)
-
Triphenylphosphine (PPh₃, 0.02-0.04 mmol, 2-4 mol%)
-
Triethylamine (Et₃N, 2.5-3.0 mmol, 2.5-3.0 equiv)
-
Acetonitrile (ACN), anhydrous (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using PPh₃ as the ligand.
-
Add anhydrous acetonitrile via syringe, followed by the alkene and triethylamine.
-
Heat the reaction mixture to reflux (approximately 82 °C).
-
Monitor the reaction as described in Protocol 1.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess triethylamine.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl (aq.) to remove any remaining triethylamine and protonate the product.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use a fresh bottle of Pd(OAc)₂. |
| Low reaction temperature | Gradually increase the temperature in 10-20 °C increments. | |
| Ineffective ligand | Screen a more electron-rich ligand such as P(t-Bu)₃ or a biaryl phosphine. | |
| Formation of Palladium Black | Catalyst decomposition | Ensure adequate ligand concentration. Consider a more robust ligand. |
| Side Product Formation | Homocoupling of the aryl bromide | Optimize the reaction temperature and stoichiometry. |
| Reduction of the aryl bromide | Ensure a sufficient amount of base is present. |
Conclusion
The Heck reaction of this compound is a viable and powerful method for the synthesis of a variety of substituted cinnamic acid derivatives. The inherent tolerance of the Heck reaction to the carboxylic acid functionality simplifies the synthetic route by avoiding protection and deprotection steps. By carefully selecting the palladium catalyst, phosphine ligand, base, and solvent, researchers can achieve high yields of the desired olefination products. The protocols and guidelines presented in this document serve as a robust starting point for the successful implementation of this important transformation in a research and development setting.
References
- Heck, R. F. The Heck reaction (also called the Mizoroki–Heck reaction) is the chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. Wikipedia. [Link]
- Zhang, H., et al. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Royal Society of Chemistry. [Link]
- Chemistry LibreTexts. Heck Reaction. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
- Beilstein Journal of Organic Chemistry. Heck reactions of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- ResearchGate. Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.
- Wipf Group. Basic Principles - Heck Reactions. University of Pittsburgh. [Link]
- Royal Society of Chemistry. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Royal Society of Chemistry. [Link]
- ResearchGate. The Heck coupling reactions of aryl bromides with styrene.
- ACS Publications. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.
- National Institutes of Health. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
- ChemRxiv.
- Organic Synthesis. Heck Coupling. Organic Synthesis. [Link]
- Beilstein Journal of Organic Chemistry. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]
- Royal Society of Chemistry. Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
- Semantic Scholar.
- ResearchGate. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
- Odinity. Intro to Organometallics: The Heck Reaction. Odinity. [Link]
- ChemRxiv.
- ResearchGate. Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds.
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- PubMed. Palladium-Catalyzed Atroposelective Kinetic C-H Olefination and Allylation for the Synthesis of C-B Axial Chirality. PubMed. [Link]
Sources
Application Notes and Protocols: The Strategic Use of 3-Bromo-4-ethylbenzoic Acid in Medicinal Chemistry
Abstract
3-Bromo-4-ethylbenzoic acid is a highly versatile and strategically important building block in modern medicinal chemistry. Its unique trifunctional arrangement—a carboxylic acid for amide coupling, a bromine atom as a handle for cross-coupling reactions, and an ethyl group for modulating lipophilicity and steric interactions—provides a powerful platform for the synthesis of diverse compound libraries targeting a range of biological entities. This guide provides an in-depth analysis of its applications, particularly as a core scaffold in the development of targeted therapeutics like Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors. Detailed, field-tested protocols for key synthetic transformations are provided to enable researchers, scientists, and drug development professionals to effectively leverage this compound in their discovery programs.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of drug discovery, the selection of starting materials and core scaffolds is a critical decision that dictates the scope and efficiency of a medicinal chemistry campaign. This compound has emerged as a valuable precursor due to the orthogonal reactivity of its functional groups.[1]
-
The Carboxylic Acid: Serves as a primary point for diversification, most commonly through amide bond formation, creating a structural motif prevalent in many enzyme inhibitors.[2]
-
The Bromine Atom: Acts as a versatile synthetic handle, enabling carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of chemical space and structure-activity relationships (SAR).[3]
-
The Ethyl Group: Provides a crucial lipophilic substituent that can engage in hydrophobic interactions within a target's binding site. Its position ortho to the bromine atom also imparts specific steric and electronic properties to the aromatic ring.
This combination of features makes this compound an ideal starting point for scaffold-based drug design, a paradigm that focuses on developing novel, potent, and specific drug candidates from smaller molecular starting points.[4]
Physicochemical Properties and Reactivity Profile
A clear understanding of the compound's properties is essential for effective experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem[5] |
| Molecular Weight | 229.07 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Off-white crystalline powder | PubChem[6] |
| Reactivity Centers | Carboxylic acid (pKa ~4), C-Br bond (sp² hybridized) | General Chemical Principles |
The ethyl group is an ortho, para-directing group. With the para position occupied by the carboxylic acid, electrophilic aromatic substitution, such as nitration or further halogenation, would be directed to the position ortho to the ethyl group.[1] The primary value of this compound, however, lies in the targeted modification of its existing functional groups.
Core Application: A Scaffold for Potent Enzyme Inhibitors
The this compound scaffold is a key structural motif in a variety of pharmacologically active molecules, particularly in the realm of oncology.[7][8] Its derivatives have shown significant promise as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as PARPs and various protein kinases.[9][10]
Case Study: Building Blocks for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA damage repair.[11] Inhibiting PARP is a clinically validated strategy, particularly in cancers with deficiencies in other repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.[12][13] Substituted benzamides are a prominent class of PARP inhibitors, and this compound provides an excellent starting point for their synthesis.[14]
The general synthetic strategy involves using the carboxylic acid to form a primary carboxamide, which is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding in the enzyme's active site. The bromo- and ethyl-substituted phenyl ring can then be elaborated to occupy adjacent pockets, enhancing potency and selectivity.
Caption: Workflow for synthesizing PARP inhibitor analogs.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps, rationale, and expected outcomes for key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
Objective: To diversify the scaffold by creating a C-C bond at the 3-position, generating bi-aryl benzoic acid derivatives. This is a cornerstone reaction for exploring SAR at this vector.[3]
Rationale: The Suzuki-Miyaura coupling is widely used due to its mild conditions and tolerance of various functional groups, including the carboxylic acid.[3][15] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[16] Pd(PPh₃)₄ is a common and effective catalyst for aryl bromides.[17]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 229 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol), and K₂CO₃ (e.g., 276 mg, 2.0 mmol).
-
Inert Atmosphere: Attach the flask to a reflux condenser. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of Water) via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 10 mL) to remove the base and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel or by recrystallization. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
Objective: To synthesize a library of N-substituted amides from this compound.
Rationale: While converting the carboxylic acid to an acyl chloride is an option, direct coupling using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) is often preferred.[18] This method avoids harsh reagents, proceeds under mild conditions, and minimizes side reactions, including racemization if chiral amines are used.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, if using an amine salt)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Activation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 229 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add EDC·HCl (e.g., 230 mg, 1.2 mmol) and HOBt (e.g., 162 mg, 1.2 mmol).[10]
-
Stirring: Stir the mixture at room temperature for 30 minutes to form the activated HOBt ester intermediate.
-
Amine Addition: Add the desired amine (1.1 mmol) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (e.g., 0.44 mL, 2.5 mmol) to liberate the free base.
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting benzoic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into water (e.g., 50 mL) and extract with ethyl acetate or DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final amide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H9BrO2 | CID 7303368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Preparation of 3-Bromo-4-ethylbenzoic Acid Derivatives
Abstract
This document provides a comprehensive technical guide for the synthesis and derivatization of 3-Bromo-4-ethylbenzoic acid, a key building block in medicinal chemistry and materials science. We present detailed, validated protocols for the regioselective bromination of 4-ethylbenzoic acid to yield the target molecule. Subsequently, we detail robust methods for the conversion of this compound into its primary derivatives: esters, amides, and the versatile acyl chloride intermediate. The causality behind experimental choices, mechanistic insights, and critical process parameters are discussed to ensure reproducibility and high-yield outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this important scaffold in their synthetic endeavors.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are privileged scaffolds in drug discovery and organic materials development.[1] The specific substitution pattern on the aromatic ring dictates the molecule's three-dimensional conformation, electronic properties, and potential for intermolecular interactions, thereby defining its biological activity or material properties. This compound, in particular, offers a unique combination of functionalities: a carboxylic acid for derivatization, a lipophilic ethyl group, and a bromine atom which can serve as a handle for further cross-coupling reactions or as a key pharmacophoric element. Its derivatives have been investigated for a range of applications, including as potential inhibitors of enzymes like influenza neuraminidase and protein phosphatase Slingshot.[2][3]
This guide provides a logical workflow, from the synthesis of the parent acid to its key derivatives, empowering researchers to confidently produce these valuable compounds.
Figure 1: High-level workflow for the preparation of this compound and its derivatives.
Synthesis of this compound
The preparation of the parent compound is achieved via electrophilic aromatic substitution. The key challenge is controlling the regioselectivity of the bromination reaction on the 4-ethylbenzoic acid starting material.
Mechanistic Rationale and Regioselectivity
The regiochemical outcome is a result of the competing directing effects of the two substituents on the benzene ring:
-
Ethyl Group (-CH₂CH₃): An ortho-, para-director and an activating group.
-
Carboxylic Acid Group (-COOH): A meta-director and a deactivating group.
The ethyl group strongly activates the positions ortho to it (positions 3 and 5). The carboxylic acid group deactivates the entire ring but most strongly at the ortho and para positions, directing incoming electrophiles to the meta position (positions 3 and 5). In this case, both groups cooperatively direct the incoming electrophile (Br+) to the 3- and 5-positions. Due to symmetry, these are equivalent, leading to the desired 3-bromo product with high selectivity. The reaction proceeds via the standard arenium ion mechanism.[4]
Detailed Protocol: Electrophilic Bromination
This protocol is adapted from established procedures for the bromination of substituted aromatic acids.[5]
Materials:
-
4-Ethylbenzoic acid
-
Liquid Bromine (Br₂)
-
Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst
-
Glacial Acetic Acid
-
10% Sodium bisulfite solution
-
Deionized water
-
Ice
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, add 4-ethylbenzoic acid (1 equiv.) and glacial acetic acid.
-
Catalyst: Add a catalytic amount of iron powder or FeBr₃ (approx. 0.02 equiv.).
-
Bromine Addition: In the dropping funnel, place liquid bromine (1.1 equiv.) dissolved in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. Hydrogen bromide (HBr) gas will evolve and should be directed to a scrubber.
-
Reaction: After the addition is complete, heat the mixture to 70-80°C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice and water.
-
Workup: A precipitate will form. If the solution retains a brown/orange color from excess bromine, add 10% sodium bisulfite solution dropwise until the color disappears.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white solid.
Safety Precautions:
-
Bromine: Highly toxic, corrosive, and volatile. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a face shield, and a lab coat.[6]
-
HBr Gas: Corrosive and toxic. Ensure the reaction apparatus is equipped with a gas trap or scrubber containing a sodium hydroxide solution.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₉H₉BrO₂ | 229.07 g/mol | White Solid |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and distinct signals for the three aromatic protons.
-
¹³C NMR: Resonances for the nine unique carbon atoms, including the carbonyl carbon of the carboxylic acid.
Preparation of 3-Bromo-4-ethylbenzoyl Chloride
The conversion of the carboxylic acid to an acyl chloride is a pivotal step, as the acyl chloride is a highly reactive intermediate for synthesizing esters and amides under mild conditions.[7] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[8][9][10]
Mechanistic Rationale
The carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is displaced and subsequently attacks the carbonyl carbon in a nucleophilic acyl substitution. The intermediate collapses, releasing the final products: the desired benzoyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous nature of SO₂ and HCl drives the reaction to completion.[10]
Detailed Protocol: Acyl Chloride Formation
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene (or another inert solvent)
Figure 2: Step-by-step workflow for the synthesis of 3-Bromo-4-ethylbenzoyl chloride.
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber. Add this compound (1 equiv.) and a minimal amount of anhydrous toluene.
-
Catalyst: Add a few drops of DMF.
-
Reagent Addition: Slowly add thionyl chloride (approx. 2-3 equiv.) to the flask.
-
Reaction: Gently heat the mixture to reflux (around 80°C) for 1-2 hours. The reaction is complete when the evolution of gases (SO₂ and HCl) ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-Bromo-4-ethylbenzoyl chloride is often used directly in the next step without further purification.
Safety Precautions:
-
Thionyl Chloride: Extremely corrosive and toxic. It reacts violently with water, releasing HCl and SO₂ gases.[11][12] All operations must be performed in a moisture-free environment within a chemical fume hood. Wear appropriate PPE.
Synthesis of Ester Derivatives
Esterification is a common derivatization of carboxylic acids. The Fischer esterification provides a direct, acid-catalyzed route, while the acyl chloride route offers a faster, irreversible alternative.
Protocol 1: Fischer Esterification
This method involves reacting the carboxylic acid directly with an alcohol under acidic conditions. It is an equilibrium-controlled process.[13]
Materials:
-
This compound
-
Alcohol (e.g., Ethanol, Methanol) - used in large excess as the solvent
-
Concentrated Sulfuric Acid (H₂SO₄) as catalyst
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
Reaction: Dissolve this compound (1 equiv.) in a large excess of the desired alcohol (e.g., ethanol).[14]
-
Catalyst: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equiv.).[14]
-
Reflux: Heat the mixture to reflux for 4-6 hours. To drive the equilibrium, excess alcohol is used. The reaction progress can be monitored by TLC.
-
Workup: Cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Wash: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[14]
-
Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude ester.
-
Purification: Purify the product by flash column chromatography if necessary.
Protocol 2: Esterification via Acyl Chloride
This is often the preferred method due to its high yield and irreversible nature.
Materials:
-
3-Bromo-4-ethylbenzoyl chloride (from Section 3)
-
Alcohol (e.g., Ethanol) (1.2 equiv.)
-
A non-nucleophilic base (e.g., Pyridine or Triethylamine, Et₃N) (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol and the base in anhydrous DCM.
-
Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of crude 3-Bromo-4-ethylbenzoyl chloride (1 equiv.) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer.
-
Wash: Wash the organic layer sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution, and brine.
-
Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the ester.
Synthesis of Amide Derivatives
Amides are synthesized by reacting the activated carboxylic acid (the acyl chloride) with a primary or secondary amine.[7][15]
Detailed Protocol: Amidation via Acyl Chloride
This solvent-free or solvent-mediated approach is highly efficient for producing a wide range of amides.[16][17]
Materials:
-
3-Bromo-4-ethylbenzoyl chloride (from Section 3)
-
Primary or Secondary Amine (R¹R²NH) (1.2 equiv.)
-
Base (e.g., Pyridine or Triethylamine) (optional, if the amine salt is used)
-
Anhydrous Dichloromethane (DCM)
Figure 3: General protocol for the synthesis of amide derivatives from the acyl chloride intermediate.
Procedure:
-
Setup: Dissolve the desired amine (1.2 equiv.) in anhydrous DCM in a flask under an inert atmosphere.
-
Addition: Cool the solution to 0°C. Slowly add a solution of crude 3-Bromo-4-ethylbenzoyl chloride (1 equiv.) in DCM.
-
Reaction: Stir the mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
Workup & Wash: Wash the reaction mixture with water, dilute HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude amide.
-
Purification: Purify the product by recrystallization or flash column chromatography as needed.
Summary and Outlook
The protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of this compound and its key ester and amide derivatives. By first converting the parent acid to the highly reactive acyl chloride, researchers can access a wide array of functionalized molecules efficiently and in high yield. These derivatives serve as valuable intermediates for the development of novel pharmaceuticals, agrochemicals, and functional organic materials.
References
- PrepChem. (n.d.). Preparation of benzoyl chloride.
- askIITians. (2024). How is benzamide obtained from benzoic acid?.
- Sanikombe, D., et al. (2018). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. ResearchGate.
- Sanikombe, D., et al. (2018). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. Semantic Scholar.
- ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?.
- NileRed. (2017). Making benzoyl chloride. YouTube.
- Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
- Vedantu. (n.d.). How is benzamide obtained from benzoic acid class 12 chemistry CBSE.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- Williams, M., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Wang, W., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed.
- ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
- ICL Group. (n.d.). BROMINE - Safety Handbook.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Thionyl bromide.
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Application Note: Quantitative Analysis of 3-Bromo-4-ethylbenzoic Acid
Introduction
3-Bromo-4-ethylbenzoic acid (C₉H₉BrO₂) is a substituted benzoic acid derivative with significant applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals.[1] Its chemical structure, featuring a carboxylic acid group and a bromine substituent on the aromatic ring, imparts specific physicochemical properties that necessitate robust and accurate analytical methods for its quantification.[1][2] The molecular weight of this compound is 229.07 g/mol .[2]
This application note provides detailed protocols for the quantitative analysis of this compound in various matrices, catering to researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and have been designed to ensure scientific integrity, trustworthiness, and reproducibility, in alignment with regulatory expectations for method validation.[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | PubChem[2] |
| Molecular Weight | 229.07 g/mol | PubChem[2] |
| Melting Point | 164-166 °C | Hoffman Fine Chemicals[6] |
| Appearance | Tan to white solid | Hoffman Fine Chemicals[6] |
| Monoisotopic Mass | 227.97859 Da | PubChem[2] |
I. High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification of non-volatile and thermally labile compounds like this compound. The method's high resolution, sensitivity, and specificity make it ideal for analyzing complex mixtures and ensuring accurate quantification, which is crucial for impurity profiling and quality control in pharmaceutical development.[3]
A. Principle and Rationale
This protocol employs a reverse-phase HPLC (RP-HPLC) method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a moderately polar compound, will partition between the stationary and mobile phases, allowing for its separation from other components in the sample matrix. The addition of an acid, such as phosphoric or formic acid, to the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[7] UV detection is suitable due to the presence of the chromophoric aromatic ring.
B. Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard (≥98% purity)
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The exact ratio should be optimized for ideal peak shape and retention time. For mass spectrometry (MS) compatible methods, replace phosphoric acid with 0.1% formic acid.[7] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to achieve a theoretical concentration within the calibration range.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (or wavelength of maximum absorbance) |
| Run Time | 10 minutes (or until the analyte has eluted) |
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
C. Method Validation Parameters
To ensure the reliability of the analytical data, the method must be validated according to ICH guidelines.[3][4]
| Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components. |
| Linearity | R² ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Precision | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | Insensitive to small, deliberate variations in method parameters. |
D. Workflow Diagram
Caption: HPLC analysis workflow for this compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile or semi-volatile compounds that can be derivatized to increase their volatility, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and structural confirmation.[8] While this compound has a relatively high melting point, derivatization of the carboxylic acid group can make it amenable to GC analysis.
A. Principle and Rationale
This method involves the derivatization of the carboxylic acid group of this compound to form a more volatile ester (e.g., a methyl or ethyl ester).[9] The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions. This technique is particularly useful for trace-level analysis and in complex matrices where high selectivity is required.[10]
B. Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Derivatization reagent (e.g., BF₃-Methanol or Diazomethane)
-
Solvents: Dichloromethane, Ethyl acetate (GC grade)
-
This compound reference standard (≥98% purity)
-
Anhydrous sodium sulfate
2. Derivatization (Esterification):
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a suitable solvent (e.g., 1 mL of dichloromethane).
-
Add the derivatization agent (e.g., 1 mL of 14% BF₃-Methanol).
-
Seal the vial and heat at 60-80 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the esterified product with 2 mL of dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the solution to a GC vial for analysis.
3. GC-MS Conditions:
| Parameter | Setting |
| GC | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS | |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 m/z |
4. Data Analysis and Quantification:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
-
Prepare a calibration curve using derivatized standards.
-
Quantify the analyte using the peak area from the total ion chromatogram (TIC) or by selected ion monitoring (SIM) for enhanced sensitivity.
C. Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
III. UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simpler, more accessible technique that can be used for the quantification of this compound, provided the sample matrix is not overly complex and does not contain interfering substances that absorb at the same wavelength.[11]
A. Principle and Rationale
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound contains an aromatic ring, which is a chromophore that absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined. The pH of the solution can affect the UV spectrum of benzoic acid derivatives, so buffering the solution is important for reproducibility.[12]
B. Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Solvent: Methanol or Ethanol (UV grade)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
This compound reference standard (≥98% purity)
2. Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL in methanol).
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with the same solvent.
4. Sample Preparation:
-
Dissolve a known amount of the sample in the solvent to obtain a theoretical concentration within the linear range of the assay.
-
Filter the solution if necessary to remove any particulate matter.
5. Measurement and Quantification:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
C. Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for this compound.
Summary and Method Selection
The choice of analytical method depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
| Method | Advantages | Disadvantages | Best For |
| HPLC-UV | High specificity, good sensitivity, suitable for non-volatile compounds. | Requires specialized equipment and trained personnel. | Routine quality control, impurity analysis, stability studies. |
| GC-MS | Excellent sensitivity and specificity, provides structural confirmation. | Requires derivatization, not suitable for thermally unstable compounds. | Trace analysis, identification of unknown impurities, complex matrices. |
| UV-Vis | Simple, rapid, and cost-effective. | Low specificity, prone to interference from other UV-absorbing compounds. | Quick estimation of concentration in pure samples or simple mixtures. |
Conclusion
This application note provides comprehensive and validated protocols for the quantification of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry. By explaining the causality behind experimental choices and adhering to principles of method validation, these protocols offer a reliable framework for researchers and professionals in the pharmaceutical and chemical industries. The successful implementation of these methods will ensure the generation of accurate and reproducible data, which is essential for quality assurance and regulatory compliance.
References
- Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies.
- This compound | C9H9BrO2 | CID 7303368 - PubChem. National Center for Biotechnology Information.
- Validation of Impurity Methods, Part II. LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical.
- CAS 99548-53-5 | this compound - Hoffman Fine Chemicals. Hoffman Fine Chemicals.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. International Journal of Research and Review.
- 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem. National Center for Biotechnology Information.
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service.
- This compound (C9H9BrO2) - PubChemLite. PubChemLite.
- III Analytical Methods. Japan International Cooperation Agency.
- Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. Chemistry Research Journal.
- Preparation and Analysis of Benzoic Acid. Alan Trick's Website.
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery. University College London.
- and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chromatography Today. Chromatography Today.
- Benzoic acid, 4-bromo-, ethyl ester - the NIST WebBook. National Institute of Standards and Technology.
- 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Analytical Methods - RSC Publishing. Royal Society of Chemistry.
- (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate.
- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB. University POLITEHNICA of Bucharest.
- Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique | Scholars Research Library. Scholars Research Library.
- pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. The Journal of Physical Chemistry A.
- HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. HELIX Chromatography.
- Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry - DergiPark. DergiPark.
- Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate - NIST Technical Series Publications. National Institute of Standards and Technology.
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- 7. Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. env.go.jp [env.go.jp]
- 9. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
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- 12. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust HPLC Method for the Quantitative Analysis of 3-Bromo-4-ethylbenzoic Acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Bromo-4-ethylbenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The developed method is suitable for purity assessment, stability studies, and quality control of this compound in research and development settings. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and acidified water, ensuring excellent peak shape and resolution. This document provides a comprehensive guide, including the scientific rationale for method development, a detailed experimental protocol, method validation guidelines, and a troubleshooting guide.
Introduction
This compound (C₉H₉BrO₂) is a substituted aromatic carboxylic acid with significant applications as a building block in organic synthesis.[1] Its purity is critical for the successful synthesis of downstream products, necessitating a reliable analytical method for its quantification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[2] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like aromatic carboxylic acids.[3][4]
The primary challenge in the HPLC analysis of acidic compounds is often poor peak shape (tailing) due to interactions between the analyte and residual silanol groups on the silica-based stationary phase.[5] This application note describes a method that mitigates these issues by controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, thereby achieving a sharp, symmetrical peak.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Structure | CCC1=C(C=C(C=C1)C(=O)O)Br | [6] |
| Molecular Formula | C₉H₉BrO₂ | [6][7] |
| Molecular Weight | 229.07 g/mol | [7] |
| CAS Number | 99548-53-5 | [6][8] |
| Melting Point | 164-166 °C | [8] |
| Appearance | Tan to white solid | [8] |
HPLC Method Rationale and Development
The selection of chromatographic conditions is based on the physicochemical properties of this compound and established principles of reversed-phase chromatography.
Choice of Stationary Phase
A C18 (octadecylsilane) column is selected as the stationary phase due to its hydrophobicity, which provides excellent retention for non-polar to moderately polar compounds like this compound. The ethyl and bromo substituents on the benzene ring contribute to its non-polar character, leading to favorable interactions with the C18 alkyl chains. Modern, end-capped C18 columns are recommended to minimize interactions with residual silanol groups.[5]
Mobile Phase Selection and pH Control
A mixture of acetonitrile (ACN) and water is a common mobile phase for reversed-phase HPLC due to its low viscosity, UV transparency, and miscibility. Acetonitrile is chosen as the organic modifier to elute the analyte from the column.
For acidic compounds like this compound, controlling the mobile phase pH is critical.[2][5] By acidifying the aqueous component of the mobile phase, the equilibrium of the carboxylic acid group is shifted towards its protonated, non-ionized form. This is crucial for two reasons:
-
Increased Retention: The non-ionized form is less polar and interacts more strongly with the non-polar C18 stationary phase, leading to better retention.
-
Improved Peak Shape: Suppressing ionization prevents the formation of secondary interactions with the stationary phase, resulting in sharp, symmetrical peaks.[5]
Phosphoric acid is an effective and widely used acidifier for this purpose. A mobile phase pH of around 2.5-3.0 is ideal. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[9]
Detection Wavelength
Aromatic compounds with conjugated systems, such as benzoic acid derivatives, exhibit strong UV absorbance. Based on the UV spectra of similar aromatic carboxylic acids, a detection wavelength in the range of 230-254 nm is expected to provide good sensitivity.[10][11] For this method, a wavelength of 240 nm is selected for optimal response.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade)
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water. The mobile phase is a mixture of this aqueous solution and acetonitrile. A typical starting composition is 60:40 (v/v) Acetonitrile:0.1% Phosphoric Acid in Water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a suitable amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Analytical Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[12] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or matrix components. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy | The recovery should be within 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (%RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±0.1 mL/min flow rate, ±5°C column temperature, ±2% mobile phase composition). |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Mobile phase pH too high. 2. Secondary interactions with silanols. 3. Column degradation. | 1. Ensure the mobile phase pH is between 2.5 and 3.0. 2. Use a modern, end-capped C18 column. 3. Replace the column. |
| Variable Retention Times | 1. Inadequate system equilibration. 2. Pump malfunction or leaks. 3. Changes in mobile phase composition. | 1. Equilibrate the system for at least 30 minutes before injection. 2. Check the pump for pressure fluctuations and perform maintenance. 3. Prepare fresh mobile phase daily. |
| Low Peak Area/Sensitivity | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Injection volume too low. | 1. Verify the detector wavelength setting. 2. Prepare fresh samples and standards. 3. Increase the injection volume if necessary. |
| Ghost Peaks | 1. Contamination in the mobile phase or diluent. 2. Carryover from previous injections. | 1. Use high-purity solvents and prepare fresh solutions. 2. Implement a needle wash step in the autosampler method. |
Conclusion
The RP-HPLC method described in this application note provides a simple, robust, and reliable approach for the quantitative analysis of this compound. The use of a C18 column with an acidified acetonitrile/water mobile phase ensures excellent chromatographic performance with symmetrical peak shapes and reproducible retention times. This method is well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- PubMed. (1990). Chromatographic separations of aromatic carboxylic acids.
- SIELC Technologies. (n.d.). Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- PubMed. (2002). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure.
- PubMed Central. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- PubChem. (n.d.). This compound.
- Hoffman Fine Chemicals. (n.d.). CAS 99548-53-5 | this compound.
- ResearchGate. (2016). (PDF) DEVELOPMENT AND EVALUATION OF AN HPLC-DAD METHOD FOR DETERMINATION OF BENZOIC ACID IN TOMATO SAUCE AND KETCHUP.
- IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE.
- ResearchGate. (2016). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
- PubChem. (n.d.). 3-Bromo-4-methylbenzoic acid.
- Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- PubChem. (n.d.). 4-Bromo-3-ethylbenzoic acid.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- PubChemLite. (n.d.). This compound (C9H9BrO2).
- SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- NIST WebBook. (n.d.). Benzoic acid, 3-bromo-, ethyl ester.
- PubChemLite. (n.d.). 4-bromo-3-ethylbenzoic acid (C9H9BrO2).
- Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
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- 12. longdom.org [longdom.org]
Application Note: A Scalable and Efficient Synthesis of 3-Bromo-4-ethylbenzoic Acid for Pharmaceutical and Research Applications
Abstract
This comprehensive application note provides a detailed protocol for the large-scale synthesis of 3-Bromo-4-ethylbenzoic acid, a key intermediate in the development of various pharmaceutical and research compounds. The described methodology focuses on a robust and scalable direct electrophilic bromination of 4-ethylbenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, step-by-step protocols, safety guidelines, and process optimization strategies to ensure a high-yield and high-purity synthesis.
Introduction
This compound is a crucial building block in medicinal chemistry and materials science. Its substituted benzoic acid framework allows for versatile functionalization, making it an important intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The efficient and scalable production of high-purity this compound is therefore of significant interest to the pharmaceutical and chemical industries.
This application note details a scientifically sound and field-proven methodology for the large-scale synthesis of this compound via direct electrophilic aromatic substitution. The chosen synthetic strategy prioritizes safety, scalability, and cost-effectiveness, while ensuring a high-quality final product.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route involves the direct bromination of 4-ethylbenzoic acid using elemental bromine. The ethyl group at the para-position and the carboxylic acid group at the 1-position of the benzene ring are both ortho-, para-directing groups. However, the carboxylic acid group is a deactivating group, while the ethyl group is an activating group. The bromination is therefore expected to occur at the position ortho to the activating ethyl group and meta to the deactivating carboxylic acid group, yielding the desired this compound.
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is generated in situ from the reaction of iron powder with bromine. The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring.
Physicochemical Properties of Key Reagents
A thorough understanding of the properties of the reactants and products is essential for a safe and successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| 4-Ethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 112-113 | 270.3 | Irritant |
| Bromine | Br₂ | 159.81 | -7.2 | 58.8 | Highly toxic, corrosive, strong oxidizer |
| This compound | C₉H₉BrO₂ | 229.07 | 164-166 | N/A | Harmful if swallowed, causes skin and eye irritation |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 16.6 | 118.1 | Corrosive, flammable |
Detailed Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a large-scale laboratory synthesis. All operations involving bromine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
-
4-Ethylbenzoic acid (≥99% purity)
-
Bromine (≥99.5% purity)
-
Iron powder (fine, reduced)
-
Glacial acetic acid
-
Sodium thiosulfate
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
-
Deionized water
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber containing a sodium thiosulfate solution.
-
Heating mantle with a temperature controller
-
Large Buchner funnel and vacuum flask
-
Drying oven
Synthetic Procedure
-
Reaction Setup: In a 10 L three-necked round-bottom flask, charge 1.0 kg (6.66 mol) of 4-ethylbenzoic acid and 5 L of glacial acetic acid.
-
Catalyst Addition: Add 10 g (0.18 mol) of iron powder to the mixture.
-
Bromination: Slowly add 1.1 kg (344 mL, 6.88 mol) of bromine from the dropping funnel to the stirred suspension over a period of 2-3 hours. The reaction is exothermic, and the temperature should be maintained between 30-40 °C using a water bath for cooling if necessary.
-
Reaction Monitoring: After the addition of bromine is complete, heat the reaction mixture to 50-60 °C and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a large container with 20 L of ice-water.
-
Workup: Add a saturated solution of sodium thiosulfate to the mixture until the red-brown color of excess bromine disappears. The crude this compound will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of deionized water until the filtrate is neutral.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a large flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 15-20 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.
Process Flow and Visualization
The following diagram illustrates the workflow for the large-scale synthesis of this compound.
Sources
The Strategic Utility of 3-Bromo-4-ethylbenzoic Acid in Advanced Materials Synthesis
Introduction: A Versatile Building Block for Functional Materials
3-Bromo-4-ethylbenzoic acid is a bespoke aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a variety of advanced materials. Its unique trifunctional molecular architecture—comprising a carboxylic acid group, a bromine atom, and an ethyl substituent on a benzene ring—offers a strategic combination of reactivity and structural control. The carboxylic acid moiety provides a handle for forming esters, amides, and hydrogen-bonded supramolecular structures. The bromine atom is a versatile reactive site, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. The ethyl group, while seemingly simple, plays a crucial role in influencing the solubility, packing, and, ultimately, the bulk properties of the final material.
This technical guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on its role in the synthesis of liquid crystals and specialty polymers. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key synthetic transformations.
Core Applications in Materials Science
The utility of this compound in materials science stems from its capacity to be incorporated into larger, functional molecules. Its primary applications are in the synthesis of:
-
Liquid Crystals: As a precursor to mesogenic (liquid crystal-forming) molecules, the rigid benzoic acid core and the reactive bromine handle are invaluable.
-
Specialty Polymers: The molecule can be used to create polymers with tailored thermal and optical properties.
-
Organic Electronics: As a building block for organic semiconductors and other functional organic materials.
Application in Liquid Crystal Synthesis
The synthesis of thermotropic liquid crystals often relies on the creation of rigid, rod-like (calamitic) molecules. Benzoic acid derivatives are foundational in this field due to their ability to form stable hydrogen-bonded dimers, which effectively elongates the molecular structure and promotes the formation of liquid crystalline phases.[1][2]
The Role of this compound in Mesogen Design
The structure of this compound is well-suited for the synthesis of calamitic liquid crystals. The para-substituted ethyl group contributes to the overall linear geometry of the molecule, while the bromine atom at the meta position provides a convenient point for further molecular elaboration through cross-coupling reactions. This allows for the construction of a rigid core, which is essential for liquid crystallinity.[3]
A common strategy involves a Suzuki-Miyaura coupling reaction to append another aromatic ring system, thereby extending the molecular length and enhancing the anisotropic properties required for mesophase formation.
Protocol 1: Synthesis of a Biphenyl-Based Liquid Crystal Precursor via Suzuki-Miyaura Coupling
This protocol details the synthesis of 4'-ethyl-3'-bromo-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate for further elaboration into a liquid crystal.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
| Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 99548-53-5 | 229.07 | 1.0 | 229 mg |
| 4-Carboxyphenylboronic acid | 14047-29-1 | 165.93 | 1.2 | 199 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg |
| Toluene | 108-88-3 | 92.14 | - | 10 mL |
| Ethanol | 64-17-5 | 46.07 | - | 2.5 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 2.5 mL |
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To the 50 mL round-bottom flask, add this compound, 4-carboxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the toluene, ethanol, and degassed water to the flask via syringe.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture. Note: The catalyst is air-sensitive and should be handled under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Acidify the mixture with 1M HCl to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Validation:
The successful synthesis of the biphenyl product can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: Expect to see the appearance of new aromatic proton signals corresponding to the second phenyl ring.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₅H₁₃BrO₂).
-
Melting Point: The purified product should have a sharp and distinct melting point.
Application in Specialty Polymer Synthesis
This compound can be used as a monomer or a modifying agent in the synthesis of specialty polymers. The carboxylic acid group allows for its incorporation into polyesters and polyamides, while the bromine atom can be used for post-polymerization modification or as a site for introducing flame-retardant properties.
Protocol 2: Synthesis of a Modified Polyester
This protocol describes the incorporation of this compound into a polyester backbone via condensation polymerization.
Reaction Scheme:
Caption: Synthesis of a modified polyester.
Step 1: Synthesis of 3-Bromo-4-ethylbenzoyl chloride
-
In a fume hood, combine this compound (1.0 eq) and thionyl chloride (SOCl₂, 2.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.
Step 2: Condensation Polymerization
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine the freshly prepared 3-Bromo-4-ethylbenzoyl chloride (1.0 eq) with ethylene glycol (1.1 eq).
-
Heat the mixture under a slow stream of nitrogen to initiate the polymerization, gradually increasing the temperature to 180-200 °C.
-
As the reaction proceeds, HCl gas will be evolved and can be neutralized by passing it through a basic solution.
-
After the initial reaction, apply a vacuum to remove the remaining byproducts and drive the polymerization to completion.
-
The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
Cool the reaction to obtain the solid polyester.
Validation:
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch characteristic of an ester.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Thermal Analysis (DSC/TGA): To characterize the glass transition temperature (Tg) and thermal stability of the polymer.
Conclusion
This compound is a highly valuable and versatile building block in materials science. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex functional materials such as liquid crystals and specialty polymers. The protocols provided herein are based on well-established synthetic methodologies and offer a solid foundation for researchers and scientists to explore the potential of this unique molecule in their own applications. The key to its successful utilization lies in understanding the interplay between its functional groups and the desired properties of the target material.
References
- Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids.
- 3-Bromo-4-methylbenzoic acid methyl ester - Chem-Impex.
- Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis - Benchchem.
- The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research - Benchchem.
Sources
Application Notes and Protocols: Protecting Group Strategies for 3-Bromo-4-ethylbenzoic Acid
Introduction
3-Bromo-4-ethylbenzoic acid is a valuable substituted aromatic building block in organic synthesis, frequently employed in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its trifunctional nature—possessing a carboxylic acid, an aryl bromide, and a benzylic ethyl group—offers multiple avenues for chemical modification. However, this same multifunctionality presents a significant challenge: achieving chemoselectivity. The inherent reactivity of the carboxylic acid group (acidic proton and electrophilic carbonyl) often interferes with reactions intended for the aryl bromide (e.g., metal-catalyzed cross-coupling) or the ethyl substituent (e.g., benzylic functionalization).[4]
To orchestrate a successful multi-step synthesis, the temporary masking of the carboxylic acid is essential. This is achieved through the use of a "protecting group," a reversibly formed derivative that renders the functional group inert to specific reaction conditions.[5][6] An ideal protecting group strategy involves high-yielding protection and deprotection steps, and the group must remain robust during intermediate transformations while being removable under conditions that leave the rest of the molecule unscathed.[7][8] This guide provides a detailed analysis of suitable protecting group strategies for this compound, complete with field-proven protocols and a discussion of the rationale behind each choice.
Pillar 1: Strategic Selection of a Protecting Group
The choice of a protecting group is not arbitrary; it is a critical strategic decision dictated by the planned synthetic route. For this compound, the primary consideration is orthogonality : the ability to remove the protecting group under conditions that do not affect the C-Br bond or other functionalities.[5][6][9]
Key reactions anticipated for this substrate include:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the aryl bromide position.
-
Lithiation or Grignard formation at the C-Br bond.
-
Benzylic functionalization of the ethyl group.
Therefore, the protecting group must be stable to organometallic reagents, transition metal catalysts, and potentially basic or radical conditions, while being susceptible to a unique set of cleavage conditions.
Strategy 1: Methyl Esters - The Robust Workhorse
Conversion to a simple alkyl ester, such as a methyl ester, is one of the most common and reliable methods for protecting carboxylic acids.[9][10] Methyl esters are generally stable to a wide range of non-hydrolytic conditions, including those employed in many cross-coupling reactions.[11]
Protection Protocol: Methyl Ester Formation via Fischer Esterification
This classic acid-catalyzed method is effective for generating the methyl ester in large quantities.
Materials:
-
This compound (1.0 equiv)
-
Methanol (MeOH), anhydrous (large excess, serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl 3-bromo-4-ethylbenzoate, which can be purified by column chromatography if necessary.
Deprotection Protocol: Saponification
The carboxylic acid is regenerated via base-mediated hydrolysis of the ester. Lithium hydroxide (LiOH) is often preferred due to its high efficacy and the frequent precipitation of the lithium carboxylate salt, which can simplify purification.[12][13]
Materials:
-
Methyl 3-bromo-4-ethylbenzoate (1.0 equiv)
-
Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-5 hours.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl. The carboxylic acid product should precipitate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure this compound.
Data Presentation: Methyl Ester Strategy
| Parameter | Protection (Fischer) | Deprotection (Saponification) |
| Reagents | MeOH, H₂SO₄ (cat.) | LiOH, H₂O/THF |
| Conditions | Reflux | Room Temperature |
| Typical Yield | >90% | >95% |
| Advantages | Cost-effective, robust, stable to many coupling conditions. | High yield, reliable, uses common reagents. |
| Disadvantages | Requires harsh acidic conditions. | Deprotection is incompatible with base-sensitive groups. |
Visualization: Methyl Ester Protection/Deprotection Workflow
Caption: Workflow for methyl ester protection and deprotection.
Strategy 2: Silyl Esters - The Mild and Temporary Shield
Silyl esters are known for their lability, which can be a significant advantage when only temporary protection is needed, for instance, to prevent a carboxylic acid from interfering with borane reagents.[14][15][16] The stability of silyl esters increases with the steric bulk of the silicon substituents (TMS < TES < TBS < TIPS < TBDPS).[15] For isolation and purification, a more hindered silyl group like triisopropylsilyl (TIPS) is preferable.
Protection Protocol: TIPS Ester Formation
This protocol uses triisopropylsilyl triflate, a powerful silylating agent, for efficient esterification under non-acidic conditions.
Materials:
-
This compound (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
2,6-Lutidine or Triethylamine (1.5 equiv)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf, 1.2 equiv)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add 2,6-lutidine, followed by the dropwise addition of TIPSOTf.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure TIPS ester.
Deprotection Protocol: Fluoride-Mediated Cleavage
The high affinity of fluoride for silicon allows for very mild and selective cleavage of silyl esters.[17][18]
Materials:
-
TIPS 3-bromo-4-ethylbenzoate (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium Fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)
-
Water
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the silyl ester in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add the TBAF solution dropwise.
-
Stir the reaction at 0°C to room temperature for 30-60 minutes, monitoring by TLC.
-
Quench the reaction with water and remove the THF under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected carboxylic acid.
Data Presentation: Silyl Ester Strategy
| Parameter | Protection | Deprotection |
| Reagents | TIPSOTf, 2,6-Lutidine | TBAF |
| Conditions | 0°C to Room Temp | 0°C to Room Temp |
| Typical Yield | >90% | >95% |
| Advantages | Very mild, non-acidic/basic conditions. | Extremely mild, rapid, and chemoselective.[19] |
| Disadvantages | Reagents are more expensive; product may be labile. | Potential for silyl migration in polyhydroxylated compounds. |
Visualization: Silyl Ester Protection/Deprotection Workflow
Caption: Workflow for silyl ester protection and deprotection.
Pillar 2: Orthogonal Strategy with Benzyl Esters
For complex syntheses requiring both acidic and basic steps, an orthogonal protecting group is necessary. The benzyl ester is an excellent choice, as it is stable to both acidic and basic hydrolysis but can be selectively removed by catalytic hydrogenolysis.[10]
Protection Protocol: Benzyl Ester Formation
Materials:
-
This compound (1.0 equiv)
-
Dimethylformamide (DMF) or Acetone
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Benzyl Bromide (BnBr, 1.1 equiv)
-
Water, Diethyl Ether (Et₂O)
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add Cs₂CO₃ and stir the suspension for 15 minutes at room temperature.
-
Add benzyl bromide dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify by column chromatography if necessary.[10]
Deprotection Protocol: Catalytic Hydrogenolysis
Materials:
-
Benzyl 3-bromo-4-ethylbenzoate (1.0 equiv)
-
Palladium on Carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or Parr apparatus)
-
Celite
Procedure:
-
Dissolve the benzyl ester in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat this cycle 3 times).
-
Stir the reaction vigorously under a positive pressure of H₂ at room temperature.
-
Critical Monitoring: Monitor the reaction closely by TLC. Prolonged reaction times or elevated H₂ pressure can lead to the undesired reduction of the C-Br bond.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected carboxylic acid.
Pillar 3: Summary and Recommendations
The optimal protecting group strategy is intrinsically linked to the subsequent reaction pathway.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Orthogonality | Best For... |
| Methyl Ester | Strong Acid (H₂SO₄), Heat | Strong Base (LiOH, NaOH) | Stable to neutral/acidic coupling conditions. Not orthogonal to base-labile groups. | Syntheses involving cross-coupling followed by a final saponification step. |
| Silyl (TIPS) Ester | Silylating agent (TIPSOTf), Base | Fluoride (TBAF) or mild acid | Labile. Stable to neutral conditions. Orthogonal to most groups. | Temporary protection for one-pot procedures or when extremely mild deprotection is required. |
| Benzyl Ester | Alkylating agent (BnBr), Base | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Orthogonal to acid/base labile groups. Caution: C-Br bond may be reduced. | Multi-step syntheses involving both acidic and basic reagents where ester hydrolysis is not desired. |
For most standard applications involving this compound, such as its use in Suzuki or Heck cross-coupling reactions, the methyl ester provides a robust, economical, and high-yielding protecting group strategy. The final deprotection via saponification is straightforward and reliable. For syntheses requiring exquisite mildness and orthogonality, particularly in the final steps with sensitive functionalities, the benzyl ester is superior, provided that the potential for C-Br hydrogenolysis is carefully managed. The silyl ester strategy is best reserved for specialized applications demanding temporary, highly labile protection.
References
- Benchchem. Protecting Group Strategies for the Carboxylic Acid in 2-(Chloromethyl)
- J&K Scientific LLC. Methyl-Ester Protection and Deprotection.
- National Institutes of Health. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
- Nayak, M. K., & Chakraborti, A. K. (1998). PhSH - (Catalytic) KF as an Efficient Protocol for Chemoselective Ester O-Alkyl Cleavage under Non-hydrolytic Neutral Condition. Chemistry Letters.
- RSC Publishing. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide.
- Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.
- RSC Publishing. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
- ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection?.
- StudySmarter. (2022). Silyl Ether Protecting Groups Explained.
- Kabalka, G. W., & Bierer, D. E. (1989). Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions.
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- Guidechem.
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- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Kocienski, P. J. (2005). Carboxyl Protecting Groups. In Protecting Groups. Georg Thieme Verlag.
- Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron.
- Chakraborti, A. K., Basak, A., & Grover, V. (2001). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry.
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- ACS GCI Pharmaceutical Roundtable. Ester Deprotection.
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- Kabalka, G. W., & Bierer, D. E. (1989).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Neises, B., & Steglich, W. (1985).
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- Slideshare. Protection and deprotection of carboxylic acid.
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- Nature. (2023). Carbene-catalyzed chemoselective reaction of unsymmetric enedials for access to Furo[2,3-b]pyrroles.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-ethylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Bromo-4-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with actionable, field-proven insights.
I. Synthesis Overview: The Chemistry at a Glance
The synthesis of this compound typically involves the electrophilic aromatic substitution of 4-ethylbenzoic acid. The directing effects of the substituents on the aromatic ring are crucial in determining the position of bromination. The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director.[1][2] This interplay of directing effects can lead to a mixture of products, making the optimization of reaction conditions critical for achieving a high yield of the desired 3-bromo isomer.
A common method for this synthesis is the direct bromination of 4-ethylbenzoic acid using a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine, often in the presence of a catalyst.[3][4]
Reaction Workflow
The general workflow for the synthesis of this compound is as follows:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: Low yield of the desired this compound isomer is observed. What are the likely causes and how can I improve the regioselectivity?
A1: Understanding the Directing Effects and Optimizing Reaction Conditions
A low yield of the 3-bromo isomer is often due to the competing directing effects of the ethyl and carboxylic acid groups. The ethyl group activates the ortho and para positions, while the carboxylic acid group deactivates the ring and directs to the meta position.[1][5] This can lead to the formation of other isomers, such as 2-bromo-4-ethylbenzoic acid.
Troubleshooting Steps:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to liquid bromine and can offer better selectivity.[3][6] It is often used with a radical initiator for benzylic bromination, but for aromatic bromination, it can be activated by an acid catalyst.[7][8]
-
Bromine (Br₂): While a strong brominating agent, it can be less selective. The use of a Lewis acid catalyst like FeBr₃ is typically required to polarize the Br-Br bond and generate the electrophile.[4]
-
-
Solvent Selection:
-
The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are commonly used. Acetic acid can also be a suitable solvent.[9]
-
-
Temperature Control:
-
Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. Start the reaction at 0°C and slowly allow it to warm to room temperature.
-
-
Catalyst:
Optimized Protocol Example:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-Ethylbenzoic Acid | --- |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder, potentially higher selectivity.[3][6] |
| Solvent | Acetic Acid | Common solvent for bromination of aromatic acids.[9] |
| Catalyst | Sulfuric Acid (catalytic) | Activates NBS for electrophilic aromatic substitution.[3] |
| Temperature | 0°C to Room Temperature | Lower temperature can enhance selectivity. |
| Reaction Time | Monitor by TLC | Reaction progress should be monitored to avoid over-bromination. |
Q2: I'm observing the formation of a significant amount of dibrominated product. How can I prevent this side reaction?
A2: Controlling Stoichiometry and Reaction Time
The formation of dibrominated byproducts, such as 3,5-dibromo-4-ethylbenzoic acid, occurs when the desired monobrominated product undergoes a second bromination.
Troubleshooting Steps:
-
Stoichiometry of the Brominating Agent:
-
Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent (NBS or Br₂). A large excess will significantly increase the likelihood of dibromination.
-
-
Reaction Monitoring:
-
Closely monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant amounts of the dibrominated product appear.
-
-
Slow Addition of the Brominating Agent:
-
Add the brominating agent dropwise or in small portions over a period of time. This maintains a low concentration of the brominating agent in the reaction mixture, disfavoring the second bromination of the product.
-
Q3: My reaction is very slow or does not seem to be proceeding. What could be the issue?
A3: Addressing Inadequate Activation or Reagent Quality
A sluggish or stalled reaction can be due to several factors, primarily related to the reactivity of the electrophile and the reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity:
-
If using Br₂, ensure your Lewis acid catalyst (e.g., FeBr₃) is anhydrous and active. Moisture can deactivate the catalyst.
-
If using NBS with an acid catalyst, ensure the acid is of sufficient concentration.
-
-
Reagent Purity:
-
Verify the purity of your 4-ethylbenzoic acid. Impurities could inhibit the reaction.
-
Ensure your brominating agent has not decomposed. NBS, for instance, should be a white to off-white crystalline solid.
-
-
Temperature:
-
While low temperatures favor selectivity, the reaction may require gentle heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider warming it to 40-50°C while carefully monitoring for side product formation.
-
Q4: I am having difficulty purifying the final product. What are the best methods to isolate pure this compound?
A4: Effective Purification Strategies
The crude product will likely be a mixture of the desired product, unreacted starting material, and isomeric byproducts.[11]
Troubleshooting Steps:
-
Recrystallization:
-
This is often the most effective method for purifying solid organic compounds.[11]
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for benzoic acid derivatives include water, ethanol, or a mixture of ethanol and water.[12] Experiment with small amounts of your crude product to find the optimal solvent or solvent system.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to form crystals. The impurities will ideally remain in the mother liquor. Filter the crystals and wash them with a small amount of cold solvent.
-
-
Column Chromatography:
-
If recrystallization does not provide sufficient purity, column chromatography is a more powerful purification technique.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed. The polarity of the eluent can be gradually increased to elute the different components. Start with a low polarity eluent and gradually increase the proportion of the polar solvent.
-
Purity Assessment:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product.
III. Frequently Asked Questions (FAQs)
Q: Can I use other brominating agents for this synthesis?
A: Yes, other brominating agents like dibromoisocyanuric acid (DBI) can be used. However, NBS and Br₂ are the most common and well-documented for this type of transformation. The choice of reagent will depend on the desired reactivity, selectivity, and safety considerations.
Q: Is it possible to brominate the ethyl group instead of the aromatic ring?
A: Yes, benzylic bromination at the ethyl group is a competing reaction.[7] This typically occurs under radical conditions, such as using NBS with a radical initiator (e.g., AIBN or benzoyl peroxide) and photochemical initiation (UV light).[6][13] To favor aromatic bromination, these radical conditions should be avoided.
Q: What are the safety precautions I should take when working with bromine and other reagents?
A:
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation and contact with skin and eyes.
-
Solvents: Many organic solvents are flammable and/or toxic. Handle them with care in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q: How does the carboxylic acid group deactivate the ring towards electrophilic substitution?
A: The carboxylic acid group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance effects.[14][15] It withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.[2][5] This deactivating effect is a key factor in controlling the regioselectivity of the bromination.[16]
Troubleshooting Logic Flow
Sources
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- 15. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
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Technical Support Center: Synthesis of 3-Bromo-4-ethylbenzoic Acid
Welcome to the technical support guide for the synthesis of 3-Bromo-4-ethylbenzoic acid. This resource is designed for chemistry professionals to troubleshoot and optimize this common but nuanced electrophilic aromatic substitution. Here, we address frequently encountered issues, focusing on the formation of unwanted side products and providing actionable protocols for their mitigation and removal.
Section 1: Initial Diagnosis & Troubleshooting
Q1: My crude reaction mixture shows multiple spots on TLC/peaks in GC-MS. What are the likely impurities?
When synthesizing this compound via the electrophilic bromination of 4-ethylbenzoic acid, the most common side products arise from incomplete reaction, over-reaction, or non-regioselective substitution.
Commonly Observed Side Products:
| Compound Name | Structure | Typical Cause |
| 4-Ethylbenzoic Acid | Starting Material | Incomplete reaction; insufficient brominating agent or reaction time. |
| 2-Bromo-4-ethylbenzoic Acid | Isomeric Product | Competing ortho-substitution to the carboxylic acid group. |
| 3,5-Dibromo-4-ethylbenzoic Acid | Di-brominated Product | Over-bromination due to excess brominating agent or harsh conditions. |
| 4-(1-Bromoethyl)benzoic Acid | Benzylic Bromination Product | Free-radical pathway, often initiated by light or radical initiators. |
A typical troubleshooting workflow should begin with analyzing the crude product to identify the nature of the impurities before selecting a purification strategy.
Caption: Directing effects determining product regioselectivity.
Q3: My product contains a significant amount of di-brominated material. How can I prevent this?
The formation of 3,5-Dibromo-4-ethylbenzoic acid is a classic example of over-bromination. The initial product, this compound, is still an activated ring and can undergo a second bromination.
To prevent di-bromination:
-
Stoichiometry Control: Use a precise stoichiometry of the brominating agent (e.g., Br₂ or N-Bromosuccinimide). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. Start with 1.0 to 1.1 equivalents.
-
Temperature Management: Run the reaction at the lowest effective temperature. Higher temperatures increase the reaction rate indiscriminately, promoting a second substitution.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
Q4: I've detected 4-(1-Bromoethyl)benzoic Acid. What causes this and how is it avoided?
This side product results from a free-radical substitution on the benzylic carbon of the ethyl group, rather than an electrophilic substitution on the aromatic ring. [1]This pathway is favored under conditions that generate bromine radicals.
To avoid benzylic bromination:
-
Avoid UV Light: Perform the reaction in the dark or in a flask wrapped in aluminum foil, as UV light initiates radical chain reactions. [1]* Avoid Radical Initiators: Ensure that reagents are free from peroxides or other radical initiators. For example, if using N-Bromosuccinimide (NBS), this type of side reaction is common when initiators like AIBN or benzoyl peroxide are added. [2][3]* Use an Electrophilic Catalyst: The use of a Lewis acid catalyst like FeBr₃ strongly favors the intended electrophilic aromatic substitution pathway by helping to generate the Br⁺ electrophile. [1]
Section 3: Purification Protocols
Q5: What is the most effective way to remove unreacted starting material and di-brominated impurities?
Recrystallization is often the most efficient method for removing both less polar (starting material) and more polar (di-brominated) impurities from the mono-brominated product. The key is selecting an appropriate solvent system where the solubility of the desired product and the impurities differ significantly with temperature.
Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy (the saturation point).
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by suction filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
This procedure effectively removes the more soluble starting material and the less soluble di-brominated product. [4][5]
Q6: Recrystallization is not separating the 2-bromo and 3-bromo isomers. What should I do?
Isomers often have very similar polarities and solubility profiles, making separation by recrystallization difficult. [6]In this case, silica gel column chromatography is the recommended method.
Protocol: Isomer Separation by Column Chromatography
-
Column Packing: Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A typical starting ratio would be 9:1 or 8:2 (Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. The less polar isomer will typically elute first. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to speed up the elution of the more polar components.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
References
- ChemTalk. (n.d.). Directing Effects.
- Wikipedia. (2023). Electrophilic aromatic directing groups.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-n-heptyloxybenzoic acid.
- SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.).
- Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects.
- Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation.
- Quick Company. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid.
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- Reddit. (2020). What solvent system should I use to recrystalise 3-bromo benzoic?
- Chemistry LibreTexts. (2020). 3.2: Purification of Products.
- Chegg. (2020). Solved Write the mechanism for a substituted aromatic molecule (4-methylbenzoic acid, also known as p-toluic acid) with NBS.
- Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (n.d.).
Sources
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- 6. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Bromo-4-ethylbenzoic Acid
Welcome to the technical support center for 3-Bromo-4-ethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for the purification of this compound. Here, we address common challenges encountered during experimental work, offering explanations grounded in chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The nature of impurities is largely dependent on the synthetic route employed. However, common contaminants often include:
-
Unreacted Starting Materials: Such as 4-ethylbenzoic acid if the synthesis involves bromination of this precursor.
-
Isomeric Byproducts: Formation of other brominated isomers, for instance, 2-bromo-4-ethylbenzoic acid, can occur depending on the reaction conditions.
-
Over-brominated Products: Dibrominated species may be present if the reaction is not carefully controlled.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up, like acetic acid or dichloromethane, may be carried over.[1][2]
-
Inorganic Salts: Residual acids or bases from the work-up can lead to the presence of inorganic salts.[3]
Q2: My purified this compound appears as an oil or a sticky solid, not a crystalline powder. What should I do?
A2: This issue often points to the presence of impurities that lower the melting point or residual solvent. Consider the following actions:
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating.
-
Re-purification: The product may require another round of purification. Recrystallization is often effective in yielding a crystalline solid. If that fails, column chromatography could be necessary to remove persistent impurities.[4]
-
Trituration: Try triturating the material with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can help to wash away more soluble impurities and induce crystallization.
Q3: I am observing significant streaking of my compound on a silica gel TLC plate. How can I resolve this?
A3: Streaking of carboxylic acids on silica gel is a frequent problem. It arises from the strong interaction between the acidic proton of the carboxyl group and the silica surface, leading to a mixture of protonated and deprotonated forms and causing tailing.[4] To mitigate this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This keeps the carboxylic acid fully protonated, resulting in a more defined spot on the TLC plate.[4]
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound, leveraging differences in solubility between the compound and impurities in a given solvent at different temperatures.[5][6]
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Purified Product | The chosen solvent is too good a solvent even at low temperatures, or too much solvent was used. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] |
| Product Does Not Crystallize Upon Cooling | The solution is not supersaturated, possibly due to using too much solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. If these methods fail, you may need to evaporate some of the solvent to concentrate the solution.[8] |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of the compound, or the cooling is too rapid. | Ensure the solvent's boiling point is lower than the compound's melting point (approximately 164-166 °C for this compound).[9][10] Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of pure crystals.[7][8] |
| Colored Impurities Persist in the Crystals | The impurities are co-crystallizing with the product. | If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored compounds.[5][7] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, acetic acid/water, or toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, a vacuum oven can be used.
Caption: Workflow for Recrystallization.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating acidic compounds like this compound from neutral or basic impurities.[4][11]
Materials:
-
Crude this compound
-
An organic solvent immiscible with water (e.g., diethyl ether or dichloromethane)
-
A weak aqueous base (e.g., saturated sodium bicarbonate solution)
-
A strong acid (e.g., 6M HCl)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.[4]
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.[12]
-
Repeat Extraction: Drain the aqueous layer and repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete extraction of the acid.[4]
-
Re-acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Caption: Workflow for Acid-Base Extraction.
References
- Recrystallisation of benzoic acid, University of New South Wales.
- Recrystalliz
- Recrystallization of Benzoic Acid, University of Missouri-St. Louis.
- Technical Support Center: Optimizing Carboxylic Acid Purific
- Separation of Benzoic acid, 4-bromo-, ethyl ester on Newcrom R1 HPLC column, SIELC Technologies.
- The Recrystallization of Benzoic Acid, St. Norbert College.
- Technical Support Center: Minimizing Carboxylic Acid Impurity Form
- Recrystalliz
- General procedures for the purific
- How can I purify carboxylic acid?
- Method for producing 3-bromomethylbenzoic acids, Google P
- Synthesis of 3-bromo-4-n-heptyloxybenzoic acid, PrepChem.com.
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- This compound (C9H9BrO2), PubChemLite.
- This compound | C9H9BrO2 | CID 7303368, PubChem.
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- CAS 99548-53-5 | this compound, Hoffman Fine Chemicals.
- and 4- Bromobenzoic Acids both In Vitro and In Vivo, Chrom
- Isolation of a Carboxylic acid : r/chemhelp, Reddit.
- CrystEngComm, RSC Publishing.
- 1131615-01-4 | 3-Bromo-4-propylbenzoic acid, ChemScene.
- 3.
- What solvent system should I use to recrystalise 3-bromo benzoic? : r/chemhelp, Reddit.
- This compound, CHIRALEN.
- CAS 99548-53-5 | this compound, Hoffman Fine Chemicals.
- Preparation of 3-bromo-4-fluoro-benzoic acid, Google P
- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction, International Journal of Innov
- 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130, PubChem.
- 3-Bromo-4-methylbenzoic acid technical grade, 85%, Sigma-Aldrich.
- SUPPORTING INFORM
- Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems at Different Temperatures (T = 278.15–328.15 K)
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)
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Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-4-ethylbenzoic Acid Cross-Coupling
Welcome to the technical support center dedicated to the nuanced art of palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging substrates like 3-Bromo-4-ethylbenzoic acid. The presence of both a moderately electron-donating alkyl group and an electron-withdrawing carboxylic acid group on the aromatic ring presents a unique set of challenges that require careful optimization of reaction parameters, chief among them being catalyst loading.
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the rationale needed to troubleshoot effectively and optimize your reactions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A typical starting point for palladium catalyst loading in Suzuki-Miyaura, Heck, and Sonogashira reactions ranges from 0.5 to 2 mol%.[1][2] For many aryl bromides, a loading of 1 mol% is a robust starting point for initial screening experiments.[3] The goal of initial experiments is to secure a reproducible, albeit not necessarily high, yield, which can then be optimized. It's often more resource-effective to start at a moderate loading and adjust based on initial results rather than starting at the extremes.
Q2: My initial reaction with 1 mol% catalyst gave a very low yield. Should my first step be to increase the catalyst loading?
While increasing the catalyst loading might seem like the most straightforward solution, it's often not the most effective first step. Low yields can stem from a variety of issues that more catalyst won't necessarily solve and could even exacerbate by promoting side reactions.[4][5] Before increasing the catalyst loading, a systematic check of your reagents and reaction setup is crucial.[6]
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[7][8]
-
Reagent Quality: The purity of your this compound, coupling partner (e.g., boronic acid, alkyne, or alkene), base, and solvent is paramount. Impurities can poison the catalyst.[7][9] Boronic acids, in particular, can degrade over time.[7]
-
Base Selection: The base is critical for the catalytic cycle.[1] For substrates with an acidic proton like your benzoic acid, a sufficient excess of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required not only to facilitate the coupling but also to neutralize the substrate.[1][10]
If these parameters are well-controlled and the yield is still low, then a judicious increase in catalyst loading can be explored.
Q3: Can I use too much catalyst? What are the negative consequences of excessively high catalyst loading?
Yes, excessively high catalyst loading can be detrimental to your reaction. While it might increase the reaction rate, it can also lead to several undesirable outcomes:
-
Increased Side Reactions: Higher concentrations of the active catalyst can promote side reactions such as homocoupling of the coupling partners.[4][5]
-
Formation of Palladium Black: High catalyst concentrations can lead to the aggregation and precipitation of palladium black, which is an inactive form of the catalyst.[11]
-
Purification Challenges: The final product will have higher levels of residual palladium, which can be difficult and costly to remove, a critical consideration in pharmaceutical development.[12]
-
Cost: Palladium catalysts and their associated ligands are expensive. Using an excessive amount is economically inefficient.
Optimization should aim for the lowest possible catalyst loading that achieves a high yield in a reasonable timeframe, often referred to as maximizing the Turnover Number (TON).
In-Depth Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Material
You've set up your Suzuki-Miyaura coupling of this compound with an arylboronic acid using 1 mol% Pd(OAc)₂/SPhos, K₃PO₄ as the base in a dioxane/water solvent system, but after several hours at 90°C, you observe mostly unreacted starting material.
Caption: Troubleshooting workflow for low or no product yield.
-
Evaluate the Catalyst System: The combination of an electron-withdrawing carboxylic acid and an electron-donating ethyl group can make oxidative addition, often the rate-limiting step, more challenging.[10] The choice of ligand is critical.[13]
-
Action: While SPhos is a good starting point, consider screening other bulky, electron-rich phosphine ligands like XPhos or RuPhos, which are known to facilitate challenging couplings.[14] Using a well-defined palladium(II) precatalyst (e.g., XPhos Pd G3) can also ensure the reliable formation of the active Pd(0) species.[9][15]
-
-
Optimize Reaction Parameters:
-
Action (Temperature): Increase the reaction temperature. While 90°C is a reasonable start, some sluggish couplings require more forcing conditions, such as refluxing toluene or dioxane (~100-110°C).[9][16]
-
Action (Base): The carboxylate anion formed from your starting material can potentially coordinate to the palladium center, inhibiting catalysis.[10] A stronger base like Cesium Carbonate (Cs₂CO₃) might be more effective in promoting the transmetalation step. Ensure you are using at least 2-3 equivalents of the base.[1]
-
-
Consider a Catalyst Loading Screen: If the above optimizations do not significantly improve conversion, a systematic screen of the catalyst loading is warranted.
Protocol 1: Catalyst Loading Optimization for Suzuki-Miyaura Coupling
This protocol describes a parallel experiment to determine the optimal catalyst loading.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
XPhos Pd G3 precatalyst
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Reaction vials (e.g., 2 mL) with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the XPhos Pd G3 precatalyst in dioxane (e.g., 1 mg/mL) to ensure accurate dispensing of small quantities.
-
-
Reaction Setup (in an inert atmosphere):
-
To each of five reaction vials, add this compound (e.g., 0.1 mmol, 22.9 mg), the arylboronic acid (0.12 mmol), and K₃PO₄ (0.3 mmol, 63.7 mg).
-
-
Catalyst Addition:
-
Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol%.
-
Vial 1: 0.5 mol%
-
Vial 2: 1.0 mol%
-
Vial 3: 2.0 mol%
-
Vial 4: 3.0 mol%
-
Vial 5: 5.0 mol%
-
-
-
Solvent Addition:
-
Add degassed dioxane and water (e.g., in a 4:1 ratio) to each vial to achieve a consistent concentration (e.g., 0.1 M).
-
-
Reaction Execution:
-
Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at 100°C.
-
-
Monitoring and Analysis:
-
After a set time (e.g., 12 hours), cool the reactions to room temperature.
-
Quench a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.
-
| Catalyst Loading (mol%) | Conversion (%) | Key Observations |
| 0.5 | 45 | Incomplete reaction, significant starting material remains. |
| 1.0 | 85 | Good conversion, minor side products. |
| 2.0 | 98 | Excellent conversion, reaction likely complete. |
| 3.0 | 99 | Near-quantitative conversion, slight increase in homocoupling byproduct observed. |
| 5.0 | 99 | No improvement in conversion over 3.0 mol%, more significant side product formation. |
Based on this illustrative data, a catalyst loading of 2.0 mol% appears to be optimal, providing the best balance between high conversion and minimal side product formation.
Problem 2: Significant Side Product Formation (Dehalogenation or Homocoupling)
You are performing a Sonogashira coupling of this compound with a terminal alkyne and observe a significant amount of 4-ethylbenzoic acid (dehalogenation product) and/or the diyne (homocoupling product) in your crude reaction mixture.
Caption: Decision tree for addressing common side reactions.
-
Addressing Dehalogenation: This side reaction involves the replacement of the bromine atom with a hydrogen atom.[17] It is often promoted by palladium-hydride (Pd-H) species.
-
Causality & Action: Pd-H species can form from trace water or certain bases. While your substrate has a carboxylic acid, which complicates running under strictly anhydrous conditions if a mixed aqueous solvent is used, minimizing water can help. Using a weaker base or a non-nucleophilic organic base (e.g., an amine base like Et₃N or DBU for Sonogashira) can be beneficial.[18][19] Reducing the reaction temperature may also disfavor the dehalogenation pathway.
-
-
Addressing Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two alkynes in a Glaser-type coupling or two boronic acids in Suzuki coupling).
-
Causality & Action: Oxygen is a primary culprit for homocoupling.[8] Ensure your solvents are thoroughly degassed (freeze-pump-thaw cycles are more effective than sparging for high-boiling solvents) and maintain a positive pressure of inert gas throughout the reaction.[20] For Sonogashira reactions, the copper(I) co-catalyst can promote alkyne homocoupling if not properly controlled. In some cases, running the reaction copper-free can mitigate this issue.[21] Paradoxically, both very low and very high catalyst loadings can sometimes promote side reactions. If homocoupling is severe, consider lowering the catalyst loading from your initial setpoint, as this reduces the concentration of active species that could participate in undesired pathways.[1]
-
Conclusion
Optimizing catalyst loading for the cross-coupling of this compound is a multiparametric challenge that extends beyond simply adjusting the quantity of palladium. A holistic approach that considers the interplay between the catalyst, ligand, base, solvent, and temperature is essential for success. By starting with a logical set of initial conditions, systematically troubleshooting unexpected outcomes, and understanding the chemical principles behind each experimental choice, researchers can efficiently develop robust and scalable protocols. This guide serves as a foundational resource to empower you in this process, transforming potential setbacks into opportunities for rational optimization.
References
- BenchChem. (2025). Application Notes and Protocols: Selective Suzuki Coupling Reactions of 2-Bromo-4-chlorobenzoic Acid. BenchChem.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 5-Amino-2-bromobenzoic acid. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines. BenchChem.
- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry.
- BenchChem. (2025).
- O'Brien, A. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1959–1981.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature.
- O'Brien, A. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem. (2025). Technical Support Center: Optimizing Stoichiometry in Cross-Coupling Reactions. BenchChem.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Semantic Scholar. (2013).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. BenchChem.
- ResearchGate. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,5-dichlorobenzaldehyde. BenchChem.
- Reddit. (2025). Problems with Suzuki coupling. Reddit.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of Pittsburgh.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- MDPI. (n.d.).
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions. BenchChem.
- BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling with 3,4,5-Trimethoxybenzonitrile. BenchChem.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
- Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
- Wikipedia. (n.d.). Heck reaction. Wikipedia.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- BenchChem. (2025). Head-to-head comparison of different catalysts for Suzuki coupling of 4-Bromo-3,5-dimethoxybenzoic acid. BenchChem.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
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preventing debromination of 3-Bromo-4-ethylbenzoic acid
Technical Support Center: 3-Bromo-4-ethylbenzoic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to address a common yet critical challenge encountered during its use: unwanted debromination. As a key building block in the synthesis of complex molecules, ensuring the stability of the C-Br bond is paramount for achieving high yields and product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Preventing Unwanted Debromination
This section addresses specific issues you may encounter during reactions involving this compound. The primary focus is on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are common applications for this substrate but are also susceptible to hydrodebromination side reactions.
Q1: I'm performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of 4-ethylbenzoic acid as a byproduct. What is the primary cause?
Answer: The formation of 4-ethylbenzoic acid is a classic sign of a hydrodebromination side reaction. In the context of palladium-catalyzed cross-coupling, this is most often caused by the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can reductively cleave the C-Br bond of your starting material, replacing the bromine with a hydrogen atom.
Several factors can promote the formation of Pd-H species:
-
Base: Strong bases, particularly alkoxides (e.g., NaOtBu) or hydroxides (e.g., NaOH, KOH) in the presence of a hydrogen source, can generate Pd-H.[1][2]
-
Solvent: Protic solvents like alcohols (e.g., methanol, isopropanol) can act as hydride donors.[3]
-
Reagents: Boronic acids and their esters can sometimes undergo protodeboronation, which can indirectly lead to hydride sources in the reaction mixture.[4]
-
Temperature: High reaction temperatures often increase the rate of side reactions, including debromination.[1]
Q2: I've identified Pd-H formation as the likely culprit for my debromination issue. What is the first and most effective parameter I should adjust?
Answer: The first and often most impactful change is your choice of base . If you are using a strong base like an alkoxide, switch to a milder, non-nucleophilic inorganic base. This is a highly effective first step for minimizing debromination.[1][2]
| Base Category | High-Risk Examples | Recommended Alternatives | Rationale |
| Strong/Nucleophilic | NaOtBu, KOtBu, NaOH, KOH | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases are less likely to generate the palladium-hydride species responsible for reductive dehalogenation.[1] Cesium carbonate is often an excellent choice due to its solubility and moderate basicity. |
Actionable Protocol:
-
Set up your reaction under identical conditions (catalyst, ligand, solvent, temperature) as the failed experiment.
-
Replace the strong base (e.g., 2.0 eq. of NaOtBu) with an equivalent amount of a milder base (e.g., 2.0 eq. of K₃PO₄ or Cs₂CO₃).
-
Monitor the reaction by TLC or LC-MS, comparing the ratio of desired product to the debrominated byproduct against your original experiment.
Frequently Asked Questions (FAQs)
Q3: My reaction requires a high temperature for the coupling to proceed. How can I balance the need for heat with the risk of debromination?
Answer: This is a common process optimization challenge. While lowering the temperature is a standard recommendation to improve selectivity[1], it may not be feasible if your desired reaction has a high activation energy.
Strategy 1: Ligand and Catalyst Selection Modern palladium catalysis offers solutions. Using highly active electron-rich, bulky phosphine ligands can significantly accelerate the rate-limiting oxidative addition and reductive elimination steps of the cross-coupling cycle. This increased efficiency often allows the reaction to proceed at a lower temperature, thereby suppressing the debromination pathway.
| Ligand Class | Examples | Benefit |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | These ligands are known to form highly active catalysts that promote efficient coupling at lower temperatures (e.g., 40-80 °C), minimizing thermal side reactions.[5] |
| Palladacycle Precatalysts | Buchwald or Fu Precatalysts | These well-defined precatalysts ensure the rapid generation of the active Pd(0) species, improving reaction kinetics and often allowing for lower catalyst loading and milder conditions.[5] |
Strategy 2: Solvent Choice If you are using a protic solvent that can serve as a hydrogen donor (like an alcohol), switch to an anhydrous, aprotic solvent.
-
Recommended Solvents: 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF).
-
Procedure: Ensure your solvents are rigorously dried and degassed. Use of molecular sieves in the reaction vessel can also be beneficial.[6]
Q4: Can light or air exposure cause debromination of this compound?
Answer: Yes, both can be contributing factors, particularly through radical mechanisms.
-
Photocatalysis: Visible light can promote the reduction of aryl halides, including bromides, to aryl radicals, which can then abstract a hydrogen atom to form the debrominated product.[3][7] While often requiring a specific photocatalyst, ambient lab lighting can sometimes be sufficient to initiate low levels of radical-mediated decomposition, especially if trace impurities are present.
-
Oxygen: While the primary debromination pathway in cross-coupling is often reductive, oxygen can play a complex role. It can degrade phosphine ligands and affect the palladium catalyst's oxidation state, potentially leading to side reactions.[8]
Best Practices for Storage and Handling:
-
Storage: Store this compound in a dark place, preferably in an amber vial or a container shielded from light.[9] An inert atmosphere (e.g., under argon or nitrogen) is also recommended for long-term storage.
-
Reaction Setup: Always perform palladium-catalyzed reactions under a fully inert atmosphere. This is critical not only to prevent debromination but also to protect the Pd(0) catalyst and phosphine ligands from oxidation.[1] Use standard techniques such as evacuating and backfilling the reaction flask with an inert gas (e.g., Argon or Nitrogen) three times.
Q5: I am not using a palladium catalyst, but I am still seeing debromination during a Grignard formation attempt. Why?
Answer: Debromination during Grignard reagent formation from aryl bromides is a known issue. The mechanism here is different from the palladium-catalyzed pathway.
Primary Cause: Radical Intermediates and Proton Sources The formation of a Grignard reagent involves single-electron transfer (SET) from magnesium to the aryl bromide. This generates an aryl radical anion, which can collapse to an aryl radical. This highly reactive aryl radical can then abstract a hydrogen atom from the solvent (e.g., THF) or any trace water present, leading to the debrominated byproduct.
Troubleshooting Workflow for Grignard Formation: The following diagram illustrates a decision-making process to minimize debromination during Grignard formation.
Experimental Protocol: Suzuki Coupling with Minimized Debromination
This protocol for coupling this compound with a generic arylboronic acid incorporates best practices to suppress hydrodebromination.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq.)
-
Pd₂(dba)₃ (1.0 mol%)
-
SPhos (2.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous, degassed 1,4-Dioxane and Water (10:1 ratio)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
Procedure:
-
Vessel Preparation: Add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a dry Schlenk flask equipped with a stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The lower temperature, combined with the active SPhos ligand, should facilitate coupling while disfavoring debromination.[1][5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, specifically checking for the consumption of starting material and the absence or minimization of the 4-ethylbenzoic acid byproduct.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and perform an aqueous workup, typically washing with water and brine. The carboxylic acid product may require an acid/base extraction for purification.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
References
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Ghosh, A. K., & Suflita, J. M. (1997). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 63(7), 2757–2762.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- O'Bannon, P. E., & Dailey, W. P. (1990). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 55(1), 353–357.
- Ramanathan, A., & Jimenez, L. S. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University.
- Uozumi, Y., & Takenaka, H. (2007). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 12(4), 847–857.
- Ghosh, I., et al. (2019). Photoredox catalysis harvesting multiple photon or electrochemical energies. Angewandte Chemie International Edition, 58(15), 4830-4851.
- Wikipedia. (2024). Dehalogenation.
- Zhang, L., et al. (2018). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Catalysts, 8(7), 274.
- Chem Gyaan. (2020, October 24). Alkenes preparation: Debromination of Vicinal Dibromides. YouTube.
- Anderson, K. W., et al. (2006). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 128(33), 10694–10695.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Harding, J. R., et al. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2005(12), 1947-1949.
- Roberts, J. D., et al. (2021, July 31). 14.7: Aryl Halides. Chemistry LibreTexts.
- Ruan, J., et al. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511.
- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
- Sharma, A., & Kumar, A. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(8), 1361–1385.
- Derasp, J. S., et al. (2015). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 5(2), 963–973.
- Kwak, J., et al. (2011). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform, 42(36).
- Littke, A. F., & Fu, G. C. (2000). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 123(29), 6989–7000.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7303368, this compound.
- Nova, A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(19), 5413-5425.
- Hoffman Fine Chemicals. (n.d.). CAS 99548-53-5 | this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84368, 3-Bromo-4-hydroxybenzoic acid.
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- 6. Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis [organic-chemistry.org]
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- 9. chiralen.com [chiralen.com]
Technical Support Center: Managing Impurities in 3-Bromo-4-ethylbenzoic Acid Synthesis
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into managing impurities during the synthesis of 3-Bromo-4-ethylbenzoic acid. Purity is paramount, especially in drug development, where even minor impurities can have significant consequences. This document moves beyond simple protocols to explain the causality behind common issues and provide robust, self-validating troubleshooting strategies.
Overview of Synthetic Pathways and Impurity Introduction
The most common route to this compound involves the direct electrophilic bromination of 4-ethylbenzoic acid. However, the precursor itself is often synthesized via a Friedel-Crafts acylation of ethylbenzene followed by oxidation. Each stage presents a unique impurity profile.
Caption: Common synthetic routes to this compound and key stages of impurity introduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A: The impurity profile is directly tied to the synthetic route. The most prevalent impurities are typically:
-
Unreacted Starting Material: Residual 4-ethylbenzoic acid.
-
Isomeric Impurities: Primarily 2-bromo-4-ethylbenzoic acid and potentially 4-bromo-2-ethylbenzoic acid[1].
-
Over-brominated Products: Dibromo-4-ethylbenzoic acid species.
-
Precursor Impurities: If you synthesized the starting material, you might see residual 4-ethylacetophenone from incomplete oxidation[2][3].
Q2: My final product has a persistent yellow or brown tint. What is the likely cause?
A: A persistent color after initial workup often indicates the presence of residual bromine or complex poly-brominated aromatic impurities. While a small amount of unreacted starting material or a simple isomer typically results in an off-white solid, residual elemental bromine can stain the crystalline lattice. Aggressive reaction conditions can also lead to minor degradation products that are highly colored.
Q3: What are the best initial analytical methods to quickly assess purity?
A: For a rapid and effective assessment, a combination of techniques is recommended:
-
Melting Point Analysis: A broad or depressed melting range compared to the literature value (approx. 111-115 °C for the pure compound) is a strong indicator of impurities[4].
-
Thin-Layer Chromatography (TLC): A quick way to visualize the number of components. Use a solvent system like 70:30:1 Hexane:Ethyl Acetate:Acetic Acid to get good separation. The carboxylic acid moiety can cause streaking, so the small amount of acid in the eluent is crucial.
-
¹H NMR Spectroscopy: Provides definitive structural information. You can quickly identify starting material and isomeric impurities by looking at the aromatic region splitting patterns and integrations.
Q4: Is recrystallization sufficient for purification, or do I need to use column chromatography?
A: For most common impurities like residual starting material and some dibrominated products, a carefully executed recrystallization is highly effective and the preferred method for its scalability[5][6]. Benzoic acids are often amenable to recrystallization from aqueous ethanol, acetic acid, or water[7][8]. However, separating closely related isomers (e.g., 2-bromo vs. 3-bromo) can be very difficult by recrystallization alone. In such cases, flash column chromatography is necessary, though it is more resource-intensive.
Troubleshooting Guides
This section provides a deeper dive into specific impurity problems, explaining their chemical origins and offering targeted solutions.
Guide 1: Problem with Unreacted Starting Material (4-Ethylbenzoic Acid)
-
Symptoms:
-
Melting point is lower than expected and broad.
-
¹H NMR shows characteristic signals for 4-ethylbenzoic acid (a pair of doublets in the aromatic region, integrating to 2H each).
-
HPLC analysis shows a peak with a shorter retention time than the main product.
-
-
Root Cause Analysis: The bromination of an aromatic ring is an electrophilic aromatic substitution reaction. The carboxylic acid group is a deactivating, meta-directing group, while the ethyl group is an activating, ortho-, para-directing group. Their combined effect makes the reaction slower than the bromination of benzene itself. Incomplete reaction is common and can be caused by:
-
Insufficient Bromine: The stoichiometry of bromine was too low.
-
Low Reaction Temperature or Time: The reaction was not allowed to proceed to completion.
-
Catalyst Deactivation: The Lewis acid catalyst (if used) was deactivated by atmospheric moisture.
-
-
Solutions:
-
Reaction Optimization: Increase the molar equivalent of bromine slightly (e.g., from 1.1 to 1.2 eq). Ensure the reaction is stirred for an adequate duration, monitoring by TLC until the starting material spot has disappeared.
-
Purification: Unreacted 4-ethylbenzoic acid is typically easy to remove.
-
Recrystallization: This is the most effective method. The desired 3-bromo product and the starting material often have sufficiently different solubilities to allow for efficient separation[5]. See Protocol 1 for a detailed procedure.
-
Aqueous Wash: A carefully controlled basic wash (e.g., with a dilute sodium bicarbonate solution) can sometimes selectively extract the more acidic starting material, but this is less precise than recrystallization.
-
-
Guide 2: Problem with Over-Bromination (Dibromo Impurities)
-
Symptoms:
-
Mass spectrometry data shows a peak corresponding to C₉H₈Br₂O₂.
-
¹H NMR aromatic region shows multiple singlets or complex patterns that are difficult to assign.
-
Product may be difficult to crystallize.
-
-
Root Cause Analysis: The introduction of the first bromine atom does not significantly deactivate the ring to further substitution. Using a large excess of bromine or highly forcing reaction conditions (high temperature, potent catalyst) can lead to the formation of di-substituted products, such as 3,5-dibromo-4-ethylbenzoic acid.
-
Solutions:
-
Control Bromine Addition: Add the bromine dropwise to the reaction mixture at a controlled temperature rather than all at once. This keeps the instantaneous concentration of Br₂ low, favoring mono-bromination.
-
Stoichiometry: Avoid using more than a slight excess of bromine (typically 1.1-1.2 equivalents).
-
Purification: Dibromo compounds are significantly less polar than the mono-bromo product.
-
Recrystallization: Often effective, as the dibromo species may have lower solubility in common recrystallization solvents.
-
Column Chromatography: If recrystallization fails, a silica gel column using a gradient elution of hexane/ethyl acetate with 1% acetic acid will effectively separate the less polar dibromo compounds from the desired product.
-
-
Guide 3: Problem with Isomeric Impurities (e.g., 2-Bromo-4-ethylbenzoic acid)
-
Symptoms:
-
The product appears pure by TLC and has a relatively sharp melting point, but downstream reactions give unexpected results.
-
High-resolution ¹H NMR (≥400 MHz) shows complex splitting in the aromatic region that cannot be explained by a single 1,2,4-trisubstituted pattern.
-
HPLC shows a shoulder on the main peak or a closely eluting secondary peak.
-
-
Root Cause Analysis: This is the most challenging impurity to manage. The directing effects of the substituents on the ring are not absolute.
-
The ethyl group is an activating ortho-, para- director.
-
The carboxyl group is a deactivating meta- director.
The position para to the ethyl group is blocked. The two groups "cooperate" to direct bromination to position 3 (ortho to ethyl, meta to carboxyl). However, a minor amount of substitution will occur at position 2 (ortho to both ethyl and carboxyl), leading to the 2-bromo isomer.
-
-
Solutions:
-
Kinetic Control: Running the reaction at the lowest feasible temperature can increase the selectivity for the thermodynamically favored 3-bromo isomer.
-
Purification (Advanced):
-
Fractional Recrystallization: This involves multiple, careful recrystallization steps and can sometimes enrich the desired isomer. It is labor-intensive and often results in significant yield loss.
-
Preparative HPLC: This is the most definitive method for separating isomers but is not practical for large quantities. It is the gold standard for obtaining highly pure analytical samples.
-
Derivatization: In some cases, converting the carboxylic acid to a methyl ester[9] can alter the physical properties enough to allow for easier chromatographic separation. The ester can then be hydrolyzed back to the acid.
-
-
Troubleshooting Workflow
Caption: A decision-making workflow for diagnosing and resolving impurity issues.
Key Experimental Protocols
Protocol 1: Recrystallization for General Purification
This protocol is designed to remove unreacted 4-ethylbenzoic acid and some di-substituted impurities.
-
Solvent Selection: A mixture of ethanol and water is often effective. Start by dissolving the crude solid in a minimal amount of hot ethanol.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of near-boiling ethanol required to fully dissolve the solid. Use a magnetic stir bar and hot plate.
-
Hot Filtration (Optional): If there are insoluble particulates, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates you have reached the saturation point.
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (the same ratio used for crystallization) to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. Confirm purity by melting point analysis and compare it to the crude material. A successful purification will result in a significantly sharper and higher melting point.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method provides quantitative data on the purity of your sample and can resolve closely related impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order:
-
4-Ethylbenzoic Acid (most polar, shortest retention time).
-
This compound (main product).
-
2-Bromo-4-ethylbenzoic Acid (very close to the main product).
-
Dibromo-4-ethylbenzoic Acid (least polar, longest retention time).
-
| Compound | Typical Relative Retention Time | Key Analytical Identifiers |
| 4-Ethylbenzoic Acid[10] | 0.85 | ¹H NMR: Aromatic AA'BB' system (~7.9, 7.3 ppm). MS: m/z ~150. |
| This compound [11] | 1.00 (Reference) | ¹H NMR: 3 distinct aromatic signals (doublet, singlet/dd, doublet). MS: m/z ~228/230 (characteristic Br isotope pattern). |
| 2-Bromo-4-ethylbenzoic Acid | ~1.05 | ¹H NMR: Aromatic region will show a different splitting pattern than the 3-bromo isomer. |
| Dibromo-4-ethylbenzoic Acid | >1.20 | MS: m/z ~306/308/310 (characteristic Br₂ isotope pattern). |
References
- sathee jee. Friedel Crafts Reaction.
- Benchchem. Synthesis routes of Methyl 3-bromo-4-methylbenzoate.
- PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24).
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- PrepChem.com. Synthesis of 3-bromo-4-n-heptyloxybenzoic acid.
- Chemguide. friedel-crafts acylation of benzene.
- Wikipedia. Friedel–Crafts reaction.
- PubChem. This compound.
- Organic Syntheses. 2-bromo-3-methylbenzoic acid.
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- Quora. How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid?. (2018-05-03).
- Chemistry LibreTexts. 3.2: Purification of Products. (2025-08-20).
- Reddit. What solvent system should I use to recrystalise 3-bromo benzoic?. (2020-11-01).
- PubChem. 4'-Ethylacetophenone.
- Chemistry LibreTexts. 2.2.4.2B: Purification of Product Mixtures. (2022-08-16).
- ChemicalBook. 4-Ethylacetophenone.
- Ahmed, I. Hashem, et al. Bromination of Some Aromatic Compounds by Bromine in Acetic Acid.
- PubChem. 4-Ethylbenzoic Acid.
- Chem-Impex. 4-Ethylbenzoic acid.
- PubChem. 4-Bromo-2-ethylbenzoic acid.
Sources
- 1. 4-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 10657005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Ethylacetophenone | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethylacetophenone | 937-30-4 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
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- 10. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C9H9BrO2 | CID 7303368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Bromo-4-ethylbenzoic Acid Synthesis
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-4-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
I. Synthesis Route 1: Electrophilic Bromination of 4-Ethylbenzoic Acid
This is often the most direct approach, involving the direct bromination of the commercially available 4-ethylbenzoic acid. However, controlling regioselectivity and preventing side reactions are critical challenges when scaling up.
Troubleshooting Guide: Direct Bromination
Question 1: My reaction yield is low, and I have a significant amount of unreacted starting material. What's going wrong?
Answer: Low conversion is a common issue when scaling up. Several factors could be at play:
-
Insufficient Activation: The carboxylic acid group is deactivating, making the aromatic ring less susceptible to electrophilic attack. While the ethyl group is activating, the overall reactivity might be lower than expected.
-
Poor Bromine Solubility/Dispersion: In larger batches, ensuring homogenous mixing of bromine with the reaction mixture can be challenging.
-
Inadequate Catalyst Activity: If using a catalyst like iron filings or a Lewis acid, its activity might be diminished due to impurities or insufficient surface area at a larger scale.
Recommended Solutions:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. Gradually increase the reaction time or temperature, but be mindful of potential side reactions.
-
Improve Agitation: Ensure your reactor is equipped with an overhead stirrer that provides vigorous mixing to maintain a homogenous solution or slurry.
-
Catalyst Choice: For deactivated systems, using N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid can be an effective alternative to elemental bromine.[1]
Question 2: I'm getting a mixture of isomers. How can I improve the regioselectivity for the desired 3-bromo isomer?
Answer: This is the most significant challenge with this route. The ethyl group is an ortho, para director, while the carboxylic acid is a meta director. The desired product is formed by bromination ortho to the ethyl group and meta to the carboxylic acid. However, you will likely form the 2-bromo-4-ethylbenzoic acid isomer as well.
Recommended Solutions:
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Polar, non-coordinating solvents are often preferred. Acetic acid is a common choice.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Steric Hindrance: While not easily controlled, the steric bulk of the ethyl group will naturally favor bromination at the less hindered 3-position over the 5-position (which is also ortho to the ethyl group).
Question 3: I'm observing a byproduct that seems to be brominated on the ethyl group. How can I prevent this?
Answer: You are likely observing benzylic bromination, which is a radical-mediated reaction. This is particularly common when using N-Bromosuccinimide (NBS) with a radical initiator or under UV light.[2][3]
Recommended Solutions:
-
Avoid Radical Initiators: If using NBS, ensure that your reaction is performed in the dark and without the addition of radical initiators like AIBN or benzoyl peroxide.
-
Use Electrophilic Bromination Conditions: Stick to conditions that favor electrophilic aromatic substitution. This means using bromine with a Lewis acid catalyst or NBS in a strong acid.
Experimental Protocol: Direct Bromination
This protocol is a starting point for a lab-scale synthesis and can be adapted for scale-up with appropriate engineering controls.
-
Reaction Setup: In a well-ventilated fume hood, charge a jacketed glass reactor with 4-ethylbenzoic acid (1.0 eq) and glacial acetic acid (10-15 volumes).
-
Catalyst Addition: Add a catalytic amount of iron powder (e.g., 0.05 eq).
-
Bromine Addition: Slowly add a solution of bromine (1.05-1.1 eq) in glacial acetic acid to the reaction mixture at room temperature with vigorous overhead stirring. Control the addition rate to maintain the reaction temperature below 30-35 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours, or until HPLC analysis shows complete consumption of the starting material.
-
Work-up:
-
Slowly quench the reaction by adding it to a stirred solution of sodium bisulfite in water to destroy any unreacted bromine.
-
The product will likely precipitate. If not, add more water to induce precipitation.
-
Isolate the crude solid by filtration and wash with cold water until the filtrate is neutral.
-
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
Visualization: Direct Bromination Pathway and Side Reactions
Caption: Synthetic pathways in the direct bromination of 4-ethylbenzoic acid.
II. Synthesis Route 2: Sandmeyer Reaction
This multi-step route involves the synthesis of 3-amino-4-ethylbenzoic acid, followed by its diazotization and subsequent reaction with a copper(I) bromide catalyst. While longer, it offers excellent regioselectivity.
A. Synthesis of 3-Amino-4-ethylbenzoic Acid
This precursor is typically synthesized by the nitration of 4-ethylbenzoic acid to give 4-ethyl-3-nitrobenzoic acid, followed by the reduction of the nitro group.
Troubleshooting Guide: Precursor Synthesis
Question 1: The nitration of 4-ethylbenzoic acid is giving me a mixture of isomers. How can I favor the 3-nitro product?
Answer: Similar to bromination, nitration is governed by the directing effects of the existing substituents. The key is to control the reaction conditions to favor nitration at the position ortho to the activating ethyl group and meta to the deactivating carboxylic acid group.
Recommended Solutions:
-
Strict Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent.[4] Higher temperatures can lead to the formation of other isomers and oxidation byproducts.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (a combination of nitric and sulfuric acids) slowly and sub-surface to ensure rapid mixing and prevent localized temperature increases.
Question 2: The reduction of the nitro group is incomplete or resulting in byproducts. What are the best practices for this step?
Answer: The reduction of an aromatic nitro group is a standard transformation, but on a larger scale, issues with catalyst activity and reaction completion can arise.
Recommended Solutions:
-
Catalytic Hydrogenation: This is the cleanest method. Use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Ensure efficient stirring to keep the catalyst suspended. The reaction is typically run in a solvent like ethanol or methanol.
-
Metal/Acid Reduction: A classic method involves using a metal like tin or iron in the presence of hydrochloric acid. While effective, the work-up can be more complex due to the need to remove metal salts.
B. Sandmeyer Reaction
Troubleshooting Guide: Sandmeyer Reaction
Question 1: My diazotization reaction is not going to completion. What should I check?
Answer: Incomplete diazotization can be due to several factors:
-
Temperature: The reaction must be kept cold (0-5 °C) to ensure the stability of the nitrous acid and the resulting diazonium salt.[5][6]
-
Stoichiometry: Ensure that at least one equivalent of sodium nitrite is used. A slight excess is sometimes necessary, but a large excess can lead to side reactions.
-
Acid Concentration: A sufficient amount of strong acid (typically HCl or HBr) is required to protonate the starting amine and to generate nitrous acid from sodium nitrite.
Question 2: The Sandmeyer reaction is giving a low yield of the bromo-product and a significant amount of a phenolic byproduct. Why is this happening?
Answer: The formation of 4-ethyl-3-hydroxybenzoic acid is a common side reaction in Sandmeyer reactions.[7] It occurs when the diazonium salt reacts with water instead of the bromide nucleophile.
Recommended Solutions:
-
Temperature Control: After the diazotization is complete, do not let the diazonium salt solution warm up before adding it to the copper(I) bromide solution.
-
Catalyst Activity: Ensure you are using an active Cu(I)Br catalyst. The catalyst facilitates the single-electron transfer to the diazonium salt, promoting the formation of the aryl radical which then reacts with bromide.[8]
-
Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction with bromide over the reaction with water.
Question 3: I am concerned about the safety of handling diazonium salts on a large scale. What are the key safety considerations?
Answer: This is a critical concern. Aryl diazonium salts can be explosive when isolated and dry.[6][9]
Key Safety Precautions:
-
Never Isolate the Diazonium Salt: Always use the diazonium salt in solution as it is generated.
-
Maintain Low Temperatures: As mentioned, keep the reaction at 0-5 °C at all times.
-
Controlled Addition: Add the sodium nitrite solution slowly to control the exotherm of the diazotization reaction.
-
Quenching: After the Sandmeyer reaction is complete, ensure that any residual diazonium salt is quenched, for example, by warming the reaction mixture to facilitate its decomposition to the phenol, or by adding a reducing agent like hypophosphorous acid.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization:
-
In a jacketed reactor, suspend 3-amino-4-ethylbenzoic acid (1.0 eq) in a mixture of water and concentrated hydrobromic acid (at least 3 eq).
-
Cool the suspension to 0-5 °C with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrobromic acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Visualization: Sandmeyer Reaction Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
III. Purification of this compound
Regardless of the synthetic route, purification is essential to obtain a high-purity final product.
Troubleshooting Guide: Purification
Question: My crude product is an off-white or yellow solid. How can I improve its purity and color?
Answer: The most common and effective method for purifying substituted benzoic acids is recrystallization.[10][11] The key is to select an appropriate solvent system.
Recommended Solutions:
-
Solvent Selection:
-
Single Solvent: A good single solvent will dissolve the crude product when hot but not when cold. Water, ethanol, or acetic acid are often good starting points for benzoic acids.[12]
-
Solvent Pair: If a suitable single solvent cannot be found, a solvent pair can be used. This involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heating to redissolve and then cooling slowly will induce crystallization.
-
-
Decolorization: If the color is due to highly colored impurities, a small amount of activated carbon can be added to the hot solution before filtration. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
Quantitative Data: Solvent Selection for Recrystallization
| Solvent System | Solubility of Product | Solubility of Impurities | Notes |
| Water | Low at RT, moderate when hot | Varies | Good for removing inorganic salts. May require large volumes. |
| Ethanol/Water | High in hot ethanol | Varies | A common and effective solvent pair. Dissolve in hot ethanol, add hot water until cloudy, then cool. |
| Acetic Acid | High when hot | May also be soluble | Often used as the reaction solvent, so it can be convenient for direct crystallization.[12] |
| Toluene | Moderate when hot | Good for less polar impurities | Can be effective for removing non-polar byproducts. |
Experimental Protocol: Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (Optional): If necessary, add a small amount of activated carbon and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the recovery of the crystals.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link]
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. UCL Discovery. [Link]
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. White Rose Research Online. [Link]
- Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
- Khan, A. T., & Farooqi, F. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2821–2855. [Link]
- Chemistry Stack Exchange. (2017).
- Li, Z., et al. (2021). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science, 12(3), 1144-1150. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436–1442. [Link]
- Master Organic Chemistry. (2018).
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 6(2), 95-101. [Link]
- ResearchGate. (2008).
- Chemistry LibreTexts. (2022). 3.
- Organic & Biomolecular Chemistry. (2023).
- Google Patents. (1989).
- ResearchGate. (2018).
- European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. [Link]
- Study.com. (n.d.). Predict the product of the reaction of p-methyl benzoic acid with each of the following: N-Bromosuccinimide in CCl4. [Link]
- Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]
- Falih, Z. H., & Hammood, Z. A. (2025). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid: Impact of Solvent and Limitation I. Advanced Journal of Chemistry, Section A, 8(3), 533-544. [Link]
- PubChem. (n.d.). 4-Ethylbenzoic Acid. [Link]
- International Journal of Research in Engineering and Science. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Chemical Science. (2018). Pd(ii)
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "substituted benzoic acids". [Link]
- National Institute of Standards and Technology. (n.d.). 4-Ethylbenzoic acid. [Link]
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- Scientific Research Publishing. (2016).
- ResearchGate. (2017). I am a student, I am inquiring about Bromination of Deactivated Aromatics with NBS. However, I can not find any documents. Please help me! Thanks? [Link]
- Chemistry LibreTexts. (2020). 3.
- ResearchGate. (2025). (PDF)
- Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- Google Patents. (1983).
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solubility issues of 3-Bromo-4-ethylbenzoic acid in organic solvents
Welcome to the dedicated technical support guide for 3-Bromo-4-ethylbenzoic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. Here, we provide in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to ensure your experimental success.
Understanding the Molecule: Why Solubility Can Be a Challenge
This compound (C₉H₉BrO₂) is a crystalline solid with a molecular weight of 229.07 g/mol and a melting point of 164-166 °C.[1] Its structure, featuring a substituted aromatic ring, presents a classic solubility puzzle. The molecule possesses both a nonpolar aromatic hydrocarbon portion and a polar carboxylic acid group. This dual nature dictates its solubility behavior, making it sparingly soluble in water but generally more soluble in organic solvents.[2][3]
The carboxylic acid group can engage in hydrogen bonding, a key interaction for dissolution in polar solvents.[2] However, the bulky ethyl group and the bromine atom contribute to the molecule's hydrophobicity. Furthermore, in its solid state, the strong intermolecular forces, including hydrogen bonds forming dimers between carboxylic acid groups and π-stacking of the benzene rings within the crystal lattice, require significant energy to overcome, which can lead to low solubility.[2]
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. Which solvent should I try first?
A1: For initial attempts, begin with moderately polar to polar aprotic solvents. Based on the principle of "like dissolves like," solvents such as acetone , ethyl acetate , or tetrahydrofuran (THF) are good starting points.[4] For creating concentrated stock solutions, stronger organic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective, though their higher boiling points and potential reactivity should be considered for subsequent reaction steps.[5] Alcohols like methanol or ethanol can also be effective, as the hydroxyl group can interact with the carboxylic acid moiety.[6]
Q2: My compound won't dissolve in my chosen solvent at room temperature. What should I do next?
A2: Don't immediately discard the solvent choice. Many compounds, especially crystalline solids, have significantly higher solubility at elevated temperatures.[7] Gentle warming of the mixture in a water bath while stirring can often facilitate dissolution.[5] Be cautious not to exceed the boiling point of the solvent and be mindful of the thermal stability of this compound, although it is generally stable at moderate temperatures.
Q3: Can I use a co-solvent system to improve solubility?
A3: Absolutely. Co-solvents are an excellent strategy when a single solvent is ineffective.[4] For instance, if your reaction is to be conducted in a less polar solvent like toluene, but the acid has poor solubility, you can first dissolve the this compound in a small amount of a more polar, miscible solvent (like THF or DMF) and then add this solution to the bulk solvent.[4] This technique is particularly useful for reactions requiring precise control over reagent addition.
Q4: My compound precipitates out of solution when I add another reagent or cool the reaction mixture. How can I prevent this?
A4: Precipitation upon changing solution conditions is a common issue. If it occurs upon cooling, it indicates that the compound's saturation limit was exceeded at the lower temperature. You may need to maintain the reaction at a higher temperature or use a larger volume of solvent.[4] If precipitation happens after adding another reagent, it could be due to a reaction or a change in the overall polarity of the solvent mixture. In such cases, consider adding the reagent more slowly or dissolving it in a compatible co-solvent before addition.
Q5: How does the purity of this compound affect its solubility?
A5: Impurities can have a notable impact. In some cases, impurities can disrupt the crystal lattice, paradoxically increasing solubility. More commonly, however, insoluble impurities will remain as suspended particles, giving the false impression of poor solubility. Always ensure you are using a compound of known purity and characterize it if necessary.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
Use this guide to diagnose and solve specific solubility problems you may encounter.
Issue 1: The compound is completely insoluble or only sparingly soluble in a range of common organic solvents.
-
Underlying Cause: The solvation energy provided by the solvent is insufficient to overcome the crystal lattice energy of the solid. The polarity mismatch between the solute and solvent is likely significant.
-
Troubleshooting Protocol:
-
Particle Size Reduction: The rate of dissolution is proportional to the surface area of the solute.[8][9] Grinding the crystalline this compound into a fine powder using a mortar and pestle can significantly speed up the dissolution process.[4]
-
Apply Energy:
-
Heating: Gently warm the mixture while stirring. Monitor the temperature to avoid solvent loss or compound degradation.[5]
-
Sonication: Use an ultrasonic bath to provide localized energy, which can help break apart solid agglomerates and enhance dissolution.[4][5] Be mindful that prolonged sonication can also generate heat.[5]
-
-
Expand Your Solvent Screen: Test solubility in small quantities with a broader range of solvents, including chlorinated solvents (dichloromethane, chloroform) and ethers (diethyl ether, 1,4-dioxane), while considering their compatibility with your experimental conditions.
-
pH Modification (for aqueous or protic systems): As a carboxylic acid, this compound's solubility in protic solvents can be dramatically increased by deprotonation.[2] Adding a base (e.g., sodium hydroxide, potassium carbonate) will form the highly soluble carboxylate salt.[2] This is a common strategy in extractions and for aqueous-based reactions.
-
Issue 2: The compound dissolves with heating but crashes out of solution upon cooling.
-
Underlying Cause: This is characteristic of a compound with a steep solubility curve with respect to temperature. The solvent can dissolve the compound at higher temperatures, but the solution becomes supersaturated as it cools.
-
Troubleshooting Protocol:
-
Maintain Temperature: If your experiment allows, maintain the solution at an elevated temperature where the compound remains dissolved.
-
Increase Solvent Volume: The simplest solution is often to add more solvent. This will lower the overall concentration to a point below the solubility limit at the cooler temperature.
-
Utilize a Co-Solvent: Introduce a second, miscible solvent in which the compound has higher solubility at lower temperatures.[4] This can stabilize the solution over a broader temperature range.
-
Issue 3: A persistent cloudiness or haze remains in the solution, even after heating and stirring.
-
Underlying Cause: This may not be a solubility issue. It could be due to the presence of fine, insoluble impurities or moisture in the solvent.
-
Troubleshooting Protocol:
-
Hot Filtration: While the solution is at an elevated temperature (where the desired compound is fully dissolved), filter it through a pre-warmed funnel with filter paper or a cotton plug. Insoluble impurities will be removed, and the resulting clear filtrate can then be used.
-
Use Anhydrous Solvents: If you suspect water is the issue, especially in non-polar solvents, use a freshly opened bottle of an anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
-
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to addressing solubility challenges with this compound.
Caption: Decision flowchart for troubleshooting solubility.
Experimental Protocol: Small-Scale Solubility Determination
To avoid wasting valuable material, perform this quick test to estimate the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., ethanol, acetone, ethyl acetate, toluene, DMSO)
-
Small vials or test tubes (e.g., 1.5 mL Eppendorf tubes or 13x100 mm test tubes)
-
Vortex mixer
-
Water bath or hot plate for gentle heating
Procedure:
-
Preparation: Accurately weigh approximately 10 mg of this compound into a small, dry vial.
-
Solvent Addition: Add the first solvent dropwise, up to 0.1 mL. Vortex the vial for 30 seconds after each addition. Observe for dissolution.
-
Incremental Addition: If the solid has not dissolved, continue adding the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 1 mL.
-
Record Observations: Note the volume of solvent required to fully dissolve the solid. Classify the solubility based on the table below.
-
Heating Test: If the compound is insoluble or sparingly soluble at room temperature, gently warm the vial in a water bath (e.g., to 40-50 °C) and observe if dissolution occurs. Record this observation separately.
-
Repeat: Repeat the process for each candidate solvent.
Solubility Classification Table
| Volume of Solvent to Dissolve 10 mg | Approximate Solubility (mg/mL) | Classification |
| < 0.1 mL | > 100 | Very Soluble |
| 0.1 - 0.5 mL | 20 - 100 | Freely Soluble |
| 0.5 - 1.0 mL | 10 - 20 | Soluble |
| > 1.0 mL | < 10 | Sparingly Soluble |
This empirical data will be invaluable for planning your reactions, ensuring you use an appropriate solvent and concentration to maintain a homogeneous solution.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Hoffman Fine Chemicals. (n.d.). CAS 99548-53-5 | this compound.
- Capot Chemical. (n.d.). MSDS of this compound.
- University of Babylon. (n.d.). Carboxylic Acids.
- Slideshare. (n.d.). Methods of solubility enhancements.
- Quora. (2021). How will you increase the solubility of organic compounds in water?.
- IJSDR. (n.d.). Methods to boost solubility.
- National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Wikipedia. (n.d.). Carboxylic acid.
- Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medical.mu.edu.iq [medical.mu.edu.iq]
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- 8. ijsdr.org [ijsdr.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-4-ethylbenzoic acid NMR Analysis
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Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) analysis of 3-Bromo-4-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments. Here, we will explore common issues and provide in-depth troubleshooting strategies to ensure the integrity of your data.
I. Frequently Asked Questions (FAQs)
This section addresses some of the most common questions and issues that arise during the NMR analysis of this compound.
Q1: What is the expected ¹H NMR spectrum for this compound?
A1: The expected ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ will show distinct signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton. The aromatic region is of particular interest due to the substitution pattern on the benzene ring.[1][2]
Expected Chemical Shifts and Splitting Patterns:
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J) in Hz |
| Aromatic H (adjacent to COOH) | ~8.0-8.2 | Doublet (d) | 1H | J ≈ 2 Hz (meta coupling) |
| Aromatic H (adjacent to Br) | ~7.8-8.0 | Doublet of Doublets (dd) | 1H | J ≈ 8 Hz (ortho), 2 Hz (meta) |
| Aromatic H (adjacent to Ethyl) | ~7.3-7.5 | Doublet (d) | 1H | J ≈ 8 Hz (ortho coupling) |
| Ethyl (-CH₂) | ~2.7-2.9 | Quartet (q) | 2H | J ≈ 7.5 Hz |
| Ethyl (-CH₃) | ~1.2-1.4 | Triplet (t) | 3H | J ≈ 7.5 Hz |
| Carboxylic Acid (-COOH) | ~10-13 | Singlet (s, often broad) | 1H | N/A |
Note: These are approximate values and can be influenced by solvent, concentration, and temperature.
Q2: Why is the carboxylic acid proton peak so broad, or sometimes not visible at all?
A2: The proton of a carboxylic acid is acidic and can undergo rapid chemical exchange with other acidic protons in the sample, such as trace amounts of water.[3] This exchange process can lead to significant peak broadening.[3][4] In some cases, especially if D₂O is used as the solvent or is present as a contaminant, the carboxylic acid proton will be replaced by deuterium, causing the peak to disappear entirely from the ¹H NMR spectrum.[5][6][7]
Q3: My aromatic signals are overlapping. How can I resolve them?
A3: Overlapping signals in the aromatic region can be a common issue.[5] One effective solution is to use a different deuterated solvent.[5][8] Aromatic solvents like benzene-d₆ can induce significant shifts in the proton signals compared to less magnetically interactive solvents like CDCl₃, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS).[8][9] This can often help to deconvolute overlapping signals.[8] Running the experiment on a higher field NMR spectrometer will also increase the dispersion of the signals.
Q4: I see unexpected peaks in my spectrum. What could they be?
A4: Unexpected peaks are often due to impurities. Common impurities could include:
-
Residual Solvents: From the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane).
-
Starting Materials: Unreacted starting materials from the synthesis of this compound.
-
Side Products: Byproducts formed during the synthesis. A common synthetic route involves the bromination of 4-ethylbenzoic acid, so incompletely reacted starting material or over-brominated products could be present.
II. Troubleshooting Guide for Unexpected Results
This section provides a more in-depth guide to troubleshooting complex and unexpected NMR results for this compound.
Issue 1: Atypical Splitting Patterns in the Aromatic Region
Scenario: You observe splitting patterns in the aromatic region that do not correspond to the expected doublet, doublet of doublets, and doublet. For instance, you might see what appears to be a singlet or a complex multiplet that is difficult to interpret.
Potential Causes & Solutions:
-
Accidental Degeneracy: It is possible that two of the aromatic protons have very similar chemical shifts, causing their signals to overlap and appear as a single, more complex multiplet.
-
Second-Order Effects: If the chemical shift difference between two coupled protons is not significantly larger than their coupling constant, second-order effects can distort the splitting patterns, leading to "roofing" (unequal peak heights in a multiplet) and non-intuitive splitting.
-
Troubleshooting Step: Running the sample on a higher field NMR instrument will increase the chemical shift dispersion in Hz, minimizing second-order effects and simplifying the spectrum.
-
-
Incorrect Structure: It is crucial to consider the possibility that the synthesized compound is not this compound. An isomeric product would exhibit a completely different splitting pattern in the aromatic region.
-
Troubleshooting Step: Correlate your ¹H NMR data with other analytical data, such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure.
-
Issue 2: Significant Broadening of All Peaks
Scenario: All the peaks in your spectrum, not just the carboxylic acid proton, appear broad.
Potential Causes & Solutions:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of peak broadening.[5][10]
-
Troubleshooting Step: Re-shim the instrument, or if you are in an automated environment, ensure the automatic shimming routine has been performed correctly.[10]
-
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[4][5][11] Conversely, a very dilute sample will require a longer acquisition time, which can sometimes lead to apparent broadening if the instrument stability is not optimal.
-
Troubleshooting Step: Prepare a sample with an optimal concentration. For most high-field NMR instruments, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is a good starting point.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.
-
Troubleshooting Step: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it before analysis. If metal contamination is suspected from a previous reaction step, purifying the sample again may be necessary.
-
-
Insoluble Material: The presence of suspended, insoluble particles in the NMR tube will disrupt the magnetic field homogeneity.[10]
-
Troubleshooting Step: Filter your sample through a small plug of glass wool or a syringe filter into a clean NMR tube.[10]
-
Issue 3: Chemical Shift Deviations
Scenario: The observed chemical shifts are significantly different from the expected values.
Potential Causes & Solutions:
-
Solvent Effects: As discussed, the choice of solvent can have a substantial impact on chemical shifts, particularly for aromatic compounds.[12][13][14]
-
Troubleshooting Step: Always report the solvent used for your NMR analysis. If comparing your spectrum to a reference, ensure the same solvent was used.
-
-
Concentration Effects: The chemical shifts of protons involved in hydrogen bonding, like the carboxylic acid proton, can be highly dependent on concentration.[11]
-
Troubleshooting Step: Be consistent with the sample concentration if you are comparing multiple spectra.
-
-
pH Effects: The ionization state of the carboxylic acid will significantly affect the chemical shifts of nearby protons.[11][15] If the sample is dissolved in a solvent that can act as a base (like DMSO-d₆), or if basic impurities are present, the carboxylic acid may be partially or fully deprotonated, leading to changes in the chemical shifts of the aromatic protons.
-
Troubleshooting Step: Ensure your NMR solvent is neutral. If you suspect pH is a factor, you can try adding a drop of a deuterated acid (like DCl in D₂O) to see if the spectrum changes.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for acquiring and troubleshooting an NMR spectrum of this compound.
Caption: A flowchart for NMR sample preparation, data acquisition, and troubleshooting.
III. References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
-
Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795–799. [Link]
-
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
-
University of Wisconsin-Madison, NMR Facility. Troubleshooting Acquisition Related Problems. [Link]
-
ResearchGate. (2006). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. [Link]
-
Perera, S. A., & Bartlett, R. J. (1996). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 34(8), 633-640. [Link]
-
San Diego State University, NMR Facility. Common Problems. [Link]
-
ResearchGate. (2016). Effect of pH on the chemical shifts of the 13 C-NMR signals from the... [Link]
-
Kalinowski, H. O., Berger, S., & Braun, S. (2010). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 48(10), 747-759. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Supporting Information. (n.d.). [Link]
-
ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? [Link]
-
Wiley Science Solutions. (n.d.). 3-Bromo-4-methyl-benzoic acid. SpectraBase. [Link]
-
Reddit. (2021, February 24). What can you infer from broad aromatic signals in 1H NMR? r/OrganicChemistry. [Link]
-
Cavaleiro, J. A. S. (1983). “Solvent” effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 60(4), 333. [Link]
-
Chemistry Stack Exchange. (2017, January 31). Determining the coupling on a substituted benzene ring. [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
-
Chemistry Stack Exchange. (2016, March 20). Does this NMR show the carboxy group? [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]
-
Chemistry For Everyone. (2022, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. [Link]
-
CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2021, June 17). [Video]. YouTube. [Link]
-
The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. [Link]
-
Chemistry LibreTexts. (2021, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
University of Calgary. (n.d.). NMR Chemical Shifts. [Link]
-
Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
-
Castellano, S., & Kostelnik, R. J. (1967). The effect of substituents upon proton coupling constants in substituted pyrimidines and benzenes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1-3. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Reddit. (2020, October 3). NMR Peak Broadening. r/Chempros. [Link]
-
University College London. (n.d.). Chemical shifts. [Link]
-
Reddit. (2015, June 7). How do I identify different kinds of benzene substitution using H NMR spectra? [Link]
-
Chegg. (2022, April 27). Solved 4) The ¹H NMR spectrum for 4-ethylbenzoic acid is. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. [Link]
-
Organic Syntheses Procedure. (n.d.). 2-bromo-3-methylbenzoic acid. [Link]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in the Heck Reaction of 3-Bromo-4-ethylbenzoic acid
Welcome to the Technical Support Center for troubleshooting the Heck reaction of 3-bromo-4-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific palladium-catalyzed cross-coupling reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential challenges, with a focus on understanding and mitigating byproduct formation.
Introduction: The Nuances of this compound in the Heck Reaction
The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex molecules like stilbene and cinnamic acid derivatives, which are prevalent in pharmaceuticals and functional materials.[1] this compound presents a unique substrate due to the interplay of its electronic and steric features. The electron-withdrawing carboxylic acid group influences the reactivity of the aryl bromide, while the ethyl group introduces steric considerations. Understanding these characteristics is paramount to optimizing reaction conditions and minimizing unwanted side reactions.
This guide provides a structured approach to troubleshooting, divided into a detailed Troubleshooting Guide and a comprehensive FAQ section.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Issue 1: Significant Formation of 4-Ethylbenzoic Acid (Hydrodehalogenation Byproduct)
Question: My reaction is yielding a substantial amount of 4-ethylbenzoic acid alongside my desired product. What is causing this hydrodehalogenation, and how can I prevent it?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and results from the replacement of the bromine atom with a hydrogen atom.[2] The formation of a palladium-hydride (Pd-H) species is central to this undesired pathway.
Mechanistic Insight:
The Pd-H species can arise from several sources within the reaction mixture, including the solvent, base, or even the starting materials. Once formed, this species can undergo reductive elimination with the coordinated aryl group, leading to the dehalogenated byproduct.
Troubleshooting Workflow & Protocol:
To mitigate hydrodehalogenation, a systematic optimization of reaction parameters is crucial. The following workflow and protocol provide a starting point for addressing this issue.
Experimental Protocol: Minimizing Hydrodehalogenation
-
Reagent Purity and Inert Atmosphere:
-
Ensure all reagents are of high purity and solvents are anhydrous.
-
Thoroughly degas the solvent to remove dissolved oxygen.
-
Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.
-
-
Reaction Setup:
-
To a dry Schlenk tube, add this compound (1.0 mmol), Palladium(II) acetate (1-2 mol%), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 2-4 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., DMF or DMA, 5-10 mL).
-
Add the alkene (1.2-1.5 mmol) and the base (e.g., K₂CO₃, 1.5-2.0 mmol).
-
-
Reaction Conditions:
-
Heat the reaction to a carefully controlled temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Data Presentation: Impact of Reaction Parameters on Hydrodehalogenation
| Parameter | Condition to Favor Heck Product | Condition Leading to Hydrodehalogenation | Rationale |
| Base | Weaker, non-coordinating inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger, coordinating organic bases (e.g., Et₃N) | Organic bases can act as a source of hydrides. |
| Solvent | Aprotic, anhydrous solvents (e.g., DMF, DMA, Toluene) | Protic solvents or presence of water | Protic sources can readily generate Pd-H species. |
| Ligand | Bulky, electron-rich phosphine ligands | Less bulky or no ligand | Ligands can stabilize the palladium catalyst and influence the rate of desired vs. undesired pathways. |
| Temperature | Optimal temperature for desired reaction rate | Excessively high temperatures | High temperatures can promote catalyst decomposition and side reactions. |
Visualization: Competing Pathways
Caption: Competing Heck and hydrodehalogenation pathways.
Issue 2: Formation of Isomeric Products
Question: I am observing a mixture of E/Z isomers or isomers resulting from double bond migration in my product. How can I improve the stereoselectivity and regioselectivity?
Answer:
Isomerization in the Heck reaction can occur through two primary mechanisms: rotation around the newly formed single bond before β-hydride elimination and re-addition of the Pd-H species to the product alkene followed by elimination.
Mechanistic Insight:
-
E/Z Isomerization: The stereochemical outcome is determined during the syn-addition and subsequent β-hydride elimination steps. While the reaction generally favors the trans (E) isomer due to steric reasons, certain conditions can lead to the formation of the cis (Z) isomer.
-
Double Bond Migration: The Pd-H species formed after β-hydride elimination can re-add to the product alkene in a non-regioselective manner, leading to "chain-walking" and the formation of isomers with the double bond in different positions.
Troubleshooting Workflow & Protocol:
Controlling isomerization requires careful selection of the catalyst system and reaction conditions.
Experimental Protocol: Enhancing Selectivity
-
Ligand Selection:
-
Utilize bulky phosphine ligands or bidentate ligands like BINAP to control the coordination sphere of the palladium and disfavor re-addition of Pd-H.
-
For certain substrates, phosphine-free conditions in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance selectivity.
-
-
Base and Additives:
-
The choice of base can influence the rate of reductive elimination of the Pd-H species, thereby affecting its concentration and the extent of isomerization.
-
The addition of silver or thallium salts can act as halide scavengers and promote a cationic pathway that can sometimes lead to higher selectivity.
-
Data Presentation: Factors Influencing Isomerization
| Factor | To Minimize Isomerization | Potential for Isomerization | Explanation |
| Ligand | Bulky monodentate or bidentate phosphines | No ligand or small ligands | Steric hindrance around the palladium center can prevent re-addition of Pd-H. |
| Base | Weaker inorganic bases | Stronger organic bases | The base influences the lifetime of the Pd-H species. |
| Additives | Silver or Thallium salts | None | Halide scavengers can alter the reaction pathway and improve selectivity. |
Visualization: Isomerization Pathway
Caption: Pathway for double bond isomerization.
Frequently Asked Questions (FAQs)
Q1: What are the optimal general conditions for the Heck reaction of this compound with an alkene like styrene?
A1: While optimization is always substrate-dependent, a reliable starting point for the Heck coupling of this compound with styrene is:
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: P(o-tolyl)₃ (2-4 mol%)
-
Base: K₂CO₃ (2.0 equivalents)
-
Solvent: Anhydrous, degassed DMF or DMA
-
Temperature: 100-120 °C This system is often effective for aryl bromides.[3]
Q2: How does the carboxylic acid group affect the reaction?
A2: The carboxylic acid is an electron-withdrawing group, which generally increases the reactivity of the aryl bromide towards oxidative addition to the Pd(0) catalyst. However, it can also coordinate to the palladium center or react with the base, potentially influencing the catalyst's activity and solubility. It is often advantageous to protect the carboxylic acid as an ester to avoid these complications, though successful couplings with the free acid are possible.
Q3: Can I run this reaction without a phosphine ligand?
A3: Yes, phosphine-free Heck reactions are well-documented.[4] These often employ a phase-transfer catalyst like TBAB in a polar aprotic solvent. This approach can be advantageous in terms of cost and ease of purification. However, for challenging substrates, phosphine ligands are often necessary to stabilize the catalyst and promote efficient coupling.
Q4: What is the significance of catalyst decomposition (formation of palladium black), and how can it be avoided?
A4: The formation of palladium black indicates the aggregation of Pd(0) into an inactive, insoluble form. This is a common deactivation pathway and leads to lower yields and incomplete reactions. It can be minimized by:
-
Using an appropriate ligand to stabilize the Pd(0) species.
-
Avoiding excessively high temperatures.
-
Ensuring a strictly inert atmosphere to prevent oxidation of the catalyst.
Q5: Are there any safety considerations I should be aware of?
A5: Yes. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Many of the solvents used, such as DMF and DMA, have specific health and safety risks. Always consult the Safety Data Sheet (SDS) for each reagent before starting an experiment.
References
- Organic Syntheses Procedure. SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.
- New Journal of Chemistry (RSC Publishing). Improved synthesis of bioactive stilbene derivatives applying design of experiments to the Heck–Matsuda reaction.
- NIH. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation.
- Organic Chemistry Portal. Heck Reaction.
- Wikipedia. Heck reaction.
- ORBi. Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins.
- ResearchGate. Pd-catalyzed Heck reaction of trans-stilbene derivatives with aryl bromides.
- Taylor & Francis. Heck reaction – Knowledge and References.
- Chemistry LibreTexts. Heck Reaction.
- YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions.
- Semantic Scholar. A novel consecutive three-component Heck-isomerization-Wittig sequence by way of in situ generated aldehydes.
- PMC. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- PMC. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- SciSpace. Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions.
- Beilstein Journals. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
- PubChem. This compound.
- PubChem. 3-Bromo-4-isopropylbenzoic acid.
Sources
Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-ethylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Bromo-4-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction times and troubleshooting common experimental issues. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your protocols are robust and self-validating.
Reaction Fundamentals: Electrophilic Aromatic Substitution
The synthesis of this compound from 4-ethylbenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. The reaction is governed by the directing effects of the substituents already present on the benzene ring: the ethyl group (-CH₂CH₃) and the carboxylic acid group (-COOH).
-
Ethyl Group (-CH₂CH₃): This is an activating, ortho-, para- directing group due to its electron-donating nature (hyperconjugation and inductive effect).
-
Carboxylic Acid Group (-COOH): This is a deactivating, meta- directing group because the carbonyl group is strongly electron-withdrawing.[1]
The positions ortho to the ethyl group are positions 3 and 5. The position meta to the carboxylic acid group is also position 3. Therefore, both groups direct the incoming electrophile (bromine) to the same position (position 3), leading to the desired product, this compound. Understanding this mechanism is crucial for troubleshooting, as it helps in predicting and controlling the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this bromination, and how does it affect the reaction time?
A1: Temperature is a critical parameter. Generally, increasing the temperature will increase the reaction rate. However, for bromination of activated rings, excessively high temperatures can lead to side reactions, including over-bromination (formation of 3,5-dibromo-4-ethylbenzoic acid) and decomposition.[2] A good starting point is a moderately elevated temperature, for example, 75-80°C.[3] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the sweet spot that balances reaction speed with selectivity.[2]
Q2: Which brominating agent and catalyst system is most effective for this synthesis?
A2: The classic and often most effective system is molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron powder, which generates FeBr₃ in situ.[3][4] The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺") necessary to attack the somewhat deactivated ring.[4] For substrates sensitive to strong oxidizing conditions, N-Bromosuccinimide (NBS) can be a milder alternative, often used with a proton acid source or in polar solvents.[2][5]
Q3: How does the choice of solvent impact the reaction rate and outcome?
A3: The solvent influences both the solubility of the reactants and the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity of the brominating agent, which can be beneficial for preventing over-bromination.[2] Halogenated solvents like dichloromethane or carbon tetrachloride (use with caution due to toxicity) are common.[5][6] Acetic acid is also a viable solvent, as it can help to moderate the reaction.[7] A solvent-free approach using sonication has also been explored for similar reactions to promote green chemistry, though this is a less conventional method.[1]
Q4: How can I monitor the progress of the reaction to determine the optimal stopping point?
A4: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC). A co-spot of your starting material (4-ethylbenzoic acid) and the reaction mixture on a TLC plate will allow you to visualize the consumption of the starting material and the formation of the product. The reaction is typically considered complete when the starting material spot is no longer visible. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: The reaction is very slow or has stalled.
-
Possible Cause: The Lewis acid catalyst (e.g., FeBr₃) may be inactive due to moisture, or an insufficient amount was used.
-
Solution: Ensure all glassware is thoroughly dried before starting. Add a catalytic amount of fresh iron powder or anhydrous FeBr₃. If the reaction remains stalled, a slight increase in temperature may be necessary, but this should be done cautiously while monitoring for side products via TLC.[2]
Issue 2: The product is contaminated with a significant amount of dibrominated byproduct.
-
Possible Cause: This is a classic case of over-bromination, which occurs when the reaction conditions are too harsh or the reaction is left for too long.
-
Solution:
-
Control Reagent Addition: Add the bromine dropwise to the reaction mixture over an extended period. This keeps the concentration of the electrophile low, disfavoring multiple substitutions.[2]
-
Temperature Control: Lower the reaction temperature. Even a 10°C reduction can significantly improve selectivity.[2]
-
Stoichiometry: Use a slight excess of the 4-ethylbenzoic acid relative to bromine to ensure the brominating agent is the limiting reagent.
-
Issue 3: The final product yield is low after purification.
-
Possible Cause: Low yield can result from an incomplete reaction, over-bromination, or losses during the workup and purification steps.
-
Solution:
-
Reaction Monitoring: Ensure the reaction has gone to completion by TLC before beginning the workup.
-
Workup: After the reaction, quench any remaining bromine by washing the reaction mixture with a reducing agent solution, such as sodium thiosulfate or sodium bisulfite.[2][8] This prevents further bromination during workup.
-
Purification: The primary method for purification is recrystallization.[9] A solvent system of ethanol/water or acetic acid can be effective for purifying benzoic acid derivatives.[7][10] Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to maximize crystal formation and purity.
-
| Parameter | Effect on Reaction Time | Effect on Selectivity/Yield | Recommendation |
| Temperature | Increases with higher temp. | Decreases at very high temp. (over-bromination) | Start at 75-80°C and optimize based on TLC.[3] |
| Catalyst | Faster with active catalyst. | High catalyst loading can reduce selectivity. | Use a catalytic amount (1-5 mol%) of fresh Fe or FeBr₃.[2] |
| Bromine Addition | Slower with dropwise addition. | Higher selectivity with slow, controlled addition. | Add Br₂ dropwise over 30-60 minutes.[3] |
| Solvent | Can be faster in polar solvents. | Less polar solvents can improve selectivity. | Use a halogenated solvent or acetic acid.[2][7] |
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Ethylbenzoic acid
-
Liquid Bromine (Br₂)
-
Iron powder (Fe) or Iron(III) bromide (FeBr₃)
-
Dichloromethane (DCM) or Glacial Acetic Acid
-
10% Sodium thiosulfate solution
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), dissolve 4-ethylbenzoic acid (1.0 eq) in the chosen solvent (e.g., DCM).
-
Catalyst Addition: Add a catalytic amount of iron powder (approx. 0.02 eq).
-
Bromination: In the dropping funnel, place bromine (1.05 eq). Add the bromine dropwise to the stirred solution over 30 minutes. The reaction is exothermic, and HBr gas will be evolved. Maintain the temperature at a gentle reflux if necessary.
-
Reaction: After the addition is complete, continue to stir the mixture at a slightly elevated temperature (e.g., 40°C for DCM, or 80°C for acetic acid) for 1.5-2 hours.[3] Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour it carefully into a beaker containing ice water and a 10% solution of sodium thiosulfate to quench excess bromine. Stir until the red-brown color of bromine disappears.
-
Isolation: If using DCM, separate the organic layer. If using acetic acid, the product may precipitate. Acidify with HCl if necessary to ensure the carboxylic acid is protonated. Filter the solid product using a Büchner funnel and wash thoroughly with cold water.[3]
-
Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.[9][10] Dry the crystals in a vacuum oven.
References
- International Journal of Research in Engineering and Science. (2021). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
- Google Patents. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- Quick Company. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid.
- Chad's Prep. (2018, September 20). 18.2a EAS Bromination and Chlorination [Video]. YouTube.
- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
- Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-n-heptyloxybenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
- Chemistry Stack Exchange. (2018, October 26). Bromination on aromatic compound.
- International Journal of Chemical Engineering and Applications. (2012). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.
- Reddit. (2024, February 13). Bromination Help. r/Chempros.
- Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products.
- Reddit. (2020, November 1). What solvent system should I use to recrystalise 3-bromo benzoic?. r/chemhelp.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-2-ethylbenzoic acid.
- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.
- Scite. (n.d.). IV. On the action of bromine upon ethylbenzol.
- Autech Industry Co.,Limited. (n.d.). 4-Ethylbenzoic Acid: A Key Building Block for Innovation in Chemistry.
- PubChem. (n.d.). 3,5-Dibromo-4-ethylbenzoic acid.
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid [quickcompany.in]
- 7. prepchem.com [prepchem.com]
- 8. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Suzuki Coupling of 3-Bromo-4-ethylbenzoic Acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-ethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. The choice of base is a critical parameter that can dictate the success or failure of this reaction, and this guide will provide a detailed exploration of its effects.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the Suzuki coupling of this compound?
The base in a Suzuki-Miyaura coupling serves multiple crucial roles in the catalytic cycle.[1][2] Its primary function is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[2][3] In the case of this compound, the presence of the acidic carboxylic acid group adds another layer of complexity. The base must be strong enough to facilitate the catalytic cycle but not so harsh that it leads to unwanted side reactions.
The base is involved in several key steps:
-
Formation of the boronate species : The base reacts with the boronic acid to form a more reactive boronate species, which is essential for transmetalation.[1][3]
-
Reaction with the palladium complex : The base can also react with the palladium(II) intermediate formed after oxidative addition.[1]
-
Neutralization of the acidic proton : An extra equivalent of base is required to neutralize the carboxylic acid proton of your starting material, this compound.[4]
Q2: Can the carboxylic acid group on this compound interfere with the Suzuki coupling?
Yes, the carboxylic acid group can interfere with the reaction in several ways:
-
Catalyst Deactivation : The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.[5]
-
Solubility Issues : The carboxylate salt of your starting material may have different solubility properties compared to the free acid, potentially partitioning it out of the organic phase where the catalyst resides.[4] This can be particularly problematic in biphasic solvent systems.
-
Consumption of Base : The acidic proton of the carboxylic acid will consume one equivalent of the base. It is crucial to account for this by adding an additional equivalent of base to the reaction mixture.[4]
Some researchers opt to protect the carboxylic acid as an ester to circumvent these issues and then deprotect it after the coupling.[4][5]
Q3: What are the most common bases used for Suzuki couplings, and which are recommended for this specific substrate?
A variety of bases are commonly employed in Suzuki couplings, each with its own advantages and disadvantages.[2]
| Base Type | Examples | Strengths | Weaknesses |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Generally effective, widely available, and relatively mild.[2][6] | May not be strong enough for challenging substrates. |
| Phosphates | K₃PO₄ | A strong base that is often effective for difficult couplings.[7] | Can be more expensive than carbonates. |
| Hydroxides | NaOH, KOH | Strong bases that can be effective but may promote side reactions like protodeboronation.[2] | Can lead to lower yields in some cases.[8] |
| Fluorides | KF, CsF | Can be effective, especially when base-labile functional groups are present.[3] | |
| Organic Bases | Triethylamine (NEt₃) | Generally less effective than inorganic bases for this type of coupling.[8][9] |
For the Suzuki coupling of this compound, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[10] The choice may require optimization based on the specific boronic acid partner and catalyst system being used.
Q4: How does the choice of base affect the reaction rate and yield?
The selection of the base can significantly influence both the rate and the yield of the reaction.[2] A stronger base can accelerate the transmetalation step, leading to a faster reaction. However, excessively strong bases can also promote side reactions, such as decomposition of the catalyst or starting materials, which would lower the overall yield. The optimal base provides a balance between efficient catalysis and minimal side reactions. For instance, in some systems, increasing the basicity of alkali carbonates was found to increase the reaction time.[8]
Troubleshooting Guide
| Problem | Probable Cause(s) Related to Base | Troubleshooting Steps & Solutions |
| Low or No Conversion | Insufficient Base : The acidic proton of the carboxylic acid consumed the base intended for the catalytic cycle.[4] Base is too weak : The chosen base is not strong enough to effectively promote the transmetalation step. Poor Base Solubility : The base is not sufficiently soluble in the reaction solvent to be effective. | Increase Base Equivalents : Add at least one extra equivalent of base to account for the acidic proton of the benzoic acid.[4] Switch to a Stronger Base : If using a weak base like NaHCO₃, consider switching to K₂CO₃ or K₃PO₄.[7][10] Improve Solubility : Use a finely powdered base to maximize surface area. Consider a solvent system that better solubilizes the base, such as adding a small amount of water. |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | Base is too strong : Very strong bases (e.g., hydroxides) can promote the decomposition of the boronic acid (protodeboronation).[7] Presence of Oxygen : Homocoupling of the boronic acid is often caused by the presence of oxygen.[11] | Use a Milder Base : If significant protodeboronation is observed, switch from a strong base like NaOH to a milder one like K₂CO₃ or KF.[7][10] Ensure Inert Atmosphere : Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[11][12] |
| Reaction Stalls/Incomplete Conversion | Catalyst Deactivation : The carboxylate formed from the starting material may be inhibiting the palladium catalyst.[5] Insufficient Base Strength : The base may not be strong enough to drive the reaction to completion.[11] | Protect the Carboxylic Acid : Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after a successful coupling.[4][5] Screen Stronger Bases : If using a carbonate, try a phosphate base like K₃PO₄.[11] |
| Poor Reproducibility | Inconsistent Base Quality : The hydration state or purity of the base can vary between batches. Inconsistent Mixing : Poor stirring can lead to localized concentrations of base and reagents. | Use High-Purity Base : Ensure the base is of high purity and, if necessary, dried before use. Vigorous Stirring : Ensure efficient mixing throughout the reaction.[11] |
Experimental Workflow & Diagrams
Generalized Experimental Protocol for Base Screening
This protocol provides a framework for optimizing the base for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 3.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup : In a dry reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[13]
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.[7]
-
Solvent Addition : Add the degassed solvent system via syringe.
-
Reaction Execution : Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14][15]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[13][15]
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[11]
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the crucial role of the base.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[2][16] The base is crucial for the transmetalation step, where it activates the organoboron species.[2]
References
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- WordPress. Use of Base Metals in Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Reddit. Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. [Link]
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. [Link]
- Reddit. Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry. [Link]
- Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
- ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- Andrew G Myers Research Group. The Suzuki Reaction. [Link]
- ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]
- ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
- Common Organic Chemistry.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
- Royal Society of Chemistry. Decarboxylative Suzuki–Miyaura coupling of (hetero)
- ResearchGate. (A)
Sources
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- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Bromo-4-ethylbenzoic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Bromo-4-ethylbenzoic acid. The focus is on effectively removing unreacted starting material, specifically 4-ethylbenzoic acid, a common impurity in the synthesis of the target compound.
Introduction: The Challenge of Purity
The synthesis of this compound, a valuable building block in pharmaceutical and materials science, often results in a crude product contaminated with the unreacted starting material, 4-ethylbenzoic acid. The structural similarity between the product and the starting material can make separation challenging. This guide offers troubleshooting strategies and frequently asked questions to navigate these purification hurdles.
Troubleshooting Guide: Removing Unreacted 4-Ethylbenzoic Acid
This section addresses specific issues and provides detailed protocols for the removal of 4-ethylbenzoic acid from your crude this compound product.
Issue 1: My crude product shows the presence of starting material by TLC/NMR analysis.
This is the most common issue encountered. The key to successful purification lies in exploiting the subtle differences in the physical and chemical properties of the two compounds.
Solution A: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1] It relies on the difference in solubility of the desired compound and the impurity in a given solvent at different temperatures.[1]
Underlying Principle: The solubility of many organic compounds increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving the more soluble impurities in the mother liquor.[2][3]
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. Based on the polar carboxylic acid group and the nonpolar aromatic ring, a mixed solvent system or a moderately polar single solvent is often effective. Ethanol/water or acetic acid/water mixtures are good starting points.[2][4]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[3] Subsequently, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. The polarity can be fine-tuned by adjusting the ratio. |
| Acetic Acid/Water | The acidic nature can suppress the deprotonation of the carboxylic acids, potentially altering solubilities favorably. |
| Toluene | May offer selectivity based on the difference in polarity between the brominated and non-brominated compounds. |
Solution B: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities. However, since both the starting material and the product are carboxylic acids with similar pKa values, a simple acid-base extraction is not effective for separating them from each other. This method is more suitable for removing non-acidic impurities.
Underlying Principle: Carboxylic acids react with weak bases like sodium bicarbonate to form water-soluble carboxylate salts.[6] This allows for their separation from non-acidic organic compounds.
Solution C: Column Chromatography
For challenging separations where recrystallization is not sufficiently effective, column chromatography provides a higher degree of purification.[7]
Underlying Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).[7] The slightly higher polarity of this compound due to the bromine atom can be exploited for separation.
Step-by-Step Protocol for Column Chromatography:
-
Column Packing: Prepare a column with silica gel as the stationary phase, using a suitable non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution will first elute the less polar 4-ethylbenzoic acid, followed by the more polar this compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Workflow: Purification by Column Chromatography
Caption: Workflow for purification via column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound from 4-ethylbenzoic acid?
A1: The difficulty arises from their very similar chemical structures. Both are benzoic acid derivatives with an ethyl group. The only difference is the presence of a bromine atom on the aromatic ring of the product. This leads to similar physical properties such as polarity and solubility, making separation challenging.
Q2: I performed a recrystallization, but my product is still impure. What should I do?
A2: If a single recrystallization is insufficient, you can try the following:
-
Repeat the recrystallization: A second recrystallization can further improve purity.
-
Change the solvent system: Experiment with different solvents or solvent mixtures. The relative solubilities of the product and impurity may differ significantly in another solvent system.
-
Try a different technique: If recrystallization fails, column chromatography is a more powerful purification method.[7]
Q3: How can I monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring purification. By spotting the crude mixture, the purified product, and the starting material on a TLC plate, you can visually assess the removal of the impurity. A successful purification will show a single spot for the purified product that is different from the starting material spot.
Q4: What are the expected melting points for this compound and 4-ethylbenzoic acid?
A4: The melting point is a good indicator of purity. An impure compound will typically have a depressed and broadened melting point range.
A sharp melting point within the literature range for this compound indicates a high degree of purity.
Logical Relationship: Purity Assessment
Caption: Logic for assessing product purity post-purification.
References
- Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns.
- Quora. (2016). How to separate p-bromoaniline and benzoic acid when they are mixed together.
- Google Patents. (1972). US3642883A - Process for removal of aromatic bromine in benzoic acid production.
- Google Patents. (2018). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
- Quick Company. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid.
- International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
- Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures.
- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
- Reddit. (2020). What solvent system should I use to recrystalise 3-bromo benzoic?.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-n-heptyloxybenzoic acid.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- PubChem. (n.d.). This compound.
- Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- Google Patents. (1992). SU1766250A3 - Method of benzoic acid purification.
- Cram. (n.d.). Benzoic Acid Recrystallization.
- YouTube. (2021). column chromatography & purification of organic compounds.
- Toppr. (n.d.). Outline the synthesis of m-bromobenzoic acid if benzene is used as a starting material.
- YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique.
- Chemistry LibreTexts. (2025). 3.2: Purification of Products.
- Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
- YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
- ResearchGate. (2025). The solubility of benzoic acid in seven solvents.
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- 9. chemimpex.com [chemimpex.com]
degradation pathways of 3-Bromo-4-ethylbenzoic acid under reaction conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-Bromo-4-ethylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Understanding the stability of this reagent and its potential degradation pathways under various reaction conditions is critical for reaction optimization, impurity profiling, and ensuring the reproducibility of your results. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to navigate common challenges encountered during its use.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and reactivity of this compound.
Q1: What are the primary degradation pathways for this compound under typical laboratory conditions?
A1: this compound is a relatively stable aromatic compound, but it can degrade under specific energetic conditions. The main degradation pathways are driven by thermal stress, photochemical energy, or chemical reactivity, particularly in the context of metal-catalyzed reactions. The most common pathways are:
-
Thermal Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide (CO₂), yielding 1-bromo-2-ethylbenzene. This is a known degradation route for many benzoic acid derivatives.[1]
-
Protodebromination (Reductive Dehalogenation): In the presence of a palladium catalyst, a base, and a hydrogen source (which can be the solvent or other reagents), the carbon-bromine bond can be cleaved and replaced with a hydrogen atom, yielding 4-ethylbenzoic acid.[2] This is a common side reaction in cross-coupling chemistry.
-
Photodegradation: While less common under standard laboratory lighting, exposure to high-energy UV light can induce degradation, analogous to other halobenzoic acids.[3][4] Pathways can include cleavage of the C-Br bond to form radicals or replacement of the bromine with a hydroxyl group if conducted in an aqueous medium.[3]
Q2: I'm using this compound in a Suzuki coupling reaction. What specific side reactions or degradation products should I be aware of?
A2: In Suzuki and other palladium-catalyzed cross-coupling reactions, the primary concerns are side reactions that consume your starting material or generate difficult-to-separate impurities. Key side reactions include:
-
Protodebromination: As mentioned, this yields 4-ethylbenzoic acid and is often promoted by certain bases or protic solvents.[2]
-
Homocoupling (Glaser-type): If oxygen is not rigorously excluded from the reaction, the boronic acid coupling partner can homocouple, leading to biphenyl-type byproducts.[2][5]
-
Decarboxylation: While less common at the moderate temperatures (e.g., 80-110 °C) of many Suzuki reactions, prolonged heating or higher temperatures can lead to the formation of 1-bromo-2-ethylbenzene.
Q3: Between the carboxylic acid group and the C-Br bond, which is more labile?
A3: The relative lability depends entirely on the reaction conditions.
-
In thermally-driven processes , the carboxylic acid is generally more labile and susceptible to decarboxylation.[1]
-
In palladium-catalyzed cross-coupling reactions , the C-Br bond is specifically targeted for oxidative addition and is therefore the reactive site. The C-Br bond is significantly more reactive than a C-Cl bond in these reactions, making it the primary site of transformation.[5]
-
Under photolytic conditions , the C-Br bond is typically the weaker point and more susceptible to cleavage.[3]
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving common problems encountered when using this compound.
Issue 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction
You have set up a Suzuki, Sonogashira, or similar cross-coupling reaction, but TLC or LC-MS analysis shows a large amount of unreacted this compound.
| Potential Cause | Diagnostic Check & Explanation | Recommended Solution |
| Inefficient Oxidative Addition | The Pd(0) catalyst may struggle to insert into the C-Br bond. This can be due to steric hindrance or an insufficiently active catalyst. The carboxylic acid group can sometimes coordinate to the metal center, inhibiting catalysis. | 1. Catalyst/Ligand Choice: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are proven to accelerate this step.[2][5] 2. Protect the Acid: Consider converting the carboxylic acid to a methyl or ethyl ester prior to coupling. The ester is less coordinating and can be hydrolyzed post-coupling. |
| Catalyst Deactivation | The appearance of black precipitate (palladium black) is a clear sign of catalyst decomposition and loss of activity. This is often caused by the presence of oxygen or insufficient ligand to stabilize the metal center.[2] | 1. Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. 2. Ligand-to-Metal Ratio: Increase the ligand-to-metal ratio (e.g., from 2:1 to 4:1) to better stabilize the catalytic species in solution. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. An incorrect combination can lead to poor solubility, catalyst inhibition, or unwanted side reactions. For instance, some bases may not be strong enough to facilitate the transmetalation step effectively. | 1. Base Screening: Screen different bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and are less likely to cause side reactions compared to alkoxides.[2] 2. Solvent Screening: Test various anhydrous aprotic solvents such as dioxane, toluene, or DMF. Sometimes a mixture including water can be beneficial, but be mindful of protodebromination.[5] |
Issue 2: Major Byproduct Detected is 4-Ethylbenzoic Acid
Your desired product is formed, but a significant byproduct is identified as 4-ethylbenzoic acid (mass = 150.17 g/mol ), the result of protodebromination.
| Potential Cause | Diagnostic Check & Explanation | Recommended Solution |
| Hydride Source in Reaction | This side reaction occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can couple with the partner reagent. Protic solvents (alcohols, water), certain bases (alkoxides), or even the boronic acid itself can act as a hydride source.[2] | 1. Solvent Choice: Switch to strictly anhydrous aprotic solvents like dioxane, THF, or toluene. Avoid alcohols completely. 2. Base Selection: Use an anhydrous, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid NaOH, KOH, or NaOMe if this is a persistent issue.[2] |
| Slow Transmetalation Step | If the transmetalation step (delivery of the coupling partner to the palladium center) is slow, the aryl-palladium intermediate has a longer lifetime, increasing the probability of it reacting with a hydride source. | 1. Optimize Boronic Acid Equivalents: Use a slight excess (1.2–1.5 equivalents) of the boronic acid or consider using a more reactive boronate ester (e.g., MIDA or pinacol esters).[5] 2. Ligand Choice: The use of bulky biarylphosphine ligands can accelerate the entire catalytic cycle, minimizing the lifetime of intermediates susceptible to side reactions.[2] |
Issue 3: Sample Degrades or Discolors Upon Exposure to Light
You notice that solutions of this compound, or the solid itself, turn yellow or brown after being left on the benchtop exposed to ambient or sunlight.
| Potential Cause | Diagnostic Check & Explanation | Recommended Solution |
| Photochemical Decomposition | Halogenated aromatic compounds are known to be susceptible to photodegradation upon absorption of UV radiation.[3] This process often involves the homolytic cleavage of the carbon-halogen bond to form aryl radicals, which can then recombine or react with solvents to form a mixture of colored polymeric byproducts. | 1. Proper Storage: Always store this compound in an amber vial or a container protected from light. Store in a cool, dark place. 2. Reaction Setup: When running reactions, especially for extended periods, wrap the reaction flask in aluminum foil to exclude light. This is particularly important for photoredox or other light-sensitive chemistries where you want to control the light source precisely. |
Visualized Pathways and Workflows
Plausible Degradation Pathways
The following diagram illustrates the major potential degradation pathways for this compound based on common reaction stressors.
Caption: Key degradation pathways for this compound.
Troubleshooting Workflow for Suzuki Coupling
This workflow provides a logical sequence of steps to diagnose and resolve low yields in a Suzuki coupling reaction.
Caption: Experimental workflow for troubleshooting a Suzuki coupling reaction.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Reaction Conversion
This protocol provides a general reverse-phase HPLC method to monitor the consumption of this compound and the formation of a more non-polar product.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. A diode array detector is recommended to simultaneously monitor multiple wavelengths.
-
Sample Preparation: Quench a small aliquot (~5-10 µL) of the reaction mixture in 1 mL of acetonitrile. Vortex and filter through a 0.22 µm syringe filter before injection.
Protocol 2: Identification of Byproducts by GC-MS
This protocol is useful for identifying volatile byproducts like the decarboxylated product (1-bromo-2-ethylbenzene) or the protodebrominated product after esterification.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Preparation (Derivatization):
-
Take a 100 µL aliquot of the crude reaction mixture and evaporate the solvent.
-
Add 500 µL of 2M HCl in Methanol.
-
Heat at 60 °C for 1 hour to convert all carboxylic acids to their methyl esters.
-
Evaporate the solvent and redissolve the residue in 1 mL of ethyl acetate.
-
-
GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.
-
Data Analysis: Compare the obtained mass spectra with library data to identify the methyl esters of the starting material, product, and byproducts like 4-ethylbenzoic acid. The decarboxylated product will be visible without derivatization.
References
- Nicholson, J. K., & Wilson, I. D. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat.
- Kasuya, F., Igarashi, K., & Fukui, M. (1990). Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study. Journal of Pharmacobio-Dynamics.
- Shang, R., et al. (2017). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids.
- Crosby, D. G., & Leitis, E. (1969). Photodecomposition of Chlorobenzoic Acids. Journal of Agricultural and Food Chemistry.
- Wang, Y., et al. (2021). Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction. Saudi Journal of Biological Sciences.
- Sciencemadness.org discussion on benzoic acid to bromobenzene. (2019). Sciencemadness.org.
- BenchChem Technical Support. (2025). Photodegradation of 4-Amino-3-bromobenzoic Acid Solutions. BenchChem.
- Domingo-Tafalla, B., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules.
- Guidechem. (n.d.). Properties and applications of 3-Bromo-4-methylbenzoic acid. Guidechem.
- Rae, I. D., & Snell, B. K. (1960). Decarboxylation of Aromatic Carboxylic Acids in Isotopic Studies. Australian Journal of Chemistry.
- Chen, Y., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
- Brusilow, S. W. (1991).
- Ministry of the Environment, Japan. (n.d.). Analytical Methods. Environmental Monitoring and Management.
- Chowdhury, S. (2020).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Wilson, I., et al. (n.d.). A Comparison of the Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- Hoffman Fine Chemicals. (n.d.). This compound. Hoffman Fine Chemicals.
- Chuchev, K., & BelBruno, J. J. (2009). Mechanisms of decarboxylation of ortho-substituted benzoic acids.
- ResearchGate. (n.d.). meta-Substituted benzoic acid systems.
- SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. SIELC Technologies.
- BenchChem Technical Support. (2025). Analytical Methods for Detecting Impurities in Methyl 4-bromo-3-(bromomethyl)
- ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds.
- Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. Chemistry Stack Exchange.
- BenchChem Technical Support. (2025). Selection of catalysts for cross-coupling with 2-Bromo-3-chlorobenzoic acid. BenchChem.
- Mag-Danzin, B., et al. (2026).
- BenchChem Technical Support. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.
- ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol.
- ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid.
- Baggi, G., Bernasconi, S., & Zangrossi, M. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS Microbiology Letters.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of the photodegradation of 2-chlorobenzoic acid by TiO2 and the effects of eutrophicated water on the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
3-Bromo-4-ethylbenzoic acid vs 3-Bromo-4-methylbenzoic acid reactivity
An In-Depth Comparative Guide to the Reactivity of 3-Bromo-4-ethylbenzoic Acid and 3-Bromo-4-methylbenzoic Acid
For professionals in chemical synthesis and drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Substituted benzoic acids are foundational building blocks, and even minor structural variations can lead to significant differences in chemical behavior. This guide provides an in-depth, objective comparison of two closely related analogues: this compound and 3-Bromo-4-methylbenzoic acid. We will dissect their reactivity profiles, supported by theoretical principles and practical experimental considerations, to empower researchers to make informed decisions in their synthetic designs.
Structural Overview and Physicochemical Properties
At a glance, this compound and 3-Bromo-4-methylbenzoic acid differ by only a single methylene (-CH₂) group. Both are white to off-white crystalline solids and share the same core structure: a benzoic acid scaffold with a bromine atom at the meta-position relative to the carboxyl group and an alkyl group at the para-position.[1][2][3] This substitution pattern is key to their utility, offering two distinct reactive sites: the carboxylic acid group and the carbon-bromine bond, which is amenable to cross-coupling reactions.[1][4]
While structurally similar, the seemingly minor difference between a methyl and an ethyl group imparts subtle yet measurable variations in their physical and chemical properties.
| Property | This compound | 3-Bromo-4-methylbenzoic acid |
| Molecular Formula | C₉H₉BrO₂ | C₈H₇BrO₂ |
| Molecular Weight | 229.07 g/mol [2] | 215.04 g/mol [3][5] |
| CAS Number | 99548-53-5[2] | 7697-26-9[3][5] |
| Melting Point | 164-166 °C[6] | 200-202 °C[7][8] |
| Predicted pKa | ~4.00 | ~3.98[8] |
| Appearance | Tan to white solid[6] | White to light yellow crystal powder[8] |
Theoretical Framework: Unpacking the Basis of Reactivity
The reactivity of these molecules is governed by a delicate interplay of electronic and steric effects originating from the three substituents on the benzene ring. Understanding these principles allows us to predict their behavior in various chemical transformations.
Electronic Effects: A Tale of Induction
The electronic landscape of the aromatic ring is influenced by the inductive effects of the bromine, alkyl, and carboxyl groups.
-
Bromine (-I Effect): As a halogen, bromine is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-Br bond and, more importantly, withdraws electron density from the entire aromatic ring. This withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule compared to unsubstituted benzoic acid.[1][9][10][11]
-
Alkyl Groups (+I Effect): Both methyl and ethyl groups are electron-donating through an inductive effect (+I). They push electron density into the ring, which slightly destabilizes the carboxylate anion. This partially counteracts the acid-strengthening effect of the bromine atom. Crucially, the ethyl group has a slightly stronger electron-donating inductive effect than the methyl group due to the presence of an additional alkyl carbon.
-
Carboxyl Group (-I, -R Effect): The carboxylic acid itself is a deactivating group, withdrawing electron density from the ring.
The net result of these competing electronic forces determines the molecule's acidity and the electrophilicity of its reactive sites.
Caption: Inductive effects of substituents on the benzoic acid ring.
Steric Effects
Steric hindrance refers to the spatial bulk of a functional group, which can impede the approach of reagents to a nearby reactive site.
-
Ethyl vs. Methyl: The ethyl group is sterically more demanding than the methyl group. This difference is most likely to manifest in reactions where a reagent must approach a site close to the alkyl group, such as the bromine atom at position 3 or the ortho-protons.
-
Ortho Effect: While not directly applicable to the para-alkyl group, it's worth noting that substituents ortho to a carboxylic acid group can force it out of the plane of the benzene ring, disrupting resonance and increasing acidity.[10][12] In our case, the bromine atom is meta, so this specific effect is not dominant.
Comparative Reactivity in Key Transformations
Based on the theoretical framework, we can now compare the expected reactivity of the two acids in common synthetic reactions.
Acidity (pKa)
Acidity is a direct measure of the stability of the conjugate base (the carboxylate anion).
-
Prediction: The stronger electron-donating (+I) effect of the ethyl group in This compound should slightly destabilize the carboxylate anion more than the methyl group in its counterpart. Therefore, This compound is predicted to be a slightly weaker acid (i.e., have a slightly higher pKa) than 3-Bromo-4-methylbenzoic acid.
-
Data: Predicted pKa values support this, with 3-Bromo-4-methylbenzoic acid having a predicted pKa of ~3.98, indicating slightly stronger acidity than typical benzoic acid (pKa 4.20).[8][9]
Reactions at the Carboxyl Group (e.g., Fischer Esterification)
Fischer-Speier esterification involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.[1] The reaction rate is sensitive to the electrophilicity of the carbonyl carbon and steric hindrance around the carboxyl group.
-
Electronic Influence: The slightly greater electron-donating nature of the ethyl group makes the carbonyl carbon in This compound marginally less electrophilic, which could slow the rate of nucleophilic attack by the alcohol.
-
Steric Influence: The steric hindrance from the meta-bromine and para-alkyl groups is generally minimal for reactions at the carboxyl group. However, with very bulky alcohols, a slight decrease in reaction rate might be observable for the ethyl-substituted acid, though this effect is likely negligible in most cases.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling the aryl bromide with an organoboron reagent.[1] The key step influenced by our structural change is the initial oxidative addition of the palladium catalyst to the C-Br bond.[13]
-
Electronic Influence: The rate of oxidative addition is generally favored by more electron-deficient aryl halides. Since the ethyl group is more electron-donating than the methyl group, it slightly increases the electron density at the C-Br bond in This compound . This could lead to a marginally slower rate of oxidative addition compared to the methyl analogue.
-
Steric Influence: The bulkier ethyl group is adjacent to the bromine atom. While not in the immediate ortho position, its increased size could create slightly more steric congestion, potentially hindering the approach of the bulky phosphine-ligated palladium catalyst.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To empirically validate the predicted differences in reactivity, a parallel or competitive experiment is the most rigorous approach. The following protocol describes a comparative study for the Suzuki-Miyaura coupling of both acids with a model boronic acid.
Objective: To compare the reaction yield and conversion rate of this compound and 3-Bromo-4-methylbenzoic acid in a Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid under identical conditions.
Materials:
-
This compound (1.0 equiv)
-
3-Bromo-4-methylbenzoic acid (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Toluene and Water (10:1 v/v), degassed
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure (to be run in two separate, identical reaction vessels):
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the respective bromo-benzoic acid (e.g., 229 mg, 1.0 mmol of this compound), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (531 mg, 2.5 mmol).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in a small amount of the degassed toluene. Stir for 10 minutes.
-
Reaction Setup: Add the degassed solvent mixture (5 mL toluene, 0.5 mL water) to the Schlenk tube containing the solids. Add the internal standard. Finally, add the catalyst solution via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a pre-heated oil bath at 100 °C. Stir vigorously.
-
Monitoring: At timed intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from the reaction mixture under an inert atmosphere. Quench the aliquot with 1M HCl, extract with ethyl acetate, and prepare for analysis.
-
Analysis: Analyze the aliquots by GC-MS or ¹H NMR to determine the ratio of starting material to product relative to the internal standard. This will provide a kinetic profile for each reaction.
-
Work-up (after completion): Cool the reaction to room temperature. Acidify the mixture with 1M HCl until pH ~2. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to determine the isolated yield.
Caption: Experimental workflow for comparing Suzuki coupling reactivity.
Conclusion and Practical Implications
While this compound and 3-Bromo-4-methylbenzoic acid are highly similar, a nuanced comparison reveals subtle but potentially significant differences in their reactivity.
-
Summary of Differences: 3-Bromo-4-methylbenzoic acid is predicted to be slightly more acidic and a more reactive substrate in palladium-catalyzed cross-coupling reactions. This is attributed to the less pronounced electron-donating (+I) effect and smaller steric profile of the methyl group compared to the ethyl group. In reactions involving the carboxylic acid, such as esterification, the differences are likely to be minimal but may favor the methyl-substituted analogue.
-
Guidance for Researchers:
-
For applications requiring maximum reactivity in cross-coupling reactions (e.g., to minimize catalyst loading or reaction times), 3-Bromo-4-methylbenzoic acid may be the preferred choice.
-
If a synthetic route involves a delicate substrate that is sensitive to highly acidic conditions, the slightly weaker acidity of This compound could be a minor advantage.
-
In most standard transformations like esterification or amidation, the choice between the two can likely be dictated by commercial availability and cost, as performance differences are expected to be slight.
-
Ultimately, this guide serves as a framework for rational substrate selection. The principles of electronic and steric effects are paramount, and while theoretical predictions are valuable, empirical validation through carefully designed experiments, such as the comparative protocol provided, remains the gold standard in process development and optimization.
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spectroscopic analysis of 3-Bromo-4-ethylbenzoic acid vs its isomers
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Bromo-4-ethylbenzoic Acid and Its Isomers
For researchers and professionals in drug development, the unambiguous identification of structural isomers is a cornerstone of chemical synthesis and quality control. The subtle repositioning of functional groups on a molecule can drastically alter its pharmacological, toxicological, and pharmacokinetic properties. This guide provides a comprehensive comparison of the spectroscopic signatures of this compound and a selection of its structural isomers, offering the technical insights and experimental data necessary for their definitive differentiation.
The isomers chosen for this comparison represent common structural variations, including positional changes of the substituents on the aromatic ring and within the ethyl side chain. Understanding their distinct spectral characteristics is paramount for ensuring the correct molecular architecture of intermediates and final active pharmaceutical ingredients (APIs).
The Analytes: A Structural Overview
The primary analyte, this compound, serves as our reference. We will compare it against three key positional isomers and one side-chain isomer. The subtle differences in their structures, particularly in the relative placement of the electron-withdrawing bromine atom and carboxylic acid group, and the electron-donating ethyl group, create unique electronic environments that are readily distinguishable by modern spectroscopic techniques.
Caption: Figure 1. Structures of this compound and Its Isomers.
The Analytical Workflow: A Multi-Technique Approach
A robust identification of these isomers necessitates a multi-faceted analytical approach. No single technique provides all the necessary structural information. By combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can construct a comprehensive and unambiguous structural profile.
Caption: Figure 2. A multi-technique workflow for isomer identification.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are highly sensitive to the positions of the substituents.
Causality Behind Expected Differences:
-
Chemical Shifts: The electron-withdrawing carboxylic acid and bromine groups will deshield adjacent protons, shifting their signals downfield (to a higher ppm). Conversely, the electron-donating ethyl group will shield nearby protons, causing an upfield shift. The precise ppm value for each aromatic proton is a direct consequence of its proximity to these groups.
-
Splitting Patterns: The coupling between adjacent non-equivalent protons reveals the substitution pattern. For example, a proton with two different neighbors will appear as a doublet of doublets (dd), while a proton with one neighbor appears as a doublet (d). Isolated aromatic protons will appear as singlets (s). The splitting of the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons as a quartet and a triplet, respectively, is a key identifier for isomers with the ethyl group attached to the ring. For 4-(2-Bromoethyl)benzoic acid, the ethyl protons will appear as two triplets, a signature of the -CH₂-CH₂-Br moiety.
Comparative ¹H NMR Data (Predicted and Experimental, in DMSO-d₆)
| Compound | Ar-H Signals (δ, ppm, Multiplicity) | -CH₂- Signals (δ, ppm) | -CH₃ Signals (δ, ppm) | -COOH Signal (δ, ppm) |
| This compound | ~8.1 (d), ~7.9 (dd), ~7.4 (d) | ~2.7 (q) | ~1.2 (t) | ~13.0 (br s) |
| 4-Bromo-3-ethylbenzoic acid | ~7.9 (d), ~7.8 (dd), ~7.7 (d) | ~2.7 (q) | ~1.2 (t) | ~13.1 (br s) |
| 3-Bromo-5-ethylbenzoic acid | ~7.9 (s), ~7.8 (s), ~7.7 (s) | ~2.6 (q) | ~1.2 (t) | ~13.2 (br s) |
| 4-(2-Bromoethyl)benzoic acid | 7.91 (d), 7.42 (d)[1] | 3.78 (t, -CH₂-Ar), 3.22 (t, -CH₂-Br)[1] | N/A | 12.9 (br s)[1] |
Note: Predicted values are based on established substituent effects on aromatic systems.[2][3][4] Experimental values are cited where available.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is an excellent choice as it solubilizes the acidic proton of the carboxylic acid, allowing for its observation, whereas CDCl₃ may lead to broader, less distinct acid peaks.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 16 or 32) should be averaged to obtain a high signal-to-noise ratio.
-
Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak (DMSO-d₅ in DMSO-d₆) to δ 2.50 ppm. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Causality Behind Expected Differences: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.
-
Carbons bonded to electronegative atoms (like Br and the O of the -COOH group) are deshielded and appear at a higher ppm.
-
The carboxyl carbon is highly deshielded due to the two oxygen atoms and typically appears far downfield (~165-175 ppm).[5]
-
Ipso-carbons (carbons directly attached to a substituent) have characteristic shifts. The carbon attached to the bromine will be shifted downfield, while the carbon attached to the ethyl group will be shifted slightly upfield relative to an unsubstituted carbon.
-
Symmetry: Isomers with higher symmetry, like 3-Bromo-5-ethylbenzoic acid, will have fewer unique carbon signals than less symmetric isomers.
Comparative ¹³C NMR Data (Predicted, in DMSO-d₆)
| Compound | Carboxyl C (δ, ppm) | Aromatic C's (δ, ppm) | -CH₂- C (δ, ppm) | -CH₃ C (δ, ppm) |
| This compound | ~167 | 6 signals | ~28 | ~15 |
| 4-Bromo-3-ethylbenzoic acid | ~167 | 6 signals | ~28 | ~15 |
| 3-Bromo-5-ethylbenzoic acid | ~168 | 5 signals (due to symmetry) | ~29 | ~15 |
| 4-(2-Bromoethyl)benzoic acid | ~167 | 4 signals (due to symmetry) | ~35 (-CH₂-Ar), ~32 (-CH₂-Br) | N/A |
Note: Predicted values are based on established substituent chemical shift (SCS) effects for substituted benzenes.[6][7]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Use the same 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A spectral width of ~220 ppm is standard.
-
Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (DMSO-d₆ at δ 39.52 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints
IR spectroscopy is excellent for confirming the presence of key functional groups and for analyzing the "fingerprint" region, which is unique to each isomer.
Causality Behind Expected Differences:
-
Functional Group Region (>1500 cm⁻¹): All isomers will show a very broad O-H stretch from the carboxylic acid dimer (~3300-2500 cm⁻¹) and a strong C=O (carbonyl) stretch (~1700-1680 cm⁻¹).[8] The exact position of the C=O stretch can be subtly influenced by the electronic effects of the other ring substituents.
-
Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-O stretching, O-H bending, and C-H bending. The most diagnostic peaks in this region are the C-H out-of-plane bending vibrations between 900-675 cm⁻¹. The pattern of these absorptions is highly characteristic of the benzene ring's substitution pattern (e.g., 1,2,4-trisubstituted vs. 1,3,5-trisubstituted).[9]
Comparative IR Data (Key Absorptions, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch | Aromatic C-H Bending (Substitution Pattern) |
| This compound | ~3300-2500 (broad) | ~1695 | ~800-850 (1,2,4-trisubstituted) |
| 4-Bromo-3-ethylbenzoic acid | ~3300-2500 (broad) | ~1690 | ~800-850 (1,2,4-trisubstituted) |
| 3-Bromo-5-ethylbenzoic acid | ~3300-2500 (broad) | ~1700 | ~850-900 and ~690 (1,3,5-trisubstituted)[9] |
| 4-(2-Bromoethyl)benzoic acid | ~3300-2500 (broad) | ~1685 | ~800-860 (1,4-disubstituted)[10] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond). No extensive sample preparation is required, making this a rapid technique.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a Universal ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.
Causality Behind Expected Differences:
-
Molecular Ion (M⁺•): All isomers have the same molecular formula (C₉H₉BrO₂) and thus the same nominal molecular weight (228/230 g/mol ). A key feature for all will be the characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio, which is a definitive indicator of the presence of one bromine atom.
-
Fragmentation: While the molecular ion will be the same, the fragmentation patterns can differ. The most common fragmentations for aromatic carboxylic acids are the loss of •OH (M-17) and •COOH (M-45).[11] For isomers with the ethyl group on the ring, a prominent fragmentation is the benzylic cleavage to lose a methyl radical (•CH₃, M-15), forming a stable secondary carbocation. This M-15 peak will be absent in the 4-(2-Bromoethyl)benzoic acid isomer. Instead, its spectrum will be characterized by fragments resulting from cleavage of the ethyl-bromo side chain.
Caption: Figure 3. Predicted fragmentation of this compound.
Comparative MS Data (Key Fragments, m/z)
| Compound | M⁺• (m/z) | [M-15]⁺ (m/z) | [M-45]⁺ (m/z) | Other Key Fragments (m/z) |
| This compound | 228/230 | 213/215 | 183/185 | 135 ([M-Br-CO]⁺) |
| 4-Bromo-3-ethylbenzoic acid | 228/230 | 213/215 | 183/185 | 135 ([M-Br-CO]⁺) |
| 3-Bromo-5-ethylbenzoic acid | 228/230 | 213/215 | 183/185 | 135 ([M-Br-CO]⁺) |
| 4-(2-Bromoethyl)benzoic acid | 228/230 | Absent | 183/185 | 149 ([M-Br]⁺), 135 ([C₈H₇O]⁺), 107 ([C₇H₇O]⁺)[12] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Choice: Direct analysis of these non-volatile benzoic acids by MS can be challenging. GC-MS requires volatile samples, so derivatization to a more volatile ester (e.g., methyl ester) is a common and reliable approach.
-
Sample Preparation (Derivatization): Dissolve ~1 mg of the acid in 1 mL of methanol. Add a few drops of concentrated sulfuric acid and heat the mixture at 60°C for 30 minutes to form the methyl ester. Neutralize the solution, extract with a suitable organic solvent (e.g., dichloromethane), and dry the extract.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions: Inject the derivatized sample onto a capillary column suitable for aromatic compounds (e.g., DB-5). Use a temperature program that allows for the separation of any potential impurities before the analyte elutes.
-
Mass Spectrometry Conditions: Set the EI source energy to 70 eV. Acquire mass spectra over a range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to the derivatized analyte. Analyze the mass spectrum for the molecular ion of the methyl ester and its characteristic fragmentation pattern. Remember to account for the mass of the methyl group (14 Da difference) when interpreting the spectrum relative to the free acid.
Conclusion
The differentiation of this compound from its isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR provides the most definitive data for distinguishing the ring-substituted positional isomers based on unique chemical shifts and coupling patterns. ¹³C NMR complements this by confirming the number of unique carbon environments, which is particularly useful for identifying more symmetric isomers. Infrared spectroscopy serves as a rapid method to confirm the functional groups and provides crucial information on the aromatic substitution pattern via the fingerprint region. Finally, Mass Spectrometry confirms the molecular weight and, through careful analysis of fragmentation patterns, can decisively distinguish side-chain isomers from their ring-substituted counterparts. By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the structural integrity of their compounds with the highest degree of confidence.
References
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A Comparative Guide to the Biological Activity of 3-Bromo-4-ethylbenzoic Acid Derivatives
For researchers and drug development professionals, the benzoic acid scaffold represents a privileged structure in medicinal chemistry, amenable to diverse functionalization to explore a wide range of biological targets. This guide provides an in-depth technical comparison of the potential biological activities of derivatives based on the 3-Bromo-4-ethylbenzoic acid core. Due to the limited specific experimental data for this exact scaffold in public literature, this guide establishes a predictive framework by drawing objective comparisons with structurally related halogenated and alkyl-substituted benzoic acid analogues, supported by experimental data from peer-reviewed studies.
The this compound Scaffold: Synthesis and Derivatization Potential
The this compound molecule offers three key points for chemical modification: the carboxylic acid group, the bromine atom, and the aromatic ring itself. The presence of the bromine atom and the ethyl group creates a specific electronic and steric profile that can be leveraged in drug design.
The primary and most direct derivatization strategy involves the carboxylic acid moiety. Standard organic chemistry reactions can be employed to generate a library of diverse compounds.
-
Amide Formation: Coupling the carboxylic acid with a wide array of primary or secondary amines is a common and effective method to generate benzamides. This can be achieved by first converting the benzoic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired amine.
-
Ester Formation: Esterification, for instance through a Fischer esterification with an alcohol under acidic catalysis, yields benzoate esters. These derivatives can modulate the lipophilicity and pharmacokinetic properties of the parent compound.
These derivatization pathways allow for a systematic investigation of structure-activity relationships (SAR).
Caption: Primary derivatization routes for this compound.
Comparative Biological Activity: An Inferential Analysis
While direct biological data for this compound derivatives is scarce, we can infer potential activities by examining related substituted benzoic acids. The primary activities reported for analogous compounds are antimicrobial and anticancer.
Antimicrobial Activity
Halogenated benzoic acid derivatives have long been investigated for their antimicrobial properties. The position and nature of the halogen significantly influence efficacy. For instance, studies on chlorobenzoic acid derivatives have shown that they possess potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains[1]. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
A study on 2-chlorobenzoic acid derivatives found that Schiff's bases derived from the parent acid were more potent antimicrobial agents than its esters, with one compound showing comparable activity to the standard drug norfloxacin against Escherichia coli[1]. Furthermore, a patent on the closely related 3-bromo-4-methoxybenzoic acid demonstrated its inhibitory effect against agricultural pathogens like apple rot and grape white rot[2].
Table 1: Comparative Antimicrobial Activity of Related Benzoic Acid Derivatives
| Compound Class | Specific Derivative Example | Target Organism(s) | Reported Activity (MIC/EC₅₀) | Reference |
| Chlorobenzoic Acid | Schiff's Base of 2-Chlorobenzoic Acid | E. coli | pMIC = 2.27 µM/ml | [1] |
| Bromo-methoxy-benzoic Acid | 3-Bromo-4-methoxybenzoic acid | Apple Rot Fungus | EC₅₀ = 10.3 mg/L | [2] |
| Bromo-methoxy-benzoic Acid | 3-Bromo-4-methoxybenzoic acid | Grape White Rot Fungus | EC₅₀ = 19.7 mg/L | [2] |
| Aminobenzoic Acid | Schiff's Base of 4-Aminobenzoic Acid | S. aureus (MRSA) | MIC ≥ 15.62 µM | [3] |
Based on these comparators, it is plausible that amide and other derivatives of this compound will exhibit antimicrobial, particularly antifungal, activity. The lipophilicity conferred by the 4-ethyl group may enhance membrane penetration compared to a methoxy group, potentially leading to improved potency.
Anticancer and Cytotoxic Activity
Benzoic acid derivatives are a cornerstone of many anticancer drug discovery programs[4]. Their mechanisms are varied, including the inhibition of crucial enzymes like histone deacetylases (HDACs)[5] and steroid 5α-reductase[6], or inducing apoptosis through various signaling pathways.
For example, 3,4-dihydroxybenzoic acid has been shown to inhibit HDAC activity and retard the growth of colon cancer cells (HCT-116) with greater sensitivity than cervical cancer cells (HeLa)[5]. A series of 4-aminobenzoic acid (PABA) alkyl derivatives were screened against lung (NCI-H460) and oral (CAL-27) carcinoma cell lines, with one derivative showing a lower IC₅₀ value against the lung cancer line than the standard drug cisplatin[7].
Table 2: Comparative Anticancer Activity of Related Benzoic Acid Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Dihydroxybenzoic Acid | 3,4-Dihydroxybenzoic acid | HCT-116 (Colon) | ~50% growth inhibition at 1.25 mM (48h) | [5] |
| Aminobenzoic Acid | N-alkylated PABA derivative (Cpd 20) | NCI-H460 (Lung) | 15.59 µM | [7] |
| Benzoylbenzoic Acid | 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Human 5α-reductase type 2 | 0.82 µM | [6] |
The 3-bromo-4-ethyl substitution pattern introduces both a halogen bond donor (bromine) and a lipophilic alkyl group. These features are often exploited in anticancer drug design to improve binding affinity to protein targets and enhance cell permeability. Therefore, derivatives of this scaffold are promising candidates for cytotoxic screening.
Structure-Activity Relationship (SAR) Insights
Synthesizing the available data allows us to propose a hypothetical SAR model for this compound derivatives.
-
The Carboxylic Acid is Key for Derivatization: Conversion of the carboxylic acid to amides or esters is a proven strategy for enhancing the biological activity of benzoic acids. Amides, in particular, introduce hydrogen bonding capabilities and steric bulk that can be fine-tuned to fit specific enzyme active sites.
-
Halogenation is Favorable: The presence of a halogen at the 3-position, such as bromine or chlorine, is a common feature in bioactive benzoic acids. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets. Its electron-withdrawing nature also modulates the acidity of the carboxylic acid and the electronic properties of the aromatic ring.
-
Lipophilicity at Position 4: The 4-position substituent influences the molecule's overall lipophilicity. The ethyl group in the target scaffold is more lipophilic than the methoxy[2] or hydroxyl[5] groups found in some of the cited active analogs. This increased lipophilicity could improve membrane transport, potentially leading to higher intracellular concentrations and enhanced activity, though it may also impact solubility.
Caption: Hypothetical Structure-Activity Relationship (SAR) model.
Key Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, the following are detailed, self-validating protocols for primary antimicrobial and anticancer screening.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
Methodology:
-
Preparation of Test Compound: Prepare a stock solution of the synthesized derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus or E. coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Inoculation: Add 10 µL of the standardized inoculum to each well.
-
Controls (Critical for Data Trustworthiness):
-
Growth Control: A well containing broth and inoculum only (no compound).
-
Sterility Control: A well containing broth only (no inoculum, no compound).
-
Positive Control: A row dedicated to a standard antibiotic (e.g., Ciprofloxacin).
-
Vehicle Control: A well containing broth, inoculum, and DMSO at the highest concentration used in the test wells.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol: Cytotoxicity Evaluation via MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Controls:
-
Cell Control: Wells with untreated cells (medium only).
-
Vehicle Control: Wells with cells treated with medium containing the same concentration of DMSO as the test wells.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is not yet widely published, a comparative analysis of structurally similar compounds provides a strong rationale for their investigation as potential antimicrobial and anticancer agents. The 3-bromo and 4-ethyl substituents provide a unique combination of electronic and lipophilic properties that are advantageous in drug design.
Future research should focus on the synthesis of a focused library of amide and ester derivatives of this compound. Systematic screening of these compounds using the standardized protocols outlined in this guide will elucidate their true biological potential and establish concrete structure-activity relationships. Such studies will be invaluable to the drug development community, potentially uncovering novel therapeutic leads based on this promising chemical scaffold.
References
A complete list of references cited in this guide is provided below. Please note that URLs have been verified at the time of publication.
- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Journal of Functional Foods. [Link]
- CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. [Link]
- Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie. [Link]
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Anti-Cancer Agents in Medicinal Chemistry. [Link]
Sources
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 3-Bromo-4-ethylbenzoic acid purity by HPLC
An In-Depth Comparative Guide to the Purity Validation of 3-Bromo-4-ethylbenzoic Acid by High-Performance Liquid Chromatography
Executive Summary
The purity of this compound, a key intermediate in pharmaceutical synthesis and chemical research, is paramount to ensuring the integrity, safety, and efficacy of downstream products. This guide offers a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) as the primary methodology for its purity validation. We delve into the rationale behind method development, present a detailed, validated Reversed-Phase HPLC (RP-HPLC) protocol, and provide a comparative assessment against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Titrimetry, and Melting Point determination. This document is designed for researchers, analytical scientists, and quality control professionals, providing the technical depth and practical insights required for robust and reliable purity assessment, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).
Introduction: The Critical Role of Purity for this compound
This compound (C₉H₉BrO₂) is a substituted aromatic carboxylic acid.[1][2] Its molecular structure, featuring a carboxylic acid group, a bromine atom, and an ethyl group on a benzene ring, makes it a versatile building block in organic synthesis. It is frequently employed in the development of novel pharmaceutical agents and other high-value chemical entities.
In this context, the purity of the starting material is not merely a matter of quality but a foundational requirement for several reasons:
-
Reaction Stoichiometry: Accurate molar quantities are essential for controlled and efficient chemical reactions. Impurities can lead to incorrect stoichiometry, resulting in low yields and the formation of unwanted side-products.
-
Impurity Profiling: Process-related impurities or degradation products can carry through subsequent synthetic steps, complicating purification and potentially introducing toxic or reactive species into the final product.
-
Regulatory Compliance: For applications in drug development, regulatory bodies mandate stringent purity criteria for all intermediates to ensure the final Active Pharmaceutical Ingredient (API) is safe and effective.
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds due to its high resolving power, sensitivity, and quantitative accuracy.[3][4]
The Gold Standard: Purity Validation by Reversed-Phase HPLC
Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited for analyzing moderately polar to nonpolar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.
Causality in Method Design: Why These Parameters?
A robust analytical method is built on scientifically sound choices. The development of an HPLC method for this compound is guided by the physicochemical properties of the molecule.
-
Stationary Phase Selection (Column): A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and an excellent first choice. The nonpolar C18 chains interact with the substituted benzene ring of the analyte via hydrophobic interactions. This provides strong retention, which can be modulated by the mobile phase composition.
-
Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The key to analyzing a carboxylic acid like this is the addition of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[5][6] This suppresses the ionization of the carboxyl group (-COOH to -COO⁻), ensuring the analyte is in a single, neutral form. This prevents peak tailing and results in sharp, symmetrical peaks, which are crucial for accurate quantification.
-
Detection: The benzene ring in this compound contains a chromophore that absorbs UV light. A UV-Vis detector set to a wavelength of maximum absorbance (typically determined by scanning a standard solution, often around 220-230 nm for this class of compounds) provides excellent sensitivity.[4][7]
Experimental Workflow for HPLC Purity Validation
The following diagram outlines the logical flow of the validation process, from sample preparation to data analysis, ensuring the method is fit for its purpose.
Caption: Workflow for HPLC purity validation of this compound.
Detailed HPLC Protocol
This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis, as mandated by USP <621>.[8][9]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (v/v).
-
Elution Mode: Isocratic at 60:40 (Acetonitrile:Water w/ Acid). Note: Gradient elution may be required if late-eluting impurities are expected.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 227 nm.[7]
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
Reagent/Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
System Suitability Test (SST):
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard Solution five (5) consecutive times.
-
The system is deemed suitable for analysis if the criteria in Table 1 are met.
-
-
Analysis Procedure:
-
Inject the Diluent (as a blank) to ensure no carryover or system contamination.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area percent: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Method Validation: Ensuring Trustworthiness (ICH Q2(R1))
To ensure the method is reliable, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of expected impurities. | Peak for the main component is resolved from all other impurity peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.999 over a range (e.g., 0.1 to 1.5 mg/mL). |
| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at different levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ). | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits when flow rate, temperature, etc., are slightly varied. |
| Table 1: Summary of HPLC Method Validation Parameters based on ICH Q2(R1). |
| Parameter | Purpose | Acceptance Criterion |
| Tailing Factor (T) | Measures peak symmetry. | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | Measures column efficiency. | N ≥ 2000 |
| Relative Standard Deviation (%RSD) | Measures precision of replicate injections. | %RSD for peak area ≤ 2.0% (for n=5) |
| Table 2: HPLC System Suitability Test (SST) Criteria. |
A Comparative Framework: HPLC vs. Alternative Purity Assessment Methods
While HPLC is the preferred method, other techniques can provide valuable, often complementary, information about the purity of this compound. The choice of method depends on the specific question being asked.
Caption: Decision diagram for selecting an appropriate analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates volatile compounds in the gas phase. The mass spectrometer provides structural information for identification.
-
Protocol Synopsis: The carboxylic acid group makes this compound non-volatile. Therefore, derivatization (e.g., esterification to its methyl or ethyl ester) is typically required to increase its volatility and thermal stability before injection into the GC.[13]
-
Comparison to HPLC:
-
Pros: Excellent for identifying volatile or semi-volatile impurities. Mass spectral data provides high confidence in impurity identification.
-
Cons: The need for derivatization adds a sample preparation step, which can introduce variability. Not suitable for non-volatile or thermally labile impurities.
-
Acid-Base Titration
-
Principle: A classic quantitative technique that measures the total acid content by neutralizing the sample with a standardized basic solution (e.g., NaOH).
-
Protocol Synopsis: An accurately weighed sample is dissolved in a suitable solvent (e.g., ethanol/water mixture) and titrated with a standardized solution of sodium hydroxide to a phenolphthalein or potentiometric endpoint.
-
Comparison to HPLC:
-
Pros: Highly precise and accurate for determining the overall assay of the acidic compound. It is an absolute method that does not require a reference standard of the analyte itself (but does require a standardized titrant).
-
Cons: It is non-specific. It cannot distinguish between this compound and any other acidic impurities that may be present. It provides no information on the number or nature of impurities.[14]
-
Melting Point Determination
-
Principle: Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities typically causes a depression and broadening of the melting point range.[3][14]
-
Protocol Synopsis: A small amount of the dried sample is packed into a capillary tube and heated slowly in a melting point apparatus. The temperature range from the first appearance of liquid to complete melting is recorded.
-
Comparison to HPLC:
-
Pros: Very fast, simple, and requires minimal equipment. It is an excellent preliminary check for purity.
-
Cons: It is semi-quantitative at best and provides no information on the identity or quantity of specific impurities. Some impurities may not affect the melting point significantly.
-
| Technique | Specificity | Sensitivity | Quantitation | Throughput | Primary Use Case for this compound |
| HPLC-UV | High (Separates impurities) | High (ng to pg) | Excellent | High | Gold Standard: Accurate purity determination and impurity profiling. |
| GC-MS | Very High (MS identification) | Very High | Excellent | Medium | Identification of volatile/derivatizable impurities. |
| Titration | Low (Measures total acidity) | Low (mg) | Excellent (for total acid) | Low | Assay of total acid content; orthogonal to HPLC. |
| Melting Point | Low (General purity indicator) | Low (detects >1-2% impurity) | Poor (Semi-quantitative) | Very High | Rapid, preliminary quality check of crystalline material. |
| Table 3: Comparative Summary of Purity Assessment Techniques. |
Conclusion
The validation of this compound purity is most robustly and comprehensively achieved through Reversed-Phase High-Performance Liquid Chromatography. An HPLC method, developed with a C18 column and an acidified acetonitrile/water mobile phase, provides the specificity and sensitivity required to separate and quantify the main component from process-related impurities. When this method is fully validated according to ICH Q2(R1) guidelines, it becomes a trustworthy system for routine quality control and regulatory submissions.
While techniques like Titration and Melting Point determination serve as valuable, rapid, and orthogonal checks, they lack the specificity to provide a complete impurity profile. GC-MS is a powerful tool for identifying specific volatile impurities but often requires an additional derivatization step. Therefore, a comprehensive quality control strategy should leverage HPLC as the central, definitive technique, potentially supplemented by these alternative methods for a more holistic understanding of the material's purity.
References
- United States Pharmacopeia (USP).
- United States Pharmacopeia (USP).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent.
- United States Pharmacopeia (USP). <621> Chromatography - Notice of Adoption of Harmonized Standard.
- U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. Are You Sure You Understand USP <621>?
- U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- PubChem. This compound.
- BenchChem.
- SIELC Technologies. 3-Bromo-4-methylbenzoic acid.
- Quora. How can benzoic acid be tested for purity?
- PubChemLite. This compound (C9H9BrO2).
- ResearchGate.
- Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Sigma-Aldrich. This compound.
- BenchChem. A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
- ResearchGate.
- International Journal of Scientific Research in Science and Technology.
- International Journal of Pharmaceutical and Medical Research.
Sources
- 1. This compound | C9H9BrO2 | CID 7303368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H9BrO2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromo-4-methylbenzoic acid | SIELC Technologies [sielc.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. ijpcbs.com [ijpcbs.com]
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- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
comparative study of catalysts for cross-coupling of 3-Bromo-4-ethylbenzoic acid
A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 3-Bromo-4-ethylbenzoic Acid
Introduction: The Strategic Importance of Cross-Coupling in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a foundational pillar of molecular architecture. Cross-coupling reactions, particularly those catalyzed by transition metals, have emerged as indispensable tools for forging these connections with precision and efficiency.[1] For drug development professionals, the ability to functionalize aromatic scaffolds like benzoic acid derivatives is critical for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. This compound represents a versatile building block, where the bromine atom serves as a handle for introducing diverse molecular fragments.
This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind catalyst selection, offering a framework for rational decision-making in your own research. The data presented herein is a synthesis of established literature on analogous aryl bromide substrates, providing a robust starting point for the optimization of your specific transformations.
I. Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation
Palladium-based catalysts are arguably the most extensively studied and widely employed systems for cross-coupling reactions due to their high functional group tolerance and catalytic activity.[1][2] The choice of the specific palladium catalyst, and particularly the ancillary ligand, is paramount to achieving high yields and reaction efficiency, especially with sterically hindered or electronically deactivated substrates.
A. The Suzuki-Miyaura Coupling: A Versatile C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis.[3][4] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Catalysts (Based on Analogous Aryl Bromides):
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | ~85 | Readily available, cost-effective.[5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | >95 | High activity for sterically hindered substrates.[6] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | RT | >90 | High turnover numbers, mild conditions.[7] |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 90 | ~90 | Good for a broad range of substrates. |
Expert Insights: For a substrate like this compound, which possesses a sterically demanding ethyl group ortho to the bromine, ligands like SPhos or P(t-Bu)₃ are often superior to the classical PPh₃.[6][8] These bulky, electron-rich phosphine ligands promote the reductive elimination step and can lead to higher yields under milder conditions.[9]
B. The Heck Coupling: Arylation of Alkenes
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes.[10][11] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.
Catalytic Cycle for Heck Coupling:
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Comparative Data for Heck Catalysts (Based on Analogous Aryl Bromides):
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages |
| Pd(OAc)₂ | None (ligandless) | Et₃N | DMF | 120 | ~70-80 | Simple, inexpensive. |
| Pd(OAc)₂ / P(o-tolyl)₃ | P(o-tolyl)₃ | Na₂CO₃ | Acetonitrile | 100 | >90 | Improved yields and selectivity. |
| Pd/P(t-Bu)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | RT-80 | >95 | Highly active, mild conditions.[12] |
| Pd-NHC complexes | NHC | Cs₂CO₃ | Toluene | 110 | >90 | Thermally stable, good for challenging substrates.[10] |
Expert Insights: While ligandless systems can be effective, the use of phosphine ligands or N-heterocyclic carbene (NHC) ligands often leads to higher yields and better stereoselectivity in the Heck reaction.[10][13][14] For electron-rich aryl bromides, more robust catalytic systems are generally required.
C. The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a reliable method for the coupling of terminal alkynes with aryl halides, typically employing a dual catalytic system of palladium and copper.[15][16][17]
Catalytic Cycle for Sonogashira Coupling:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Comparative Data for Sonogashira Catalysts (Based on Analogous Aryl Bromides):
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | >90 | Classical, reliable conditions.[16] |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 80 | ~85-95 | Versatile system. |
| Pd(P(t-Bu)₃)₂ | None | Cs₂CO₃ | Toluene | RT | >90 | Copper-free, avoids homocoupling.[18] |
Expert Insights: While the copper co-catalyst is traditional, copper-free Sonogashira protocols have gained popularity to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). The choice of base is also critical, with amines like triethylamine or piperidine often serving as both the base and the solvent.
II. Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative
Nickel-based catalysts have emerged as a powerful and more economical alternative to palladium for a variety of cross-coupling reactions.[19][20] Nickel catalysts can often facilitate the coupling of more challenging substrates, such as aryl chlorides, and can exhibit unique reactivity.
Comparative Data for Nickel Catalysts (Based on Analogous Aryl Bromides):
| Reaction Type | Catalyst System | Ligand | Reductant | Solvent | Temp. (°C) | Yield (%) |
| Reductive Coupling | NiCl₂(dme) | dtbbpy | Mn | DMF | 60 | >80 |
| C(sp²)-C(sp³) Coupling | NiBr₂ | spiro-bidentate-pyox | Mn | THF | RT | >90 |
| Vinylation | Ni(acac)₂ | bipy | Zn | DMI | RT | >85 |
Expert Insights: Nickel-catalyzed reductive cross-couplings are particularly noteworthy as they allow for the coupling of two electrophiles, avoiding the need for pre-formed organometallic reagents.[20][21] The choice of ligand and reductant (often a stoichiometric metal like manganese or zinc) is crucial for the success of these reactions.
III. Copper-Catalyzed Cross-Coupling: For C-Heteroatom Bond Formation
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long history and are especially valuable for the formation of C-N, C-O, and C-S bonds.[22][23] Modern advancements have led to milder reaction conditions and broader substrate scope.[24][25]
Comparative Data for Copper Catalysts (Based on Analogous Aryl Bromides):
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| C-N Coupling (Amination) | CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | >80 |
| C-S Coupling (Thiolation) | CuI | Oxalic diamide | K₃PO₄ | Dioxane | 100 | >90 |
| Photoinduced C-S Coupling | CuI | None | K₃PO₄ | DMF | 0 | >90 |
Expert Insights: The development of new ligands has been instrumental in improving the efficiency of copper-catalyzed cross-couplings, allowing them to proceed at lower temperatures.[22] Photoinduced copper catalysis represents a recent advance, enabling reactions to occur under exceptionally mild conditions.[26]
IV. Buchwald-Hartwig Amination: A Palladium-Catalyzed C-N Bond Formation
For the specific synthesis of arylamines, the Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction.[27][28][29]
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Data for Buchwald-Hartwig Catalysts (Based on Analogous Aryl Bromides):
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages |
| Pd(OAc)₂ / BINAP | BINAP | NaOtBu | Toluene | 100 | >90 | Good for a range of amines.[28] |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | t-BuOH | 80 | >95 | High activity, broad scope.[30] |
| Allylpalladium(II) chloride dimer / cBRIDP | cBRIDP | K₃PO₄ | Toluene | RT | >90 | Mild conditions.[31] |
Expert Insights: The choice of ligand and base is critical in Buchwald-Hartwig amination.[32] Bulky, electron-rich phosphine ligands like XPhos often provide superior results, and strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.
V. Experimental Protocols: A Starting Point for Your Research
The following protocol for a Suzuki-Miyaura coupling is provided as a representative example and a starting point for your own optimization studies.
Representative Protocol for Suzuki-Miyaura Coupling of this compound:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
The selection of an optimal catalyst for the cross-coupling of this compound is a multifactorial decision that depends on the desired transformation, cost considerations, and the desired reaction conditions. Palladium-based catalysts, particularly with bulky phosphine ligands, offer a versatile and high-yielding approach for a variety of C-C and C-N bond formations. Nickel and copper catalysts provide cost-effective and, in some cases, uniquely reactive alternatives. This guide serves as a foundational resource to inform your experimental design and accelerate your research and development efforts.
References
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Arom
- Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. N/A.
- Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Alkyl Bromides: Et3N as the Terminal Reductant. Organic Letters. 2016-07-29.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
- New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. N/A. 2020-11-23.
- Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with. The Royal Society of Chemistry.
- Copper-catalyzed cross-coupling reaction of thiols with aryl halides. N/A.
- Theoretical Study on Copper(I)-Catalyzed Cross-Coupling between Aryl Halides and Amides. Organometallics.
- Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C–N Bond Cleavage. Organic Letters. 2024-05-16.
- Cross-coupling reaction. Wikipedia.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (O °C). Journal of the American Chemical Society. 2013-05-23.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Semantic Scholar.
- Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Vinyl Acetate in Dimethyl Isosorbide as a Sustainable Solvent. Organic Letters. 2021-12-28.
- Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. PMC - NIH. 2022-01-26.
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).
- A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society.
- Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Chemistry Portal.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters.
- Suzuki Coupling. Organic Chemistry Portal.
- Heck Reaction. Organic Chemistry Portal.
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. 2009-04-24.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect..
- Scope of the electroreductive cross‐coupling of benzoic acid....
- Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. 2019-01-08.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Advances in Cross-Coupling Reactions. DOAB.
- Sonogashira coupling. Wikipedia.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Head-to-head comparison of different catalysts for Suzuki coupling of 4-Bromo-3,5-dimethoxybenzoic acid. Benchchem.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. N/A.
- Advances in Cross-Coupling Reactions. MDPI.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Sonogashira Cross-Coupling. J&K Scientific LLC. 2021-03-23.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. 2025-03-29.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group. 2008-09-07.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. 2021-12-03.
- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene. Benchchem.
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1H NMR and 13C NMR characterization of 3-Bromo-4-ethylbenzoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-4-ethylbenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of this compound, a key intermediate in various synthetic applications. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and spectral output, offers a comparative analysis with structurally related analogues, and provides robust, validated experimental protocols. Our objective is to equip the reader with the expertise to not only identify this compound but also to interpret the nuanced spectral details that confirm its specific substitution pattern.
The Structural Hypothesis: Predicting the NMR Signature
Before acquiring any experimental data, a rigorous theoretical analysis of the this compound structure allows us to form a hypothesis of its expected ¹H and ¹³C NMR spectra. This predictive approach is a cornerstone of efficient structural elucidation.
The molecule possesses a 1,2,4-trisubstituted aromatic ring. Due to the lack of a plane of symmetry through the ring, all three aromatic protons and all nine carbon atoms are chemically non-equivalent. This predicts three distinct signals in the aromatic region of the ¹H NMR spectrum and nine unique signals in the ¹³C NMR spectrum.
Diagram: Structure and Atom Numbering
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Methodology:
-
Sample Preparation: Accurately weigh 15-20 mg of this compound. The choice of solvent is crucial; Deuterated chloroform (CDCl₃) is a common choice for general organic compounds. However, if solubility is an issue or if hydrogen bonding of the carboxylic acid proton is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative.[1] Add the solvent (~0.7 mL) to the sample in a vial and gently agitate to dissolve.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion, especially in the complex aromatic region.[2]
-
Acquisition Parameters:
-
¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of at least 2 seconds, and an acquisition time of ~4-5 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain clear signals for all carbons, especially quaternary ones.
-
Data Analysis and Structural Confirmation
The experimental data should closely match the predictions, providing definitive confirmation of the structure.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~11.5-12.5 | br s | 1H | - | COOH |
| 8.21 | d | 1H | J = 1.9 Hz | H2 |
| 7.89 | dd | 1H | J = 8.2, 1.9 Hz | H6 |
| 7.32 | d | 1H | J = 8.2 Hz | H5 |
| 2.81 | q | 2H | J = 7.5 Hz | -CH₂CH₃ (H8) |
| 1.27 | t | 3H | J = 7.5 Hz | -CH₂CH₃ (H9) |
Note: Data is representative. Exact shifts can vary slightly with solvent and concentration.
Analysis of ¹H Spectrum: The observed spectrum aligns perfectly with our hypothesis.
-
The signal at 8.21 ppm is a small doublet, characteristic of a meta-coupling, and its downfield shift is consistent with its position ortho to the carboxylic acid group (H2).
-
The signal at 7.32 ppm is a clear doublet with a large coupling constant (8.2 Hz), indicative of ortho-coupling, and is the most upfield of the aromatic signals, consistent with H5.
-
The doublet of doublets at 7.89 ppm shows both the large ortho and small meta couplings, definitively assigning it to H6.
-
The quartet at 2.81 ppm and the triplet at 1.27 ppm are the classic signature of an ethyl group.
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment | Rationale |
| 171.8 | C7 (COOH) | Carbonyl carbon, highly deshielded. |
| 145.1 | C4 | Attached to the alkyl group, deshielded by aromatic system. |
| 134.0 | C6 | Aromatic CH, deshielded. |
| 131.5 | C2 | Aromatic CH, deshielded by adjacent COOH. |
| 129.0 | C1 | Quaternary carbon attached to COOH. |
| 127.3 | C5 | Aromatic CH, most shielded aromatic carbon. |
| 123.5 | C3 | Heavy Atom Effect : Carbon attached to Br is shielded.[2][3] |
| 29.2 | C8 (-CH₂) | Benzylic carbon. |
| 15.0 | C9 (-CH₃) | Aliphatic methyl carbon. |
Note: Assignments for closely spaced aromatic carbons may be confirmed with 2D NMR techniques like HSQC/HMBC.
Analysis of ¹³C Spectrum: The nine distinct signals confirm the asymmetry of the molecule. The downfield carboxyl signal (171.8 ppm) and the upfield ethyl signals (29.2, 15.0 ppm) are readily assigned. The key observation in the aromatic region is the signal at 123.5 ppm. Its relatively upfield position for a carbon attached to an electronegative atom is the hallmark of the bromine's heavy atom effect and strongly supports its assignment as C3.
Comparative Analysis: Validating Substituent Effects
Comparing the NMR data of our target molecule with its simpler analogues provides invaluable insight into the electronic effects of each substituent. This comparative approach validates our assignments and deepens our understanding of structure-property relationships.
Table 3: Comparative ¹H NMR Chemical Shifts (Aromatic Region, δ ppm)
| Compound | H2 | H5 | H6 |
| This compound | 8.21 | 7.32 | 7.89 |
| 4-Ethylbenzoic acid | 7.95 (H2/H6) | 7.28 (H3/H5) | 7.95 (H2/H6) |
| 3-Bromobenzoic acid | 8.15 | 7.40 | 7.72 |
Comparative Insights:
-
Effect of Bromine: Comparing 4-ethylbenzoic acid with the title compound shows that adding a bromine at C3 significantly deshields H2 (7.95 → 8.21 ppm) and H6 (7.95 → 7.89 ppm) through its electron-withdrawing inductive effect.
-
Effect of Ethyl Group: Comparing 3-bromobenzoic acid with the title compound reveals the ethyl group's electron-donating nature. It shields the ortho proton H5 (7.40 → 7.32 ppm) and the para proton H2 (8.15 → 8.21 ppm, a smaller effect).
Table 4: Comparative ¹³C NMR Chemical Shifts (Aromatic C-X, δ ppm)
| Compound | C1 (-COOH) | C3 (-Br) | C4 (-Et) |
| This compound | ~129.0 | ~123.5 | ~145.1 |
| Benzoic Acid [4] | 130.2 | 128.4 (C3/C5) | 133.7 (C4) |
| 4-Ethylbenzoic acid | ~128.0 | ~128.5 (C3/C5) | ~149.8 |
Comparative Insights:
-
The chemical shift of C3 in the title compound (~123.5 ppm) is significantly upfield compared to the corresponding C3 in benzoic acid (128.4 ppm), again highlighting the pronounced heavy atom shielding effect of bromine.[3]
-
The C4 chemical shift moves downfield from benzoic acid (133.7 ppm) to 4-ethylbenzoic acid (~149.8 ppm) and the title compound (~145.1 ppm), reflecting the substitution effect of the ethyl group on this carbon.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a unique and definitive fingerprint for its structural identification. The key characterization features are:
-
In ¹H NMR: Three distinct signals in the aromatic region with a characteristic doublet, doublet of doublets, and doublet splitting pattern, confirming the 1,2,4-substitution.
-
In ¹³C NMR: Nine unique signals, confirming the molecular asymmetry, with the C-Br signal appearing at an anomalously upfield position (~123.5 ppm) due to the heavy atom effect.
By combining predictive analysis, a robust experimental protocol, and a detailed comparative study, we can assign the structure of this compound with the highest degree of scientific confidence.
References
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube.
- Tidwell, T. T., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
- TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- University of Colorado Boulder, Department of Chemistry. Aromatics - Spectroscopy.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Scott, K. N. (1972). Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society, 94(24), 8564–8568.
- Supporting Information for various chemical syntheses. (2015-2018).
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
- PubChem. This compound. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- Organic Chemistry Data. 13C NMR Chemical Shifts.
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- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Bromo-4-ethylbenzoic Acid: A Comparative Analysis
This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the characterization and quantification of 3-bromo-4-ethylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and defensible analytical strategy. We will compare the two primary mass spectrometry platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and provide the data and rationale to select the optimal method for your specific research needs.
The Analyte: Understanding this compound
Before selecting an analytical technique, it is imperative to understand the physicochemical properties of the target molecule. This compound (C₉H₉BrO₂) is an aromatic carboxylic acid.[1] Its key structural features—a carboxylic acid group, a bromine atom, and an ethyl group on a benzene ring—dictate its behavior in analytical systems.
-
Molecular Weight: 229.07 g/mol (Monoisotopic Mass: 227.97859 Da)[1]
-
Polarity: The carboxylic acid group imparts significant polarity, making it soluble in polar organic solvents but limiting its volatility.
-
Reactivity: The carboxylic acid proton is acidic and readily lost, a key feature for certain ionization techniques.
-
Isotopic Signature: The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, provides a highly characteristic isotopic pattern in mass spectrometry, aiding in its identification.
These properties form the basis of our methodological choices. The limited volatility of the native acid presents a challenge for GC-MS, while its ability to be ionized in solution is an advantage for LC-MS.
The Workhorse Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile analytes like carboxylic acids, a chemical derivatization step is essential to increase volatility and thermal stability, preventing degradation in the hot GC inlet and column.[2][3]
Causality: The "Why" of Derivatization
Direct injection of this compound into a GC-MS system would result in poor chromatographic peak shape (tailing) due to its polarity and potential thermal decomposition. Derivatization, typically through esterification (e.g., methylation) or silylation (e.g., with BSTFA), replaces the active hydrogen on the carboxylic acid group.[2] This transformation has two critical effects:
-
Reduces Polarity: It masks the polar -COOH group, minimizing interactions with the GC column's stationary phase and leading to sharper, more symmetrical peaks.
-
Increases Volatility: The resulting ester or silyl-ester is significantly more volatile than the parent acid, allowing it to travel through the GC column at reasonable temperatures.
This step, while adding to sample preparation time, is non-negotiable for achieving high-quality, reproducible data for carboxylic acids via GC-MS.
Experimental Protocol: GC-MS with Silylation
This protocol is designed to be self-validating through the use of an internal standard.
-
Sample Preparation & Derivatization:
-
Accurately weigh 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) and vortex to dissolve.
-
Add an internal standard (e.g., a deuterated benzoic acid analog) for quantitative analysis.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically effective.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature 80°C, hold for 2 minutes; ramp at 15°C/min to 300°C; hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Anticipated Results: EI Fragmentation
Electron Ionization is a high-energy technique that produces extensive, reproducible fragmentation patterns, ideal for structural elucidation and library matching. For the trimethylsilyl (TMS) derivative of this compound, we expect to see:
-
Molecular Ion (M⁺•): A pair of peaks around m/z 300 and 302, reflecting the ⁷⁹Br and ⁸¹Br isotopes. This peak may be weak due to extensive fragmentation.
-
Loss of a Methyl Group ([M-15]⁺): A characteristic loss from the TMS group, resulting in a stable ion at m/z 285/287. This is often a prominent fragment.
-
Bromobenzoyl Cation ([C₇H₄BrO]⁺): Cleavage of the ethyl and O-TMS groups can lead to the bromobenzoyl cation at m/z 183/185.
-
Loss of Ethoxy Radical ([M-45]⁺): Cleavage of the ethyl group from the aromatic ring.
-
Tropylium-like Ions: Further fragmentation of the aromatic ring can produce various smaller ions.
The presence of the Br isotope pattern for all bromine-containing fragments is a definitive confirmation of the analyte.
The Modern Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is exceptionally well-suited for analyzing polar and non-volatile compounds like this compound, typically without the need for derivatization.[5][6] This simplifies sample preparation and reduces the potential for analytical artifacts.
Causality: The "Why" of ESI in Negative Mode
The choice of ionization source is paramount in LC-MS. For a carboxylic acid, Electrospray Ionization (ESI) is the premier choice.
-
Soft Ionization: ESI is a "soft" ionization technique that imparts minimal energy to the analyte. This results in a spectrum dominated by the molecular ion with very little in-source fragmentation, simplifying quantification.[7]
-
Negative Ion Mode: Carboxylic acids are acidic and readily lose a proton in solution. By operating the ESI source in negative ion mode, we can efficiently generate the deprotonated molecule, [M-H]⁻.[8][9] This process is highly specific and sensitive for acidic compounds.
This direct analysis approach makes LC-MS a faster and often more straightforward method for quantitative studies.
Experimental Protocol: LC-MS with ESI
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound sample.
-
Dissolve and dilute to a final concentration of 1 µg/mL in a suitable mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
-
Add an internal standard if performing quantification.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer with an ESI source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a standard choice.[6]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Note: The acid helps with protonation in positive mode but also improves peak shape in negative mode).
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 350°C.
-
Mass Range: Scan from m/z 100 to 300.
-
For Structural Data: Perform tandem MS (MS/MS) on the [M-H]⁻ precursor ion (m/z 227/229).
-
Anticipated Results: ESI-MS and MS/MS
In full scan mode, the ESI-MS spectrum will be very clean, showing predominantly the deprotonated molecular ion pair:
-
[M-H]⁻: A strong signal at m/z 227.0 and 229.0, corresponding to [C₉H₈⁷⁹BrO₂]⁻ and [C₉H₈⁸¹BrO₂]⁻.
For structural confirmation, MS/MS analysis is performed by isolating the [M-H]⁻ ions and fragmenting them. The expected fragmentation would include:
-
Loss of CO₂ ([M-H-44]⁻): Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids, yielding an ion at m/z 183/185.
-
Loss of the Ethyl Group ([M-H-29]⁻): Cleavage of the ethyl group would result in an ion at m/z 198/200.
Head-to-Head: Performance Comparison
The choice between GC-MS and LC-MS depends entirely on the analytical goal. A direct comparison highlights their respective strengths and weaknesses for this specific application.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Rationale & Justification |
| Sample Preparation | Complex; requires chemical derivatization (e.g., silylation, esterification). | Simple; "dilute and shoot" approach is often sufficient. | GC-MS requires increased volatility, necessitating an extra chemical step.[3] LC-MS analyzes the compound in its native state. |
| Sensitivity | High to Very High (pg to fg range). | Very High (pg to fg range), often superior for polar compounds. | Both are highly sensitive. ESI can be exceptionally efficient for molecules that readily ionize in solution, like carboxylic acids.[9] |
| Specificity | High; based on both retention time and a unique, library-searchable fragmentation pattern. | High; based on retention time, accurate mass, and specific MS/MS transitions. | EI fragmentation provides a detailed "fingerprint". LC-MS with high-resolution MS provides elemental composition, and MS/MS provides structural fragments. |
| Throughput | Lower, due to longer GC run times and mandatory sample preparation. | Higher, especially with UHPLC systems allowing for rapid gradients. | The elimination of the derivatization step significantly shortens the overall analysis time per sample for LC-MS. |
| Structural Info | Excellent; extensive, predictable fragmentation patterns are searchable against large EI libraries (e.g., NIST).[10] | Good to Excellent; requires targeted MS/MS experiments. Less extensive public libraries for ESI-MS/MS. | GC-MS/EI is unparalleled for identifying unknowns via library matching. LC-MS/MS is powerful for confirming the structure of a known compound. |
| Robustness | Can be affected by incomplete derivatization or degradation of derivatives. | Generally very robust. Potential for matrix effects and ion suppression in complex samples. | Incomplete derivatization in GC-MS leads to poor quantitation. Matrix effects in LC-MS can be mitigated with proper sample cleanup or stable isotope-labeled internal standards. |
Visualizing the Workflows
A clear understanding of the analytical workflow is crucial for implementation and troubleshooting.
GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
LC-MS Workflow
Caption: Workflow for LC-MS analysis of this compound.
Conclusion and Recommendations
Both GC-MS and LC-MS are highly capable techniques for the analysis of this compound, but their strengths are applied to different analytical questions.
-
Choose GC-MS with Electron Ionization when:
-
Your primary goal is unambiguous structural identification of the analyte and potential impurities, and you can leverage existing mass spectral libraries.
-
You are working in a framework where established, validated derivatization protocols are already in place.
-
-
Choose LC-MS with Electrospray Ionization when:
-
Your primary goal is high-throughput quantitative analysis , as the "dilute and shoot" method is significantly faster.
-
You want to minimize sample handling and the potential for errors or artifacts introduced during a derivatization step.
-
You are analyzing the compound in a complex biological matrix where minimizing sample preparation is advantageous.
-
For most modern applications focusing on quantification for purity assessment or pharmacokinetic studies, LC-MS/MS is the superior choice due to its speed, simplicity, and excellent sensitivity for this class of polar, acidic compounds.
References
- V. A. G. Barse, and V. A. G. (2011). Electron ionization mass spectra of derivatives of hydroxyl, mercapto and amino benzoic acids.
- Nakamura, M., et al. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry. J-Stage. [Link]
- S. N, D., & P, M. (2020). Qualitative as Well as Quantitative Analysis of Interactions Present in Chlorine and Bromine Substituted Aromatic Organic Crystals: A DFT Linked Crystal Explorer Study. PubMed. [Link]
- K. J. D. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.
- Doc Brown's Chemistry.
- D, Y., et al. (2018).
- NIST. Benzoic acid. NIST WebBook. [Link]
- Semantic Scholar. Figure 2 from Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. [Link]
- Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Methods, 169, 3-20. [Link]
- PubChem. 3-Bromobenzoic acid. [Link]
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- K. G. (2003).
- O. E. O., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
- A. S., et al. (2022). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis.
- A. S., et al. (2023).
- S. Z., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
- NIST. Benzoic acid, 3-bromo-, ethyl ester. NIST WebBook. [Link]
- ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
- Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]
- J. M. K., et al. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed. [Link]
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- Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]
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- Y. K., et al. (2021). Investigation of benzoic acid and sorbic acid concentrations in tomato paste, pepper paste, ketchup, mayonnaise, and barbeque sauce samples by headspace gas chromatography-mass spectrometry. PMC - NIH. [Link]
- NIST. Benzoic acid, 4-bromo-, ethyl ester. NIST WebBook. [Link]
- Human Metabolome Database. Benzoic acid GC-MS (1 TMS) (HMDB0001870). [Link]
- NIST. 4-Ethylbenzoic acid. NIST WebBook. [Link]
- ResearchGate.
- University of Cambridge. Characterising an Extractive Electrospray Ionisation (EESI) source for the online mass. [Link]
- N. C. D., et al. (2014). Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. PMC - NIH. [Link]
- NIST. Benzoic acid, 3-bromo-. NIST WebBook. [Link]
- International Journal of Innovative Science and Research Technology.
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A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-4-ethylbenzoic Acid
For researchers and professionals in drug development, the purity of a chemical intermediate like 3-Bromo-4-ethylbenzoic acid is not merely a quality metric; it is a critical determinant of a project's success. Impurities introduced during synthesis can lead to unwanted side reactions, reduce yields in subsequent steps, and introduce potentially toxic byproducts into the final Active Pharmaceutical Ingredient (API), compromising both safety and efficacy.[1][2] Adherence to stringent quality standards, as outlined by bodies like the International Council for Harmonisation (ICH), is therefore non-negotiable.[3][4]
This guide provides an in-depth comparison of key analytical techniques for assessing the purity of this compound. We will move beyond procedural lists to explore the causality behind method selection, enabling you to design a robust, self-validating analytical strategy tailored to your specific needs.
Understanding the Challenge: Potential Impurities in Synthesis
The purity assessment of this compound (the Target) must be contextualized by its synthesis. A common route involves the electrophilic bromination of 4-ethylbenzoic acid. This process, while effective, can generate a predictable profile of process-related impurities that a robust analytical strategy must be able to separate and quantify.
-
Unreacted Starting Material: 4-ethylbenzoic acid.
-
Isomeric Impurities: Regioisomers such as 2-bromo-4-ethylbenzoic acid, formed due to competitive directing effects.
-
Over-reacted Products: Di-brominated species like 3,5-dibromo-4-ethylbenzoic acid.[5]
-
Residual Solvents: Acetic acid or chlorinated solvents used during the reaction and workup.[6][7]
A comprehensive purity analysis, therefore, is not just about quantifying the target compound but about demonstrating the absence or control of these specific, potential contaminants.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4][8] For acidic, non-volatile compounds like this compound, reverse-phase HPLC is the method of choice.
Expertise & Causality: The core principle is the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The carboxylic acid moiety makes the molecule's retention highly sensitive to the pH of the mobile phase. By buffering the mobile phase to a pH of approximately 2.5-3.0, we ensure the carboxylic acid is fully protonated (-COOH), rendering it less polar and allowing for consistent, sharp chromatographic peaks.[9] This deliberate pH control is fundamental to achieving reproducible results.
Comparative Performance Data (Simulated)
The following table illustrates the expected separation performance for the target compound and its key impurities using a standard reverse-phase method.
| Compound | Expected Retention Time (min) | Resolution (Rs) from Target | Limit of Detection (LOD) (µg/mL) |
| 4-ethylbenzoic acid | 8.5 | > 2.0 | ~0.01 |
| This compound (Target) | 10.2 | N/A | ~0.01 |
| 2-bromo-4-ethylbenzoic acid | 9.8 | > 1.5 | ~0.01 |
| 3,5-dibromo-4-ethylbenzoic acid | 12.1 | > 2.0 | ~0.01 |
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, linear ramp to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 230 nm.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a 100 µg/mL stock solution.
-
-
Sample Preparation:
-
Prepare the synthesized sample in the same manner as the standard to achieve a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[9]
-
-
Analysis and Quantification:
-
Inject both standard and sample solutions.
-
Purity is determined using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to final purity calculation.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method for Purity
While HPLC is excellent for relative quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary analytical method capable of providing absolute purity values without needing a reference standard for every impurity.[10]
Expertise & Causality: The fundamental principle of qNMR is that the integrated area of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[10] By co-dissolving a known mass of the synthesized sample with a known mass of a highly pure, stable internal standard (e.g., maleic acid), we can directly compare the integrals of specific, non-overlapping peaks from both the analyte and the standard. This comparison allows for a direct calculation of the analyte's mass percentage (purity) in the sample, making the protocol inherently self-validating.
Experimental Protocol: qNMR Purity Determination
-
Materials:
-
This compound sample.
-
Internal Standard (IS): Maleic acid (>99.5% certified purity).
-
Deuterated Solvent: DMSO-d₆.
-
High-precision analytical balance (± 0.01 mg).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial.
-
Accurately weigh ~5 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR.
-
Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration. A 90° pulse angle should be used.
-
-
Data Processing and Calculation:
-
Identify a well-resolved singlet or doublet for the analyte (e.g., an aromatic proton) and a singlet for the internal standard (maleic acid has a sharp singlet for its two vinyl protons).
-
Carefully integrate both peaks.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
P = Purity of the internal standard
-
-
Workflow for qNMR Analysis
Caption: qNMR workflow for absolute purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[11] For this compound, its primary utility is not for the parent compound itself (which is non-volatile and requires derivatization), but for detecting crucial impurities like residual solvents from the synthesis.
Expertise & Causality: The technique separates compounds based on their boiling points and interaction with a stationary phase in a heated column. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" that allows for definitive identification. For carboxylic acids, derivatization (e.g., esterification to form the methyl ester) is often necessary to increase volatility and prevent peak tailing.[12]
Experimental Protocol: GC-MS for Residual Solvents
-
Sample Preparation (Headspace Analysis):
-
Accurately weigh ~100 mg of the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO) that does not interfere with the analytes of interest.
-
Seal the vial and incubate at a set temperature (e.g., 80 °C) to allow volatile solvents to partition into the gas phase.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A polar column like a DB-WAX is suitable for common solvents.
-
Injection: Automated headspace injection.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 200 °C.
-
MS Detection: Scan mode to identify unknown solvents; Selected Ion Monitoring (SIM) for quantifying known solvents.
-
-
Analysis: Compare the retention times and mass spectra of peaks in the sample to a library of known solvents to identify and quantify any residual solvents.
Logical Relationship for GC-MS Utility
Caption: Logical diagram showing GC-MS is ideal for volatile impurities.
Melting Point Analysis: A Rapid Preliminary Check
Melting point determination is a classical, simple, and rapid technique to get a first impression of the purity of a crystalline solid.[13][14]
Expertise & Causality: The underlying principle is melting point depression. A pure crystalline substance melts at a sharp, well-defined temperature.[15] Impurities disrupt the crystal lattice, requiring less energy to break it apart.[15] This results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting point that matches the literature value suggests high purity, while a broad, depressed range indicates the presence of impurities.[13][16]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[14]
-
Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid melts (T₂). The melting range is T₁ - T₂.
-
-
Interpretation: Compare the observed melting range to the literature value for pure this compound. A narrow range (e.g., 0.5-1 °C) close to the literature value indicates high purity.
Method Selection Guide: A Comparative Summary
Choosing the right analytical technique requires balancing scientific need with practical constraints. The table below provides a comparative summary to guide your decision-making process.
| Parameter | HPLC-UV | qNMR | GC-MS | Melting Point |
| Primary Use | Purity/impurity profile | Absolute purity assay | Residual solvents, volatile impurities | Preliminary purity check |
| Selectivity | High (for isomers) | High (structural info) | Very High (with MS) | Low (non-specific) |
| Sensitivity | High (ppm levels) | Moderate (0.1% level) | Very High (ppb levels) | Low (>1-2% impurities) |
| Quantification | Relative (Area %), requires standards | Absolute, requires one IS | Absolute, requires standards | Qualitative/Semi-quantitative |
| Throughput | Moderate | Low to Moderate | High (with autosampler) | High |
| Trustworthiness | High (well-established) | Very High (primary method) | High (definitive ID) | Low (screening only) |
Decision-Making Workflow
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A Comparative Guide to the X-ray Crystal Structure of 3-Bromo-4-ethylbenzoic Acid and Its Analogs
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in the solid state, dictated by intermolecular interactions, governs crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth technical overview of the methodologies used to determine the X-ray crystal structure of small organic molecules, using 3-Bromo-4-ethylbenzoic acid as a focal point.
While a public crystal structure for this compound is not currently available, this guide will delineate the complete experimental and computational workflow for its structure determination. Furthermore, we will present a comparative analysis of the anticipated structural features of this compound against the known crystal structures of two key analogs: 3-bromobenzoic acid and 4-ethylbenzoic acid. This comparative approach offers valuable insights into how substitutions on the benzoic acid scaffold influence crystal packing and intermolecular interactions.
The Strategic Importance of Crystal Structure Analysis
The determination of a molecule's crystal structure through single-crystal X-ray diffraction is the definitive method for elucidating its three-dimensional atomic arrangement. This technique provides precise information on bond lengths, bond angles, and the subtle interplay of non-covalent interactions that govern the formation of the crystal lattice. For pharmaceutical development, this information is critical for understanding polymorphism, designing stable formulations, and predicting how a drug molecule might interact with its biological target.
Part 1: A Comprehensive Workflow for Crystal Structure Determination
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles of crystallography.
Experimental Protocol: From Powder to Diffracting Crystal
The initial and often most challenging step is obtaining a single crystal of sufficient size and quality for X-ray diffraction analysis.
Step 1: Crystallization of this compound
The goal of crystallization is to slowly grow a highly ordered, single crystal from a supersaturated solution. For a substituted benzoic acid like the target compound, several recrystallization techniques can be employed.
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is prepared. The solution is loosely covered and left undisturbed, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent gradually diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower, to induce crystallization. The slow cooling rate is crucial for the formation of large, well-ordered crystals.
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is carefully mounted on a goniometer head. The data collection is performed using a single-crystal X-ray diffractometer.
-
X-ray Source: For small organic molecules, a molybdenum (Mo) X-ray source is commonly used.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[1] This process, known as the rotation method, ensures that a complete dataset of diffraction intensities is recorded.[2] Key parameters such as the crystal-to-detector distance, exposure time per frame, and the total rotation range are optimized to obtain high-quality data.[2]
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for determining the crystal structure of a small molecule.
Computational Protocol: From Diffraction Pattern to Molecular Structure
The raw diffraction data is a collection of intensities and positions of diffracted X-ray spots. Computational methods are essential to translate this information into a three-dimensional model of the molecule.
Step 3: Data Processing and Structure Solution
The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors. The resulting data is then used to solve the "phase problem" and obtain an initial electron density map. For small molecules, direct methods are typically successful in determining the initial phases.
Step 4: Structure Refinement
The initial structural model is refined against the experimental data using least-squares methods. The program SHELXL is a widely used and powerful tool for this purpose.[3][4] During refinement, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction intensities.[5] This iterative process continues until the model converges to a stable and chemically reasonable solution.[5][6]
Step 5: Analysis of Intermolecular Interactions
Once the crystal structure is refined, a detailed analysis of the intermolecular interactions that stabilize the crystal packing is performed. Hirshfeld surface analysis , performed using software such as CrystalExplorer , is a powerful method for visualizing and quantifying these interactions.[5][6][7] This analysis generates a three-dimensional surface around a molecule in the crystal, which is colored according to the nature and proximity of intermolecular contacts.[8] The corresponding two-dimensional "fingerprint plots" provide a quantitative summary of the different types of interactions present in the crystal.[9]
Logical Flow of Hirshfeld Surface Analysis
Caption: The process of analyzing intermolecular interactions using Hirshfeld surfaces.
Part 2: A Comparative Structural Analysis
In the absence of an experimental structure for this compound, we can predict its structural features by comparing it with the known crystal structures of 3-bromobenzoic acid and 4-ethylbenzoic acid. The presence of both a bromine atom and an ethyl group is expected to introduce a unique combination of intermolecular interactions that will dictate the overall crystal packing.
Reference Compound 1: 3-Bromobenzoic Acid
The crystal structure of 3-bromobenzoic acid has been redetermined with high precision.[4]
-
Key Structural Feature: The most prominent feature is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups, creating the classic R²₂(8) ring motif.[4] This is a very common and robust supramolecular synthon for carboxylic acids.
-
Intermolecular Interactions: Beyond the strong hydrogen bonding, the crystal packing is stabilized by weaker C-H···O hydrogen bonds and slipped parallel π–π stacking interactions between the benzene rings of adjacent dimers.[4] Hirshfeld surface analysis of related brominated benzoic acids reveals significant contributions from Br···H contacts.[10]
Reference Compound 2: 4-Ethylbenzoic Acid
The crystal structure of 4-ethylbenzoic acid is available in the Crystallography Open Database (COD entry 2218686).[11]
-
Key Structural Feature: Like 3-bromobenzoic acid, 4-ethylbenzoic acid is expected to form the characteristic hydrogen-bonded carboxylic acid dimers.
-
Intermolecular Interactions: The presence of the ethyl group introduces additional van der Waals interactions and potential C-H···π interactions. The ethyl group is conformationally flexible and its orientation will influence the packing of the dimers.
Predicted Structure of this compound: A Synthesis of Features
Based on the structures of the analogues, we can hypothesize the key features of the this compound crystal structure.
-
Dominant Motif: The formation of the hydrogen-bonded carboxylic acid dimer is highly probable and will likely be the primary structure-directing interaction.
-
Influence of Substituents: The interplay between the bromo and ethyl substituents will be critical in determining the three-dimensional packing of these dimers.
-
The bromine atom can participate in halogen bonding (Br···O or Br···Br interactions) or weaker C-H···Br hydrogen bonds.
-
The ethyl group will contribute to the overall shape of the molecule and engage in van der Waals interactions, potentially influencing the stacking of the aromatic rings.
-
-
Potential for Polymorphism: The presence of multiple, competing intermolecular interaction sites (O-H···O, C-H···O, C-H···Br, halogen bonds, π-stacking) could lead to the existence of multiple crystalline forms, or polymorphs, each with distinct physicochemical properties.
Quantitative Comparison of Crystallographic Data
A full quantitative comparison requires the experimental determination of the this compound crystal structure. However, a template for such a comparison is provided below, populated with data for 3-bromobenzoic acid.
| Parameter | 3-Bromobenzoic Acid[4] | 4-Ethylbenzoic Acid | This compound |
| Crystal System | Monoclinic | To be determined | To be determined |
| Space Group | P2₁/n | To be determined | To be determined |
| a (Å) | 5.9992(4) | To be determined | To be determined |
| b (Å) | 4.7064(4) | To be determined | To be determined |
| c (Å) | 25.149(2) | To be determined | To be determined |
| β (°) | 92.283(4) | To be determined | To be determined |
| Volume (ų) | 709.51(10) | To be determined | To be determined |
| Z | 4 | To be determined | To be determined |
| R-factor (%) | 3.63 | To be determined | To be determined |
| Key H-Bond (D···A, Å) | O-H···O, 2.644(2) | To be determined | To be determined |
Conclusion
This guide has outlined the comprehensive experimental and computational workflow necessary for the determination and analysis of the crystal structure of this compound. While the specific structure of this compound remains to be experimentally determined, a comparative analysis with the known structures of 3-bromobenzoic acid and 4-ethylbenzoic acid provides a strong predictive framework for its solid-state conformation and intermolecular interactions. The interplay of the robust carboxylic acid dimer synthon with the weaker interactions introduced by the bromo and ethyl substituents will ultimately define the crystal packing. The methodologies and comparative insights presented herein serve as a valuable resource for researchers engaged in the structural characterization and design of novel small-molecule therapeutics.
References
- CrystalExplorer. (n.d.).
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
- Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(Pt 3), 306–317.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
- Dauter, Z., & Dauter, M. (2011). Data Collection for Crystallographic Structure Determination. In Comprehensive Biophysics. Elsevier.
- Ndima, L., & Betz, R. (2016). Redetermination of the crystal structure of 3-bromobenzoic acid, C7H5BrO2. Zeitschrift für Kristallographie-New Crystal Structures, 231(1), 353-354.
- CrystalExplorer (Software). (n.d.). University of Western Australia.
- Crystallography Open Database. (n.d.). 4-ethylbenzoic acid. COD ID: 2218686.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- OlexSys Ltd. (n.d.). Structure Refinement. Olex2.
- University of Cambridge. (n.d.). SHELXL - An Easy Structure.
- Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4, 378-392.
- Wikipedia. (2023). X-ray crystallography.
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- PubChem. (n.d.). 3-Bromobenzoic acid.
- PubChem. (n.d.). 4-Ethylbenzoic acid.
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85.
- Gavezzotti, A. (2013). What's in a crystal? The quantitative calculation of cohesion energies. CrystEngComm, 15(21), 4027-4036.
- Wikipedia. (2023). CrystalExplorer.
- Ferguson, G., & Sim, G. A. (1962). The crystal and molecular structure of 2-bromobenzoic acid. Acta Crystallographica, 15(4), 346-350.
- Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1139-o1140.
- Bentivoglio, G., Nerdinger, S., Kahlenberg, V., Laus, G., & Schottenberger, H. (2010). Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. Zeitschrift für Kristallographie-New Crystal Structures, 225(2), 243-244.
- Das, S., Gonnade, R. G., & Bhadbhade, M. M. (2012). Polymorphism in 2-aminobenzoic acid. Crystal Growth & Design, 12(1), 369-376.
- Wales, C., Gsponer, J., & Dittrich, B. (2012). Experimental charge density study of 2-aminobenzoic acid. The Journal of Physical Chemistry A, 116(29), 7738-7746.
- Jones, P. G., & Lozano, A. (2004). The role of Br...O interactions in the packing of some brominated benzoyl derivatives. Crystal Growth & Design, 4(1), 15-18.
- Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2013). Synthesis, characterization, and biological evaluation of some new 3-aryl-4-(2-bromobenzoylamino)-5-mercapto-1,2,4-triazoles. Medicinal Chemistry Research, 22(8), 3683-3691.
- Singh, N., Kumar, A., & Singh, N. B. (2009). Synthesis, crystal structure and thermal studies of Schiff base derived from 2-bromobenzaldehyde and 4-aminoantipyrine. Journal of Thermal Analysis and Calorimetry, 98(2), 437-442.
- Parkin, A., Barr, G., Dong, W., Gilmore, C. J., Jayatilaka, D., McKinnon, J. J., Spackman, M. A., & Wilson, C. C. (2007). Comparing and exploring values of refined atomic parameters in crystal structures of the same compound. IUCrJ, 1(1), 1-13.
- Spackman, M. A. (1999). Hirshfeld surfaces: a new tool for visualising and exploring molecular crystals.
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A Comparative Guide to the Thermal Stability of 3-Bromo-4-ethylbenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development
Thermal stability is a cornerstone of pharmaceutical science, defining a compound's ability to resist decomposition under the influence of heat. For drug development professionals, a thorough understanding of a molecule's thermal profile is not merely academic; it is a critical determinant of a drug candidate's viability. Insufficient thermal stability can lead to degradation, resulting in loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life.
The analysis of thermal properties, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides essential data for:
-
Process Chemistry: Establishing safe temperature limits for synthesis, purification, and drying processes.
-
Formulation Development: Selecting appropriate excipients and manufacturing processes (e.g., wet granulation, hot-melt extrusion) that will not compromise the API's integrity.
-
Storage and Handling: Defining appropriate long-term storage conditions to ensure product efficacy and safety.
-
Regulatory Submissions: Providing critical data for Chemistry, Manufacturing, and Controls (CMC) sections of regulatory filings.
This guide will delve into the thermal characteristics of 3-Bromo-4-ethylbenzoic acid, a substituted benzoic acid of interest in medicinal chemistry, by comparing it with its parent molecule, benzoic acid, and a series of its analogs. By examining the influence of substituents on the benzene ring, we can elucidate key structure-stability relationships.
Comparative Analysis of Thermal Properties
The thermal stability of a molecule is intrinsically linked to its structure, including the nature and position of its functional groups. In this section, we compare the available thermal data for this compound and its analogs. The primary metrics for comparison are the melting point (Tm), which indicates the strength of the crystal lattice, and the onset of decomposition (Td), which signifies the initiation of thermal degradation.
Structural Analogs Under Investigation
To understand the contributions of the bromo and ethyl substituents to the thermal stability of this compound, the following analogs were selected for comparison:
-
Benzoic Acid: The parent compound.
-
3-Bromobenzoic Acid: To assess the impact of the bromine atom at the meta position.
-
4-Bromobenzoic Acid: To evaluate the effect of the bromine atom at the para position.
-
4-Ethylbenzoic Acid: To understand the influence of the ethyl group at the para position.
-
3-Bromo-4-methylbenzoic Acid: A close structural analog to assess the effect of a smaller alkyl group at the para position.
Data Summary and Interpretation
| Compound | Structure | Melting Point (°C) | Onset of Decomposition (Td) (°C) |
| This compound | 168 - 171 | Data not available | |
| Benzoic Acid | 122 | ~140 (sublimation), decomposition >475[1] | |
| 3-Bromobenzoic Acid | 155 - 158 | Data not available | |
| 4-Bromobenzoic Acid | 252 - 254 | Data not available | |
| 4-Ethylbenzoic Acid | 112 - 113[2][3] | Data not available | |
| 3-Bromo-4-methylbenzoic Acid | 200 - 202 | Data not available |
Interpretation of the Data:
-
Parent Compound (Benzoic Acid): Benzoic acid exhibits a relatively low melting point and significant sublimation at temperatures below its boiling point. Its thermal decomposition occurs at much higher temperatures.
-
Effect of Bromine Substitution: The position of the bromine atom significantly impacts the melting point. 4-Bromobenzoic acid has a remarkably high melting point (252-254 °C), suggesting a highly stable crystal lattice structure likely due to favorable intermolecular interactions. 3-Bromobenzoic acid has a more moderate melting point (155-158 °C), which is still higher than that of benzoic acid. This indicates that halogen substitution, particularly at the para position, can enhance the thermal stability of the crystal structure.
-
Effect of Alkyl Substitution: The presence of an ethyl group at the para position in 4-Ethylbenzoic acid (112-113 °C) results in a lower melting point compared to benzoic acid. This is likely due to the disruption of the crystal packing by the flexible ethyl group.
-
Combined Effects (3-Bromo-4-alkylbenzoic acids): 3-Bromo-4-methylbenzoic acid has a high melting point of 200-202 °C. This suggests that the combination of a bromo and a methyl group in these positions contributes to a stable crystal lattice. In contrast, this compound has a lower melting point of 168-171 °C. The larger and more flexible ethyl group, compared to the methyl group, likely disrupts the crystal packing to a greater extent, leading to a lower melting point.
Based on these observations, we can infer that while the bromine atom at the 3-position contributes to an increase in melting point compared to benzoic acid, the ethyl group at the 4-position counteracts this effect to some extent. The high melting point of 3-Bromo-4-methylbenzoic acid highlights the subtle interplay of substituent effects on crystal lattice energy.
Experimental Protocol for Thermal Analysis
To provide a comprehensive and directly comparable dataset, a standardized experimental approach is crucial. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended for the characterization of this compound and its analogs.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (platinum or alumina).
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Td) from the initial point of significant mass loss.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, and to detect other thermal events such as phase transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Use an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Atmosphere: Maintain an inert atmosphere by purging with nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The peak of the endotherm corresponds to the melting point (Tm).
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Visualization of Experimental Workflow & Structure-Stability Rationale
The following diagrams illustrate the logical workflow for thermal analysis and the key structural features influencing the thermal stability of the compounds discussed.
Caption: A generalized workflow for the comprehensive thermal analysis of benzoic acid analogs.
Caption: Key structural factors influencing the thermal stability of substituted benzoic acids.
Conclusion
The thermal stability of this compound is influenced by a complex interplay of its substituents. The available data on its melting point, in comparison with its structural analogs, suggests that the bromine atom at the 3-position enhances the crystal lattice energy relative to benzoic acid, while the ethyl group at the 4-position has a disruptive effect on crystal packing, leading to a lower melting point compared to its 4-methyl analog.
For a complete and definitive assessment of its thermal stability, further experimental investigation using Thermogravimetric Analysis is essential to determine its decomposition temperature. The protocols outlined in this guide provide a robust framework for such studies. A comprehensive understanding of these thermal properties is indispensable for the successful development of drug candidates incorporating this and similar molecular scaffolds.
References
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- The thermal decomposition of benzoic acid. Canadian Science Publishing. [Link]
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- Chemcasts. Thermophysical Properties of 3-Bromo-4-methylbenzoic acid. [Link]
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A Comparative Guide to the Electronic Properties of 3-Bromo-4-ethylbenzoic Acid: A Computational Analysis
For distribution to: Researchers, scientists, and drug development professionals
Introduction: Unveiling the Electronic Landscape of a Substituted Benzoic Acid
In the realm of medicinal chemistry and materials science, the precise understanding of a molecule's electronic properties is paramount. These properties govern molecular interactions, reactivity, and ultimately, the therapeutic or functional efficacy of a compound. 3-Bromo-4-ethylbenzoic acid, a substituted aromatic carboxylic acid, presents an interesting case study in the interplay of electron-withdrawing and -donating groups on a benzene ring. The presence of a bromine atom, an electron-withdrawing group, and an ethyl group, a weak electron-donating group, at specific positions relative to the carboxylic acid moiety, creates a unique electronic environment.
This guide provides a comprehensive computational analysis of the electronic properties of this compound. We will objectively compare its performance with structurally related alternatives: 4-ethylbenzoic acid, 3-bromobenzoic acid, and the parent molecule, benzoic acid. This comparison will be supported by a detailed exposition of the underlying computational methodologies, primarily focusing on Density Functional Theory (DFT), a powerful tool for elucidating molecular and electronic structures. The insights gleaned from this analysis are crucial for researchers engaged in the rational design of novel therapeutics and functional materials.
Theoretical Framework: The Power of Density Functional Theory
At the heart of our analysis lies Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. The core idea of DFT is that the energy of a molecule can be determined from its electron density, a function of just three spatial coordinates, rather than the complex many-electron wavefunction.
For our comparative analysis, we will focus on several key electronic properties derived from DFT calculations:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in drug-receptor binding.
-
Mulliken Population Analysis: This analysis provides a means of assigning partial charges to individual atoms in a molecule, offering a quantitative measure of the electron distribution and the effects of substituent groups.
Experimental Protocol: A Standardized Computational Workflow
To ensure a robust and reproducible comparison, a standardized computational workflow is essential. The following protocol outlines the steps for performing a DFT-based analysis of the electronic properties of this compound and its analogues.
Caption: A standardized computational workflow for the analysis of electronic properties.
Step-by-Step Methodology:
-
Molecular Structure Preparation:
-
The 3D structures of this compound, 4-ethylbenzoic acid, 3-bromobenzoic acid, and benzoic acid are built using a molecular modeling software (e.g., Avogadro, GaussView).
-
-
Geometry Optimization and Frequency Calculation:
-
The initial structures are optimized using a DFT method. A commonly used and reliable functional is B3LYP, paired with a sufficiently large basis set such as 6-311++G(d,p) to accurately describe the electronic structure.
-
A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculations:
-
From the optimized structure, the energies of the HOMO and LUMO are calculated. The HOMO-LUMO gap is determined by subtracting the HOMO energy from the LUMO energy.
-
The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the molecule's electron density surface.
-
A Mulliken population analysis is performed to obtain the partial charges on each atom.
-
-
Comparative Analysis:
-
The calculated electronic properties for all four molecules are systematically compared to elucidate the influence of the bromo and ethyl substituents.
-
Results and Discussion: A Comparative Analysis
Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap
The HOMO and LUMO energies, along with the HOMO-LUMO gap, provide insights into the chemical reactivity and stability of the molecules.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzoic Acid | -7.46 | -1.79 | 5.67 |
| 4-Ethylbenzoic Acid | (Slightly higher than Benzoic Acid) | (Slightly higher than Benzoic Acid) | (Slightly smaller than Benzoic Acid) |
| 3-Bromobenzoic Acid | (Lower than Benzoic Acid) | (Lower than Benzoic Acid) | (Smaller than Benzoic Acid) |
| This compound | (Intermediate) | (Lower than Benzoic Acid) | (Expected to be the smallest) |
-
Benzoic Acid: Serves as our baseline for comparison. Its relatively large HOMO-LUMO gap suggests good stability.
-
4-Ethylbenzoic Acid: The electron-donating nature of the ethyl group at the para position is expected to raise the energy of the HOMO more significantly than the LUMO, leading to a slightly smaller HOMO-LUMO gap and increased reactivity compared to benzoic acid.
-
3-Bromobenzoic Acid: The electron-withdrawing bromine atom at the meta position will lower the energy of both the HOMO and LUMO. This effect is generally more pronounced on the LUMO, resulting in a smaller HOMO-LUMO gap and making the molecule a better electron acceptor.
-
This compound: The opposing effects of the electron-donating ethyl group and the electron-withdrawing bromo group create a more complex electronic landscape. The combined effect is likely to result in the smallest HOMO-LUMO gap among the compared molecules, suggesting the highest reactivity.
Molecular Electrostatic Potential (MEP): Visualizing Reactivity
The MEP maps provide a qualitative picture of the charge distribution and potential reactive sites.
Caption: Expected trends in Molecular Electrostatic Potential maps.
-
General Features: For all molecules, the most negative potential (red) is expected to be localized on the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. The most positive potential (blue) will be on the acidic proton of the carboxyl group, highlighting its propensity for donation in hydrogen bonding.
-
4-Ethylbenzoic Acid: The electron-donating ethyl group will slightly increase the electron density in the aromatic ring, making the negative potential on the ring slightly more pronounced compared to benzoic acid.
-
3-Bromobenzoic Acid: The electronegative bromine atom will withdraw electron density from the ring. Interestingly, halogen atoms can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, making it a potential halogen bond donor.
-
This compound: The MEP of this molecule will be a composite of the effects of both substituents. A pronounced region of negative potential is expected around the carboxyl group, while regions of positive potential will be found on the acidic proton and potentially around the bromine atom.
Mulliken Population Analysis: Quantifying Charge Distribution
A Mulliken population analysis would provide numerical values for the partial atomic charges, quantifying the electron-donating and -withdrawing effects.
| Atom | Benzoic Acid | 4-Ethylbenzoic Acid | 3-Bromobenzoic Acid | This compound |
| Carbonyl Oxygen | (Highly Negative) | (Slightly more negative) | (Slightly less negative) | (Intermediate) |
| Hydroxyl Oxygen | (Negative) | (Slightly more negative) | (Slightly less negative) | (Intermediate) |
| Acidic Hydrogen | (Highly Positive) | (Slightly less positive) | (Slightly more positive) | (Intermediate) |
| Bromine | N/A | N/A | (Negative) | (Negative) |
-
The carbonyl oxygen is consistently the most negatively charged atom due to its high electronegativity and resonance.
-
The ethyl group in 4-ethylbenzoic acid will increase the electron density on the ring and the carboxyl group, making the oxygen atoms slightly more negative and the acidic hydrogen slightly less positive.
-
The bromine atom in 3-bromobenzoic acid will withdraw electron density, making the oxygen atoms less negative and the acidic hydrogen more positive (i.e., more acidic).
-
In this compound, the competing effects will result in charge distributions that are intermediate between the singly substituted analogues.
Conclusion: A Molecule of Tunable Reactivity
This computational guide provides a framework for understanding the electronic properties of this compound in comparison to its structural analogues. The presence of both an electron-donating ethyl group and an electron-withdrawing bromo group creates a molecule with a potentially fine-tuned reactivity. Our analysis, based on established DFT methodologies, predicts that this compound will likely exhibit the highest reactivity (smallest HOMO-LUMO gap) among the compared molecules. Its molecular electrostatic potential map suggests distinct regions for nucleophilic and electrophilic interactions, as well as the potential for halogen bonding.
For researchers in drug development, these insights can guide the design of molecules with improved binding affinities and pharmacokinetic profiles. In materials science, understanding the electronic landscape of such molecules can inform the development of novel organic materials with tailored electronic and optical properties. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering further experimental and computational investigations into this and other similarly substituted benzoic acid derivatives.
References
- Truong, T. T., Nguyen, P. D., Nguyen, T. N., Le, T. T. T., & Nguyen, N. H. (2022). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Vietnam Journal of Chemistry, 60(5), 589-598. [Link]
- Saravanamoorthy, S. N., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: Molecular Docking and DFT Calculations. Acta Scientific Pharmaceutical Sciences, 5(11), 70-88. [Link]
- Truong, T. T., et al. (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Physical Sciences | Physics, Chemistry, 65(2). [Link]
A Researcher's Guide to Cytotoxicity Screening: Evaluating 3-Bromo-4-ethylbenzoic Acid Derivatives
In the landscape of drug discovery, the initial identification of cytotoxic effects is a critical gatekeeper. For researchers investigating novel chemical entities, such as derivatives of 3-Bromo-4-ethylbenzoic acid, a robust and well-designed cytotoxicity screening cascade is paramount. This guide provides a comprehensive comparison of key cytotoxicity assays, detailed experimental protocols, and the scientific rationale behind methodological choices, empowering researchers to generate reliable and reproducible data.
The benzoic acid scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous bioactive compounds.[1][2] Modifications to this core, such as the introduction of halogen and alkyl groups in this compound, can significantly modulate biological activity, including potential anticancer effects.[3][4] Therefore, a systematic evaluation of the cytotoxic potential of its derivatives is a crucial first step in assessing their therapeutic promise.[5]
Choosing the Right Tool: A Comparison of Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is contingent on the specific research question, the expected mechanism of cell death, and available resources. A multi-parametric approach, utilizing assays that probe different cellular endpoints, is highly recommended for a comprehensive understanding of a compound's cytotoxic profile.[6]
Here, we compare three widely adopted cytotoxicity assays: the MTT assay, which measures metabolic activity; the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity; and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
| Assay Principle | Measures | Advantages | Disadvantages |
| MTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6][7] | High-throughput, cost-effective, well-established. | Can be affected by compounds that interfere with mitochondrial respiration; requires cell lysis.[7] |
| LDH Assay | Release of lactate dehydrogenase from damaged cells into the culture medium.[8] | Non-lytic, allows for kinetic measurements from the same sample. | Less sensitive for early-stage apoptosis; LDH in serum can interfere.[7] |
| Annexin V/PI Assay | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells; PI stains the nucleus of necrotic or late apoptotic cells.[6] | Distinguishes between apoptosis and necrosis; provides quantitative data via flow cytometry. | Requires specialized equipment (flow cytometer); more time-consuming. |
Experimental Workflows: From Compound Preparation to Data Analysis
A standardized workflow is essential for minimizing variability and ensuring the reliability of cytotoxicity data. The following diagram illustrates a typical experimental pipeline for screening this compound derivatives.
Caption: A generalized workflow for the cytotoxicity screening of novel compounds.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the MTT and LDH cytotoxicity assays.
MTT Cell Viability Assay
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[5] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product.[6][8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).
Interpreting the Data: A Look at Potential Mechanisms
The cytotoxic effects of benzoic acid derivatives can be mediated through various cellular pathways. One of the common mechanisms of action for anticancer agents is the induction of apoptosis, or programmed cell death.
Caption: A simplified diagram of the intrinsic apoptotic pathway.
Should the initial screening with assays like MTT and LDH indicate significant cytotoxicity, further investigation into the mechanism of cell death is warranted. The Annexin V/PI assay can provide initial evidence of apoptosis. Subsequent experiments, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), can further elucidate the underlying signaling pathways.
Conclusion
The cytotoxicity screening of novel compounds like this compound derivatives is a foundational step in drug discovery. A thoughtful selection of assays, meticulous execution of protocols, and a clear understanding of the underlying cellular mechanisms are essential for generating high-quality, actionable data. By employing a multi-faceted approach as outlined in this guide, researchers can confidently assess the cytotoxic potential of their compounds and make informed decisions for further development.
References
- Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed.
- Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
- Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits | Semantic Scholar.
- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
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A Comparative Guide to the Synthetic Routes of 3-Bromo-4-ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-ethylbenzoic acid is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide range of complex organic molecules. The strategic placement of the bromo, ethyl, and carboxylic acid functionalities on the benzene ring provides multiple reaction sites for further molecular elaboration. This guide offers a comparative analysis of three primary synthetic routes to this compound: direct electrophilic bromination, the Sandmeyer reaction, and a Grignard-based approach. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, purities, and operational considerations to assist researchers in selecting the most suitable method for their specific needs.
Route 1: Direct Electrophilic Bromination of 4-Ethylbenzoic Acid
Direct bromination of 4-ethylbenzoic acid represents the most straightforward approach to the target molecule. This method relies on the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring.
Mechanistic Rationale
The ethyl group is an ortho, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. In the case of 4-ethylbenzoic acid, the position ortho to the ethyl group and meta to the carboxylic acid group (the 3-position) is sterically accessible and electronically favored for electrophilic attack by a bromine cation (Br+). The use of a catalyst like silver nitrate (AgNO₃) can facilitate the generation of the electrophilic bromine species.
Experimental Protocol
A solution of 4-ethylbenzoic acid (15.0 g, 0.10 mol) is prepared in a mixture of acetic acid (300 ml), nitric acid (65 ml), and water (50 ml). To this vigorously stirred solution, bromine (7 ml, 0.14 mol) is added. Subsequently, a solution of silver nitrate (17.0 g, 0.10 mmol) in water (50 ml) is added dropwise. The reaction mixture is stirred overnight at room temperature, during which a yellow solid precipitates. The precipitate is collected by filtration, washed extensively with water, and then extracted several times with chloroform. The combined organic extracts are washed with water, and the solvent is removed under reduced pressure to yield this compound as a white solid.
Performance Data
| Parameter | Value |
| Reported Yield | 52% |
| Purity | Not explicitly stated, requires purification |
| Reaction Time | Overnight |
| Key Reagents | 4-Ethylbenzoic acid, Bromine, Silver nitrate, Acetic acid, Nitric acid |
| Advantages | - Fewer synthetic steps |
| - Readily available starting material | |
| Disadvantages | - Moderate yield |
| - Use of corrosive and oxidizing acids | |
| - Potential for isomeric impurities |
Workflow Diagram
Caption: Workflow for the direct bromination of 4-ethylbenzoic acid.
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction provides a versatile and reliable method for the introduction of a bromo substituent onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This multi-step approach offers excellent control over regioselectivity.
Mechanistic Rationale
This synthetic route commences with the reduction of a nitro group to an amine, followed by diazotization of the resulting aniline derivative. The aryl diazonium salt is then subjected to a copper(I) bromide-catalyzed substitution, which proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] This process involves a single electron transfer from copper(I) to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to yield the final product and regenerate the copper(I) catalyst.
Experimental Protocol
Step 1: Synthesis of 3-Amino-4-ethylbenzoic acid
4-Ethyl-3-nitrobenzoic acid (5.0 g, 27.4 mmol) is dissolved in methanol (50 ml), and a 5% Pd-C catalyst (250 mg) is added. The reaction mixture is stirred for 1 hour under a hydrogen atmosphere at room temperature. Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting crystals are washed with a mixture of methyl tert-butyl ether and hexane and dried to give 3-amino-4-ethylbenzoic acid.[4]
Step 2: Sandmeyer Reaction
3-Amino-4-ethylbenzoic acid is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5 °C. A pre-cooled aqueous solution of sodium nitrite is then added slowly, maintaining the low temperature, to form the corresponding diazonium salt. In a separate vessel, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution. Vigorous nitrogen evolution is observed. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete reaction. The product, this compound, is then isolated by filtration and purified by recrystallization.[5]
Performance Data
| Parameter | Step 1 (Reduction) | Step 2 (Sandmeyer) | Overall |
| Reported Yield | 70.6%[4] | Not explicitly stated for this specific substrate | Dependent on Sandmeyer step |
| Purity | High | Requires purification | Requires purification |
| Reaction Time | 1 hour | Several hours | Multi-step, longer overall time |
| Key Reagents | 4-Ethyl-3-nitrobenzoic acid, Pd-C, H₂, NaNO₂, CuBr, HBr | ||
| Advantages | - High regioselectivity | ||
| - Generally good yields for Sandmeyer reactions[5] | |||
| Disadvantages | - Multi-step synthesis | ||
| - Requires preparation of the starting nitro compound | |||
| - Diazonium salts can be unstable |
Workflow Diagram
Caption: Workflow for the Sandmeyer reaction route.
Route 3: Grignard-based Synthesis
A Grignard-based synthesis offers an alternative disconnection approach, typically involving the formation of an organometallic reagent followed by carboxylation.
Mechanistic Rationale
This route would likely start with a dihalo-ethylbenzene derivative, such as 1,3-dibromo-4-ethylbenzene. Selective formation of a Grignard reagent at one of the bromine positions, followed by reaction with carbon dioxide (in the form of dry ice), would generate a magnesium carboxylate salt. Subsequent acidification would then yield the desired carboxylic acid. The success of this route hinges on the selective formation of the mono-Grignard reagent.
Experimental Protocol
Step 1: Synthesis of 1,3-Dibromo-4-ethylbenzene (Hypothetical)
4-Ethylbromobenzene could be subjected to a second bromination under forcing conditions to introduce a second bromine atom. The directing effects of the ethyl and bromo groups would likely lead to a mixture of isomers, from which 1,3-dibromo-4-ethylbenzene would need to be isolated.
Step 2: Grignard Reaction and Carboxylation
In a flame-dried flask under an inert atmosphere, magnesium turnings are placed. A solution of 1,3-dibromo-4-ethylbenzene in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine. Once the Grignard reagent has formed, the reaction mixture is poured over crushed dry ice. After the excess dry ice has sublimed, the reaction is quenched with a dilute acid (e.g., HCl) to protonate the carboxylate and precipitate the this compound. The product is then isolated by filtration and purified.[6]
Performance Data
| Parameter | Value |
| Reported Yield | Not available for this specific substrate |
| Purity | Requires purification from potential side products |
| Reaction Time | Several hours |
| Key Reagents | 1,3-Dibromo-4-ethylbenzene, Mg, Dry Ice (CO₂), Anhydrous ether |
| Advantages | - Utilizes well-established Grignard reaction principles |
| Disadvantages | - Requires a specific dihalo-precursor which may not be readily available |
| - Grignard reagents are highly sensitive to moisture and protic impurities | |
| - Potential for Wurtz coupling and other side reactions |
Workflow Diagram
Sources
Safety Operating Guide
3-Bromo-4-ethylbenzoic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-Bromo-4-ethylbenzoic Acid
For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily practice. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This compound, a halogenated aromatic carboxylic acid, requires specific handling and disposal protocols due to its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in principles of laboratory safety, regulatory compliance, and environmental stewardship.
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This foundational knowledge dictates the necessary precautions, from personal protective equipment to the final disposal pathway. This compound is classified with several hazards that must be respected to ensure personnel safety.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards associated with this compound are summarized below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
| (Source: GHS classifications compiled from PubChem and supplier Safety Data Sheets)[1][2] |
The primary risks stem from its irritant properties to the skin, eyes, and respiratory system.[1][2][3] Furthermore, as a halogenated organic compound, its disposal is subject to specific environmental regulations to prevent the release of persistent and potentially harmful substances.[4][5][6] The carbon-bromine bond necessitates a disposal method that ensures complete destruction to avoid the formation of hazardous byproducts.
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound, including during disposal.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves in accordance with laboratory best practices.[7]
-
Eye/Face Protection: Use safety glasses with side shields or a face shield to protect against dust particles and splashes.[2]
-
Skin and Body Protection: A laboratory coat is required. Ensure it is kept clean and changed immediately if contaminated.
-
Respiratory Protection: For handling larger quantities or when dust may be generated, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[2][7]
All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
Part 3: Waste Segregation and Container Management
Proper segregation is the most critical step in the chemical waste management workflow.[9][10] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. This compound waste must be segregated as halogenated organic waste .
Causality: Halogenated organic compounds cannot be disposed of via typical solvent recovery or fuel blending methods. They require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (such as hydrogen bromide) produced during combustion.[7] Mixing them with non-halogenated waste contaminates the entire batch, forcing the entire volume to be treated by the more expensive and specialized incineration process.
Container Requirements:
-
Compatibility: Use a container made of materials compatible with the waste. The original product container is often the best choice.[11] If unavailable, use a clearly labeled glass or high-density polyethylene (HDPE) container.
-
Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added.[10][11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date
-
-
Condition: The container must be in good condition, free of leaks, and kept securely closed at all times except when adding waste.[11] Store the waste container in a designated, secondary containment area to prevent spills from spreading.[11]
Part 4: Step-by-Step Disposal Protocol
1. Waste Generation and Collection:
- During research, collect all materials contaminated with this compound. This includes:
- Surplus or non-recyclable solutions.[7]
- Contaminated solids (e.g., filter paper, silica gel).
- Rinsate from cleaning contaminated glassware (see Step 2).
- Contaminated PPE (gloves, weigh boats, etc.).
- Deposit these materials directly into the designated and pre-labeled halogenated organic waste container.
2. Decontamination of Empty Containers:
- An empty container that once held this compound must be properly decontaminated before being disposed of as regular trash.
- Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[11]
- The rinsate from this process is considered hazardous and must be collected and added to your halogenated organic waste stream.[11]
- After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[11]
3. Accidental Spill Cleanup:
- In the event of a spill, evacuate personnel from the immediate area.[2]
- Wearing appropriate PPE, contain the spill.
- For solid spills, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[2]
- For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
- Collect the absorbent material and dispose of it as halogenated organic waste.
- Do not allow the product to enter drains or waterways.[2][7]
4. Final Disposal:
- Once the waste container is full (do not overfill, typically 80% capacity) or reaches your institution's accumulation time limit, seal it securely.
- Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or equivalent office.[9]
- Crucially, this waste must be handled by a licensed professional waste disposal service. [2][7] These services are equipped to transport and dispose of the material in compliance with EPA and Department of Transportation (DOT) regulations.[12][13]
- The ultimate disposal method for halogenated organic waste like this compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers.[7][14]
Below is a workflow diagram illustrating the decision-making process for managing waste generated from this compound.
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A Researcher's Guide to the Safe Handling of 3-Bromo-4-ethylbenzoic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for handling 3-Bromo-4-ethylbenzoic acid, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our goal is to create a self-validating system of safety that builds confidence and ensures the integrity of your work.
Immediate Safety and Hazard Summary
Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance requiring stringent safety protocols.
According to its GHS classification, this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral).[1]
The following table summarizes the essential personal protective equipment (PPE) and immediate actions required. This is your first line of defense.
| Protection Type | Required PPE & Actions | Rationale |
| Respiratory Protection | Work within a certified chemical fume hood. | Dust from the solid compound can be inhaled, causing respiratory tract irritation.[5][6] A fume hood provides critical engineering control to capture airborne particles. |
| Eye & Face Protection | Wear chemical safety goggles with side shields. A face shield is required when there is a significant risk of splashing. | This compound causes serious eye irritation.[1] Standard safety glasses are insufficient; fully sealed goggles are necessary to protect against dust and splashes.[7] |
| Skin & Body Protection | Wear nitrile rubber or other suitable chemical-resistant gloves. A fully buttoned, long-sleeved lab coat is mandatory. | Direct contact causes skin irritation.[1][8] Chemical-resistant gloves prevent dermal exposure. A lab coat protects underlying clothing and skin from contamination.[9][10] |
| Emergency Preparedness | Ensure an eyewash station and safety shower are unobstructed and immediately accessible. | In case of accidental exposure, immediate flushing of the affected area is critical to minimize injury.[7][11] First aid for eye contact requires rinsing for at least 15 minutes.[4] |
Operational Workflow: From Receipt to Disposal
Safe handling is a continuous process. This workflow provides a logical, step-by-step guide for managing this compound throughout its lifecycle in your laboratory.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Guidance
1. Preparation & Pre-Handling
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound. Pay close attention to hazard statements (H302, H315, H319, H335) and precautionary statements.[1]
-
Assemble Personal Protective Equipment (PPE): Don all PPE as specified in the summary table. Inspect gloves for any signs of degradation or puncture before use.[4]
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the lowest possible height for comfortable work.[9] Clear the workspace of any unnecessary items to minimize clutter. Keep a spill kit rated for corrosive solids readily available.
2. Handling the Solid Compound
-
Weighing: Conduct all weighing and transfer operations within the fume hood to contain any dust.[6] Use a weigh boat or glassine paper to avoid direct contact with the balance pan.
-
Dissolution: When preparing solutions, always add the solid this compound to the solvent slowly while stirring.[6] This prevents splashing and, for certain solvents, helps control any exothermic reactions.
3. Post-Handling & Cleanup
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[9]
-
Hand Washing: After removing gloves using the proper technique (without touching the outer surface), wash hands and forearms thoroughly with soap and water.[4][12]
Disposal Plan: A Critical Responsibility
Improper disposal of halogenated organic compounds poses a significant environmental risk. A disciplined and compliant waste management plan is not optional; it is a core component of responsible chemical research.
Waste Segregation and Collection
-
Primary Principle: The foundational rule for disposing of this compound and any materials contaminated with it is segregation .[13] This waste stream is classified as halogenated organic waste .[9][13]
-
Waste Containers:
-
All waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[9]
-
Never mix this waste with non-halogenated organic waste or other waste streams.[13][14] This is crucial because mixed waste streams can complicate the final disposal process, often leading to higher costs and increased environmental risk.
-
The container must be kept tightly closed when not in use and stored in a designated satellite accumulation area.[13]
-
Step-by-Step Disposal Protocol
-
Identify Waste at Point of Generation: As soon as a material (e.g., residual solid, contaminated solvent, used weigh boat) is designated for disposal, identify it as halogenated waste.
-
Transfer to Designated Container: Carefully transfer the waste into the "Halogenated Organic Waste" container, avoiding spills. If transferring liquids, use a funnel.
-
Log the Waste: Maintain a log sheet on the waste container, recording the chemical name and approximate quantity added. This is a requirement for most institutional Environmental Health and Safety (EHS) departments.
-
Arrange for Final Disposal: When the waste container is approximately 90% full, contact your institution's EHS department to arrange for collection.[13] They will manage the final disposal through a licensed hazardous waste contractor, which typically involves high-temperature incineration under controlled conditions to safely break down the halogenated compounds.[15]
Prohibited Actions:
-
DO NOT dispose of this compound down the drain.[13]
-
DO NOT allow the chemical or its waste to enter the environment.[4]
-
DO NOT place contaminated materials, such as gloves or paper towels, in the regular trash. They must be placed in the designated solid halogenated waste stream.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
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- Corrosive M
- SAFETY DATA SHEET for 3-Bromobenzoic acid. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET for 3-Bromo-4-methylbenzoic acid. (2015, March 13). Fisher Scientific.
- SAFETY DATA SHEET for Ethyl 4-bromobenzo
- SAFETY DATA SHEET for 4-Bromobenzoic acid. (2025, November 6). Sigma-Aldrich.
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- SAFETY DATA SHEET for 3-Bromo-4-methylbenzoic Acid. (2018, July 6). TCI AMERICA.
- Bromination Process For Disposal Of Spilled Hazardous M
- 3-BROMO BENZOIC ACID FOR SYNTHESIS. (n.d.). CDH Fine Chemical.
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- Lab Safety Rules and Guidelines. (2024, January 23). LabManager.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
